2'-Deoxy-2'-fluoroarabinoadenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H12FN5O3 |
|---|---|
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
(2R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7?,10-/m1/s1 |
Clé InChI |
ZGYYPTJWJBEXBC-ZBFRNQRKSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
Origine du produit |
United States |
Foundational & Exploratory
2'-Deoxy-2'-fluoroarabinoadenosine synthesis protocol
An In-depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoroarabinoadenosine (Fludarabine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for this compound (also known as F-ara-A or Fludarabine), a crucial purine (B94841) nucleoside analog used in the treatment of hematological malignancies.[1] The synthesis of this compound is of significant interest for its therapeutic applications and as a building block for 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA), which has promising antisense properties.[2] This document details both chemical and chemo-enzymatic synthesis protocols, presenting quantitative data in structured tables and illustrating the core methodologies through process diagrams.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: purely chemical synthesis and chemo-enzymatic methods.
-
Chemical Synthesis: This approach typically involves the construction of the fluorinated arabinose sugar moiety first, followed by glycosylation with a protected purine base. A common starting material is a protected D-ribofuranose.[3]
-
Chemo-enzymatic Synthesis: This strategy leverages the high selectivity of enzymes, such as purine nucleoside phosphorylase (PNP), to catalyze the glycosylation step. This method often starts with a pre-formed fluorinated sugar phosphate (B84403) and 2-fluoroadenine (B1664080) or utilizes a transglycosylation reaction.[4][5]
Chemical Synthesis Protocol
This protocol is a modification of established literature procedures, starting from a protected D-ribofuranose derivative.[3] The overall workflow involves fluorination of the sugar, formation of a glycosyl donor, coupling with the nucleobase, and subsequent deprotection.
Experimental Workflow: Chemical Synthesis
Caption: Chemical synthesis workflow for Fludarabine (B1672870).
Detailed Methodologies
Step 1: Synthesis of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose [3]
-
To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (B109758) (75 ml), add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise.
-
Stir the resulting mixture at 40°C for 16 hours.
-
Cool the reaction and quench with saturated aqueous NaHCO₃ (50 ml).
-
Wash the organic layer with water (2 x 50 ml) and then with saturated aqueous NaHCO₃ (50 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography using chloroform (B151607) as the eluent.
Step 2: Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide [3]
-
Dissolve 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose (7.76 mmol) in dichloromethane (17 ml).
-
Add HBr (30% in acetic acid, 4.5 ml) to the solution.
-
Stir the reaction mixture overnight.
-
Wash the reaction with water (2 x 15 ml), followed by saturated NaHCO₃ (2 x 15 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate to yield the product as a brown oil.
Step 3: Glycosylation and Deprotection (Conceptual)
Note: The cited literature focuses on the synthesis of thymine (B56734) and other nucleoside analogs. The glycosylation with adenine (B156593) follows similar principles.[3] A silylated derivative of 2-fluoroadenine would be reacted with the arabinofuranosyl bromide. The final deprotection is typically achieved by treatment with ammonia (B1221849) in methanol to remove the benzoyl protecting groups.[3]
Quantitative Data: Chemical Synthesis
| Step | Starting Material | Product | Yield | Reference |
| 1. Fluorination | 1,3,5-tri-O-benzoyl-α-D-ribofuranose | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 71% | [3] |
| 2. Bromination | 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | 97% | [3] |
Chemo-Enzymatic Synthesis Protocol
This approach offers high stereoselectivity and milder reaction conditions. A common method involves the enzymatic coupling of 2-fluoroadenine with an arabinose donor, such as 9-β-D-arabinofuranosyl-uracil (Ara-U), catalyzed by whole bacterial cells or isolated enzymes.[6]
Experimental Workflow: Chemo-Enzymatic Synthesis
Caption: Chemo-enzymatic synthesis and purification of Fludarabine.
Detailed Methodologies
Step 1: Enzymatic Synthesis of Crude Fludarabine [6]
-
Prepare a 0.03 - 0.05 M KH₂PO₄ solution and adjust the pH to 7.0 with KOH.
-
Heat the solution to 60°C.
-
Add 2-fluoroadenine, 9-β-D-arabinofuranosyl-uracil (Ara-U), and Enterobacter aerogenes (EBA) cell paste to the solution.
-
Maintain the reaction at this temperature, monitoring for the formation of Fludarabine.
Step 2: Purification via Acetylation and Hydrolysis [6]
-
Treat the crude Fludarabine from the enzymatic reaction with acetic anhydride. This selectively forms the triacetyl-derivative (2',3',5'-tri-O-acetyl-9-β-D-arabinofuranosyl-2-fluoroadenine), which has different solubility properties.
-
Crystallize the resulting acetyl derivative from the reaction mixture.
-
Hydrolyze the purified acetyl derivative to yield pure Fludarabine.
A similar chemo-enzymatic approach involves the direct phosphorylation of a fluorinated sugar to create α-D-arabinofuranose 1-phosphate, which then serves as a substrate for purine nucleoside phosphorylase (PNP) in the presence of 2-fluoroadenine.[4][5]
Quantitative Data: Chemo-Enzymatic Synthesis
| Step | Starting Material | Product | Yield | Reference |
| Deprotection of protected Fludarabine | 2-fluoro-9-β-D-(2′,3′,5′-tri-alkoxyarabinofuranosyl) adenine | Fludarabine | 72% | [7] |
Note: Specific yield for the enzymatic coupling step from reference[6] is not detailed, but the patent describes the overall process as efficient and suitable for industrial scale.[6]
Conclusion
Both chemical and chemo-enzymatic routes provide effective means to synthesize this compound. The choice of method often depends on the desired scale, cost-effectiveness, and available expertise. Chemical synthesis offers versatility but may require extensive protecting group chemistry and chromatographic purification.[3] In contrast, chemo-enzymatic methods, particularly those employing transglycosylation, benefit from the high stereoselectivity of enzymes, often leading to simpler processes and purification steps, making them well-suited for industrial production.[6][8] The continued development of novel enzymatic toolkits and polymerases further expands the possibilities for producing Fludarabine and its derivatives for therapeutic and research applications.[9][10]
References
- 1. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]
- 7. CN102911230A - Synthesis method of fludarabine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. A solid-phase enzymatic synthesis platform for the facile production of 2′-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 2'-Deoxy-2'-fluoroarabinoadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinoadenosine, commonly known as fludarabine (B1672870) (F-ara-A), is a potent purine (B94841) nucleoside analog widely utilized in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] As a cornerstone of various chemotherapeutic regimens, a thorough understanding of its mechanism of action at the molecular level is paramount for its effective clinical application and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanism of fludarabine, detailing its metabolic activation, molecular targets, and the downstream cellular consequences, supported by quantitative data, experimental methodologies, and visual pathway representations.
Metabolic Activation: The Journey to a Potent Inhibitor
Fludarabine is administered as a phosphate (B84403) prodrug, fludarabine phosphate, to enhance its solubility.[2][3] Upon intravenous administration, it undergoes rapid dephosphorylation in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[3][4] F-ara-A is then transported into cells, where it is converted to its active 5'-triphosphate form, F-ara-ATP, through a three-step phosphorylation cascade.[4] The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[4]
Molecular Targets and Inhibition of DNA Synthesis
The cytotoxicity of fludarabine is primarily mediated by its active metabolite, F-ara-ATP, which acts as a potent inhibitor of several key enzymes essential for DNA replication and repair.[2][5]
DNA Polymerases
F-ara-ATP competitively inhibits DNA polymerases α, δ, and ε, which are crucial for the initiation and elongation of new DNA strands.[6] Incorporation of F-ara-AMP into the growing DNA chain leads to premature chain termination, thereby halting DNA synthesis.[4]
Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the production of deoxyribonucleotides (dNTPs), the building blocks of DNA. F-ara-ATP and its diphosphate (B83284) form (F-ara-ADP) inhibit RNR, leading to a depletion of the intracellular dNTP pool.[7][8] This depletion further enhances the inhibitory effect on DNA synthesis and potentiates the incorporation of F-ara-ATP into DNA by reducing the competition from natural dATP.
DNA Primase
DNA primase synthesizes short RNA primers required for the initiation of DNA replication by DNA polymerases. F-ara-ATP is a potent noncompetitive inhibitor of DNA primase, preventing the formation of these essential primers.[9][10][11]
DNA Ligase I
DNA ligase I is responsible for joining Okazaki fragments during lagging strand synthesis and in DNA repair pathways. F-ara-ATP has been shown to inhibit DNA ligase I, further disrupting the integrity of DNA replication and repair.[10] At a concentration of 80 µM, F-ara-ATP inhibits DNA ligase I activity by over 90%.[10]
Incorporation into Nucleic Acids
Beyond enzymatic inhibition, F-ara-ATP can be directly incorporated into both DNA and RNA.
-
Incorporation into DNA: When DNA polymerases incorporate F-ara-AMP into a growing DNA strand, it acts as a chain terminator, preventing further elongation.[4]
-
Incorporation into RNA: The incorporation of F-ara-ATP into RNA can disrupt RNA processing and function, leading to an inhibition of protein synthesis.
Induction of Apoptosis
The culmination of these molecular insults—inhibition of DNA synthesis and repair, and incorporation into nucleic acids—triggers programmed cell death, or apoptosis, which is the primary mechanism of fludarabine-induced cytotoxicity.[12][13] The persistent DNA damage activates cellular stress responses, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of caspases, a family of proteases that execute the apoptotic program.
Quantitative Data on Enzyme Inhibition
The potency of F-ara-ATP against its molecular targets has been quantified through various in vitro studies. A summary of the key inhibitory constants is provided below.
| Enzyme | Parameter | Value (µM) | Substrate/Competitor | Cell Line/Source |
| DNA Primase | IC50 | 2.3 ± 0.3 | ATP | CCRF-CEM leukemia cells |
| Ki | 6.1 ± 0.3 | ATP | CCRF-CEM leukemia cells | |
| DNA Polymerase α | IC50 | 43 ± 1.6 | dATP | Calf thymus DNA |
| Ki | 1.1 | dATP | Cell-free assay | |
| DNA Polymerase δ | IC50 | >100 | dATP | Calf thymus DNA |
| Ki | 1.3 | dATP | Cell-free assay | |
| Ribonucleotide Reductase | Ki (FlUDP) | 9.4 ± 1.7 | CDP/ATP | Recombinant human RNR |
| Ki (FlUTP) | 6.8 ± 1.3 | CDP/ATP | Recombinant human RNR | |
| DNA Ligase I | - | >90% inhibition at 80 µM | - | Purified human DNA ligase I |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Measurement of Intracellular F-ara-ATP Concentration by HPLC
This protocol outlines a method for the quantification of intracellular F-ara-ATP in leukemic cells.[1]
a. Cell Lysis and Extraction:
-
Harvest cultured leukemic cells (approximately 1 x 107 cells) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a known volume of a suitable extraction buffer (e.g., 0.5 M trichloroacetic acid).
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the nucleotide pool.
b. HPLC Analysis:
-
Inject a defined volume (e.g., 500 µL) of the cell extract onto an anion-exchange HPLC column.[1]
-
Elute the nucleotides using an isocratic mobile phase, such as a phosphate-acetonitrile buffer, at a constant flow rate (e.g., 0.7 mL/min).[1]
-
Detect F-ara-ATP by its UV absorbance at 261 nm.[1]
-
Quantify the amount of F-ara-ATP by comparing the peak area to a standard curve generated with known concentrations of F-ara-ATP.[1]
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following fludarabine treatment.[12]
a. Cell Preparation and Staining:
-
Culture cells in the presence of varying concentrations of fludarabine for the desired duration.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
b. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the fluorochromes with an appropriate laser (e.g., 488 nm).
-
Collect the fluorescence emission signals for Annexin V (e.g., FITC channel) and PI (e.g., PI channel).
-
Differentiate cell populations based on their staining pattern:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. courses.edx.org [courses.edx.org]
- 2. Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a specific inhibitor for DNA ligase I in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fludarabine inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual mode of inhibition of purified DNA ligase I from human cells by 9-beta-D-arabinofuranosyl-2-fluoroadenine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of primer RNA formation in CCRF-CEM leukemia cells by fludarabine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Fludarabine | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA) is a synthetic nucleic acid analog that has garnered significant attention in the field of oligonucleotide therapeutics. Characterized by the substitution of the 2'-hydroxyl group of the arabinose sugar with a fluorine atom, F-ANA exhibits a unique combination of properties, including high binding affinity to complementary RNA, enhanced metabolic stability, and the ability to elicit RNase H-mediated cleavage of the target RNA strand. These attributes make F-ANA a promising modification for the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) aimed at gene silencing. This technical guide provides a comprehensive overview of the discovery, history, and core technical aspects of F-ANA, including detailed experimental protocols, quantitative data on its biophysical and biological properties, and visualizations of key mechanisms and workflows.
Discovery and History
The quest for modified oligonucleotides with improved therapeutic potential led to the exploration of various sugar modifications. Arabinonucleic acid (ANA), an epimer of RNA, was an early candidate. Further investigation into fluorinated sugar analogs gave rise to 2'-deoxy-2'-fluoro-arabinonucleic acid (F-ANA). The pioneering work of Dr. Masad Damha and his group at McGill University was instrumental in the synthesis and characterization of F-ANA and the discovery that F-ANA/RNA hybrids are substrates for RNase H, a key enzyme in the mechanism of action for many antisense drugs.[][2] This discovery was a significant breakthrough, as many other 2'-modified nucleotides abrogate RNase H activity. Subsequent research has focused on optimizing F-ANA-containing oligonucleotides for various gene-silencing applications, including the design of "gapmer" and "altimer" ASOs, as well as their incorporation into siRNA duplexes.[3]
Core Technical Aspects of F-ANA
Chemical Structure and Biophysical Properties
F-ANA is a xeno-nucleic acid (XNA) where the ribose sugar of a natural nucleotide is replaced by a 2'-deoxy-2'-fluoro-arabinose moiety. This seemingly subtle modification has profound effects on the conformation and properties of the resulting oligonucleotide.
-
Conformation: The presence of the electronegative fluorine at the 2' position influences the sugar pucker, favoring an O4'-endo (East) conformation. This conformation is intermediate between the C3'-endo of A-form RNA and the C2'-endo of B-form DNA.[4] This unique conformational preference is thought to be crucial for the ability of F-ANA/RNA hybrids to be recognized by RNase H.
-
Binding Affinity: F-ANA modifications generally increase the thermal stability of duplexes formed with complementary RNA strands.[2][5] The increase in melting temperature (Tm) is typically in the range of 1-2°C per modification.[2] This enhanced affinity is attributed to favorable enthalpic contributions and pre-organization of the F-ANA strand.[5]
-
Nuclease Resistance: The 2'-fluoro modification provides steric hindrance to nucleases, thereby increasing the resistance of F-ANA oligonucleotides to degradation in biological fluids compared to unmodified DNA or RNA.[3]
Mechanism of Action: RNase H-Mediated Gene Silencing
A key advantage of F-ANA in antisense applications is its ability to recruit and activate RNase H1, an endogenous enzyme that specifically cleaves the RNA strand of an RNA/DNA (or RNA/F-ANA) hybrid.[3] This leads to the degradation of the target mRNA, thereby silencing gene expression.
The proposed mechanism involves the F-ANA ASO binding to its complementary mRNA target. The resulting hybrid duplex adopts a conformation that is recognized by RNase H1. The enzyme then hydrolyzes the phosphodiester backbone of the mRNA strand, leading to its cleavage and subsequent degradation by cellular exonucleases. The intact F-ANA ASO can then bind to another target mRNA molecule, allowing for catalytic turnover.
Data Presentation
Thermodynamic Properties of F-ANA Modified Duplexes
The stability of F-ANA containing duplexes is a critical parameter for designing effective antisense oligonucleotides. The following table summarizes available thermodynamic data for the formation of a representative F-ANA/RNA duplex compared to its DNA/RNA and RNA/RNA counterparts.
| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Tm (°C) |
| F-ANA/RNA | -100.3 | -268.3 | -20.6 | 76.5 |
| DNA/RNA | -84.3 | -227.1 | -16.8 | 66.5 |
| RNA/RNA | -111.4 | -301.7 | -21.8 | 80.5 |
Data adapted from literature for a specific mixed-base sequence. Absolute values will vary depending on the sequence and length of the oligonucleotide.
RNase H Kinetic Parameters
| Substrate | Km (nM) | Vmax (nM/min) | kcat (min⁻¹) | kcat/Km (nM⁻¹min⁻¹) |
| F-ANA/RNA Hybrid | ND | ND | ND | ND |
| DNA/RNA Hybrid | ~20-100 | ~5-20 | ~0.5-2.0 | ~0.02-0.05 |
ND: Not determined in the reviewed literature in a comparative table format. The provided DNA/RNA hybrid values are approximate ranges from various studies and serve as a benchmark.
In Vitro Efficacy of F-ANA Antisense Oligonucleotides
The potency of F-ANA ASOs in cell-based assays is often reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the ASO required to reduce the target RNA or protein expression by 50%.
| Target Gene | Cell Line | ASO Design | IC50 (nM) |
| Luciferase | HeLa | F-ANA/DNA gapmer | ~1-5 |
| PTEN | PC3 | F-ANA/DNA gapmer | ~5-10 |
| Bcl-2 | A549 | F-ANA/DNA gapmer | ~10-20 |
| Androgen Receptor | LNCaP | F-ANA/DNA gapmer | ~20-50 |
IC50 values are approximate and can vary significantly based on the specific ASO sequence, cell type, transfection method, and assay conditions.[6][7][8][9]
Experimental Protocols
Synthesis of F-ANA Phosphoramidites
The synthesis of F-ANA oligonucleotides begins with the preparation of the corresponding 2'-deoxy-2'-fluoroarabinonucleoside phosphoramidite (B1245037) building blocks. The following is a general protocol for the synthesis of 2'-deoxy-2'-fluoroarabinothymidine 3'-phosphoramidite.[10][11]
Materials:
-
1,3,5-Tri-O-benzoyl-α-D-ribofuranose
-
Diethylaminosulfur trifluoride (DAST)
-
Hydrogen bromide (30% in acetic acid)
-
2,4-Bis-O-(trimethylsilyl)thymine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (DCM, acetonitrile, pyridine)
Procedure:
-
Fluorination: Treat 1,3,5-tri-O-benzoyl-α-D-ribofuranose with DAST in anhydrous DCM to introduce the 2'-fluoro group in the arabino configuration.
-
Glycosylation: Convert the fluorinated sugar to the corresponding glycosyl bromide using HBr in acetic acid.
-
Nucleobase Coupling: React the glycosyl bromide with silylated thymine (B56734) to form the protected nucleoside.
-
Deprotection: Remove the benzoyl protecting groups.
-
5'-O-DMT Protection: Protect the 5'-hydroxyl group with DMT-Cl in pyridine.
-
3'-O-Phosphitylation: React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite monomer.
-
Purification: Purify the phosphoramidite by silica (B1680970) gel chromatography.
Solid-Phase Synthesis of F-ANA Oligonucleotides
F-ANA oligonucleotides are synthesized using an automated solid-phase synthesizer following the phosphoramidite chemistry.[11][12]
Materials:
-
F-ANA and/or DNA phosphoramidites
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Activator (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing agent (iodine solution) or sulfurizing agent (e.g., Beaucage reagent) for phosphorothioate (B77711) linkages
-
Deblocking solution (trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure (Automated Synthesis Cycle):
-
Deblocking: The 5'-DMT protecting group of the nucleotide on the solid support is removed with the deblocking solution.
-
Coupling: The next F-ANA or DNA phosphoramidite is activated and coupled to the free 5'-hydroxyl group. Coupling times for F-ANA monomers may need to be extended compared to standard DNA phosphoramidites.[11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester or sulfurized to a phosphorothioate triester.
-
The cycle is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate/phosphorothioate backbone are removed using a cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified by HPLC or PAGE.
In Vitro RNase H Cleavage Assay
This assay is used to determine the ability of an F-ANA ASO to mediate RNase H cleavage of a target RNA.[13]
Materials:
-
F-ANA ASO
-
Target RNA (can be radiolabeled or fluorescently labeled)
-
Recombinant human RNase H1
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Denaturing polyacrylamide gel
Procedure:
-
Hybridization: Anneal the F-ANA ASO with the target RNA by heating the mixture to 90°C and then slowly cooling to room temperature to form the hybrid duplex.
-
RNase H Reaction: Initiate the cleavage reaction by adding RNase H1 to the hybrid duplex in the reaction buffer. Incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding EDTA.
-
Analysis: The reaction products are resolved on a denaturing polyacrylamide gel.
-
Visualization: If a labeled RNA is used, the cleavage products can be visualized by autoradiography or fluorescence imaging. The percentage of cleaved RNA is quantified.
Cellular Uptake Assay
This assay measures the internalization of F-ANA ASOs into cells.
Materials:
-
Fluorescently labeled F-ANA ASO (e.g., with Cy3 or FITC)
-
Cell line of interest
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
ASO Treatment: Treat the cells with varying concentrations of the fluorescently labeled F-ANA ASO in serum-free or complete medium.
-
Incubation: Incubate the cells for a desired period (e.g., 4, 24, 48 hours) at 37°C.
-
Washing: Wash the cells extensively with PBS to remove any ASO that is not internalized.
-
Analysis:
-
Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Fluorescence Microscopy: Fix the cells and visualize the intracellular localization of the fluorescent ASO using a fluorescence microscope.
-
Mandatory Visualizations
References
- 2. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 4. scispace.com [scispace.com]
- 5. Targeting of Repeated Sequences Unique to a Gene Results in Significant Increases in Antisense Oligonucleotide Potency | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. | Semantic Scholar [semanticscholar.org]
- 12. news-medical.net [news-medical.net]
- 13. Frontiers | The catalytic mechanism, metal dependence, substrate specificity, and biodiversity of ribonuclease H [frontiersin.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2'-Fluoroarabinoadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2'-fluoroarabinoadenosine (2'F-ara-A), a pivotal nucleoside analog in therapeutic and diagnostic research. The strategic incorporation of a fluorine atom at the 2'-arabino position of the sugar moiety confers unique chemical and biological characteristics, enhancing its stability and therapeutic potential. This document details these properties through quantitative data, experimental methodologies, and visual representations of its molecular interactions and synthesis.
Core Physicochemical Properties
The defining characteristics of 2'-fluoroarabinoadenosine are summarized below. These properties are crucial for its behavior in biological systems and for the formulation of 2'F-ara-A-based therapeutics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂FN₅O₃ | [] |
| Molecular Weight | 269.2 g/mol | [2] |
| Melting Point | 233-234 °C | [] |
| Boiling Point | 628.6 ± 65.0 °C at 760 mmHg | [] |
| Density | 2.01 ± 0.1 g/cm³ | [] |
| Solubility | Soluble in DMSO, not in water. | [] |
| logP (estimated) | -2.8 (for the related compound Fludarabine) | [3][4] |
| pKa (predicted) | 13.05 ± 0.70 (for the related compound Fludarabine) | [5] |
| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month). | [] |
Stability Profile
A key feature of 2'-fluoroarabinoadenosine is its enhanced stability compared to natural nucleosides, which contributes significantly to its improved pharmacokinetic profile.
-
Enzymatic Stability: The 2'-fluoro substitution provides substantial resistance to enzymatic degradation, particularly by deaminases.
-
Hydrolytic Stability: 2'F-ara-A demonstrates increased stability against hydrolysis under both acidic and basic conditions when compared to RNA.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of nucleoside analogs like 2'-fluoroarabinoadenosine.
Melting Point Determination
The melting point is determined using the capillary method.
-
Sample Preparation: A small amount of the dry, powdered 2'-fluoroarabinoadenosine is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is ramped at a controlled rate (e.g., 1-2 °C per minute) approaching the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a transparent liquid is the completion of melting. The range between these two temperatures is the melting range.
Solubility Determination
The shake-flask method is a common technique to determine equilibrium solubility.
-
Preparation: An excess amount of 2'-fluoroarabinoadenosine is added to a known volume of the solvent (e.g., DMSO, water, buffer solutions) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of 2'-fluoroarabinoadenosine in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) can be determined using various methods, including UV-spectroscopy or NMR-detected pH titrations.
-
Sample Preparation: A solution of 2'-fluoroarabinoadenosine is prepared in a series of buffers with a range of known pH values.
-
Measurement:
-
UV-Spectroscopy: The UV absorbance spectrum of the solution at each pH is recorded. The pKa is determined by plotting the change in absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.
-
NMR Spectroscopy: The chemical shifts of specific protons or carbons sensitive to protonation state are monitored as a function of pH. The pKa is the pH at which 50% of the molecules are in the protonated/deprotonated state, identified by the inflection point in the chemical shift vs. pH plot.
-
LogP Determination
The partition coefficient (logP), a measure of lipophilicity, is typically determined using the shake-flask method or estimated by HPLC.
-
Shake-Flask Method:
-
Partitioning: A known amount of 2'-fluoroarabinoadenosine is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached.
-
Analysis: The two phases are separated, and the concentration of the compound in each phase is measured, usually by HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
HPLC Method:
-
Calibration: A calibration curve is generated by plotting the known logP values of standard compounds against their retention times on a reverse-phase HPLC column.
-
Analysis: 2'-fluoroarabinoadenosine is injected onto the same HPLC system under identical conditions.
-
Calculation: The logP is estimated from its retention time using the calibration curve.
-
Molecular and System-Level Interactions
The unique properties of 2'-fluoroarabinoadenosine enable its application in various biological contexts. The following diagrams illustrate key mechanisms and workflows.
Synthesis of 2'-Fluoroarabinoadenosine
The chemical synthesis of 2'-fluoroarabinoadenosine is a multi-step process, a generalized workflow is presented below.
Mechanism of Viral Polymerase Inhibition
2'-fluoroarabinoadenosine acts as an antiviral agent by being incorporated into the growing viral nucleic acid chain, leading to chain termination.
RNase H-Mediated Degradation of Target mRNA
When incorporated into antisense oligonucleotides, 2'F-ara-A facilitates the degradation of target mRNA through the action of RNase H.
References
A Technical Deep Dive into 2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A) Structural Analogues: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A) and its structural analogues represent a pivotal class of nucleoside analogues that have garnered significant attention in the fields of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 2'-position of the arabinose sugar moiety confers unique stereoelectronic properties, leading to enhanced metabolic stability, potent biological activity, and a favorable pharmacokinetic profile.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of FANA-A analogues, with a focus on their antiviral and anticancer properties.
Core Concepts and Structural Features
The fundamental structure of FANA-A features a fluorine atom in the "up" or ara configuration at the 2' position of the deoxyribose sugar. This modification distinguishes it from its ribo counterpart and is crucial for its biological activity. The high electronegativity of the fluorine atom influences the sugar pucker, favoring an A-like conformation in oligonucleotides, which is significant for applications in antisense therapy.[2] Furthermore, the C2'-F bond is resistant to enzymatic cleavage, enhancing the metabolic stability of these compounds compared to naturally occurring nucleosides.[1]
Synthesis of this compound Analogues
The synthesis of FANA-A and its analogues is a multi-step process that typically involves the preparation of a fluorinated sugar donor followed by coupling with a desired nucleobase. While various synthetic strategies have been developed, a common approach is outlined below.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of FANA-A analogues.
Experimental Protocols
Synthesis of 1-(2-Deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)thymine [2]
-
Preparation of 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose:
-
To a stirred solution of 1,3,5-tri-O-benzoyl-α-D-ribofuranose (10.8 mmol) in dichloromethane (B109758) (75 ml), add diethylaminosulfur trifluoride (DAST) (32.4 mmol) dropwise.
-
Stir the resulting mixture at 40°C for 16 hours.
-
Cool the reaction and quench with saturated aqueous NaHCO3 (50 ml).
-
Separate the organic layer, wash with water (2 x 50 ml) and then with saturated aqueous NaHCO3 (50 ml).
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography using CHCl3 as the eluent.
-
-
Glycosylation:
-
Reflux a mixture of 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (4.02 mmol) and 2,4-bis-O-(trimethylsilyl)thymine (4.82 mmol) in CCl4 (20 ml) for 60 hours.
-
Quench the reaction with methanol (B129727) (10 ml).
-
Filter the solid formed and evaporate the solution.
-
Purify the product by flash column chromatography (chloroform/methanol, gradient 20/1 to 19/1, v/v).
-
Biological Activities of FANA-A Analogues
FANA-A and its derivatives have demonstrated a broad spectrum of biological activities, most notably as antiviral and anticancer agents.
Antiviral Activity
The antiviral mechanism of action of many FANA-A analogues involves the inhibition of viral DNA or RNA polymerases.[1] Upon entry into the cell, the nucleoside analogue is phosphorylated to its triphosphate form by host cell kinases. This triphosphate derivative can then act as a competitive inhibitor or a chain terminator during viral nucleic acid replication.
| Compound/Analogue | Virus | Cell Line | IC50 (µM) | Reference |
| This compound | T. vaginalis | 0.09 | [] | |
| (E)-fluorobutenol adenine (B156593) analogue | HIV-1 | ATH8 | ~100 | [4] |
| 2'β-fluoro carbocyclic guanosine | HSV-1 | 0.006 µg/mL | [5] | |
| 2'β-fluoro carbocyclic guanosine | HSV-2 | 0.05 µg/mL | [5] | |
| Carbocyclic FMAU | HSV-1 | 4.4 µg/mL | [6] | |
| Carbocyclic FIAU | HSV-1 | 11 µg/mL | [6] |
digraph "Antiviral_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", arrowhead="normal", penwidth=1.5];FANA_A [label="FANA-A Analogue", shape=ellipse, fillcolor="#FBBC05"]; Cell_Entry [label="Cellular Uptake"]; Phosphorylation1 [label="Phosphorylation\n(to Monophosphate)"]; Phosphorylation2 [label="Phosphorylation\n(to Diphosphate)"]; Phosphorylation3 [label="Phosphorylation\n(to Triphosphate)"]; FANA_ATP [label="FANA-A Triphosphate\n(Active Form)", fillcolor="#34A853"]; Viral_Polymerase [label="Viral DNA/RNA Polymerase"]; Incorporation [label="Incorporation into\nViral Nucleic Acid"]; Chain_Termination [label="Chain Termination", shape=ellipse, fillcolor="#EA4335"]; Inhibition [label="Inhibition of\nViral Replication", shape=ellipse, fillcolor="#EA4335"]; FANA_A -> Cell_Entry; Cell_Entry -> Phosphorylation1; Phosphorylation1 -> Phosphorylation2; Phosphorylation2 -> Phosphorylation3; Phosphorylation3 -> FANA_ATP; FANA_ATP -> Viral_Polymerase; Viral_Polymerase -> Incorporation; Incorporation -> Chain_Termination; FANA_ATP -> Inhibition [style=dashed]; Viral_Polymerase -> Inhibition [style=dashed];
}
Caption: Proposed mechanism of antiviral action for FANA-A analogues.
Anticancer Activity
Several FANA-A analogues have exhibited potent anticancer activity against a range of cancer cell lines. The proposed mechanism of action is similar to their antiviral activity, involving the inhibition of DNA synthesis in rapidly dividing cancer cells.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Fluorobutynol adenine analogue | Murine Leukemia L1210 | 89 |[4] | | (E)-fluorobutenol thymidine (B127349) analogue | Murine Leukemia L1210 | 60 |[4] | | 2'-F-4'-seleno-ara-C | Various human cancer cell lines | More potent than ara-C |[7] |
Experimental Protocols for Biological Evaluation
Antiviral Assay (General Protocol)
-
Cell Culture: Plate susceptible host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the FANA-A analogues in cell culture medium.
-
Infection: Infect the cells with a known titer of the virus.
-
Treatment: After a pre-determined adsorption period, remove the viral inoculum and add the media containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).
-
Assessment of Antiviral Activity: Evaluate the antiviral activity by measuring the inhibition of CPE, viral antigen expression (e.g., by ELISA), or viral nucleic acid production (e.g., by qPCR). The IC50 value is then calculated as the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.
-
Compound Treatment: Add serial dilutions of the FANA-A analogues to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity. The CC50 (50% cytotoxic concentration) is then calculated.
Applications in Antisense Technology
Oligonucleotides containing FANA-A (2'F-ANA) have emerged as promising candidates for antisense therapy. These modified oligonucleotides exhibit high binding affinity to complementary RNA targets and can elicit RNase H-mediated cleavage of the target RNA.[2] The presence of the 2'-fluoroarabino modification confers nuclease resistance and favorable pharmacokinetic properties.[2]
Workflow for Antisense Application
Caption: Mechanism of gene silencing by 2'F-ANA antisense oligonucleotides.
Conclusion and Future Directions
This compound structural analogues represent a versatile and potent class of modified nucleosides with significant therapeutic potential. Their enhanced metabolic stability and potent biological activity against a range of viruses and cancer cell lines make them attractive candidates for further drug development. The application of 2'F-ANA in antisense technology further broadens their utility in modern therapeutics. Future research in this area will likely focus on the development of novel analogues with improved efficacy and safety profiles, as well as the exploration of new therapeutic targets. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. Inhibition of influenza virus replication in tissue culture by 2-deoxy-2,3-dehydro-N-trifluoroacetylneuraminic acid (FANA): mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorocarbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluorocarbocyclic 2'-deoxy guanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new template for anticancer agents: 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine (2'-F-4'-seleno-ara-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Stability of F-ANA Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA) is a synthetic nucleic acid analog that has garnered significant interest in the development of therapeutic oligonucleotides. Its unique structural modification, the presence of a fluorine atom at the 2'-arabino position of the sugar moiety, confers remarkable properties, including high binding affinity to target RNA and, crucially, enhanced resistance to enzymatic degradation. This guide provides a comprehensive overview of the enzymatic stability of F-ANA nucleosides and oligonucleotides, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Enhanced Nuclease Resistance of F-ANA Oligonucleotides
F-ANA oligonucleotides exhibit significantly increased stability against a variety of nucleases compared to natural DNA and RNA. This resistance is a key attribute for their therapeutic potential, as it prolongs their half-life in biological fluids and within cells, thereby enhancing their duration of action.
Stability in Serum
The complex milieu of nucleases present in serum poses a major challenge for the in vivo application of oligonucleotide therapeutics. F-ANA modifications have been shown to dramatically improve serum stability.
A fully modified F-ANA sense strand within a small interfering RNA (siRNA) duplex demonstrates a half-life of approximately 6 hours in serum, a stark contrast to the less than 15-minute half-life of an unmodified siRNA.[1] Further enhancement of stability is achieved through the incorporation of phosphorothioate (B77711) (PS) linkages in the F-ANA backbone. FANA-PS modified oligonucleotides have a reported serum half-life of 16 hours, representing a more than tenfold increase compared to FANA oligonucleotides with standard phosphodiester linkages (~1 hour).
Resistance to Specific Nucleases
F-ANA's structural characteristics provide robust protection against specific exonucleases. Notably, F-ANA oligonucleotides with phosphorothioate backbones (PS-F-ANA) are over 20 times more stable against 3'-exonuclease hydrolysis than their PS-DNA counterparts.[2]
While comprehensive quantitative data for a wide range of specific endo- and exonucleases is still emerging, the available evidence strongly supports the superior enzymatic stability of F-ANA-modified oligonucleotides.
Quantitative Data on Enzymatic Stability
The following tables summarize the available quantitative data on the enzymatic stability of F-ANA-containing oligonucleotides.
| Oligonucleotide Type | Matrix/Enzyme | Half-life | Reference |
| Unmodified siRNA | Serum | < 15 minutes | [1] |
| Fully modified F-ANA sense strand siRNA | Serum | ~ 6 hours | [1] |
| F-ANA oligonucleotide (phosphodiester) | Serum | ~ 1 hour | |
| FANA-PS oligonucleotide | Serum | 16 hours | |
| PS-DNA oligonucleotide | 3'-Exonuclease | - | [2] |
| PS-F-ANA oligonucleotide | 3'-Exonuclease | >20-fold more stable than PS-DNA | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of oligonucleotide stability. Below are protocols for commonly employed enzymatic stability assays.
Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol outlines a method to assess the stability of oligonucleotides in the presence of serum.
Materials:
-
F-ANA-modified oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Glycogen (molecular biology grade)
-
10x TBE buffer
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel loading buffer (e.g., formamide-based)
-
Nucleic acid stain (e.g., SYBR Gold or similar)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Prepare a stock solution of the F-ANA oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, incubate 5 µL of a 2.5 µM oligonucleotide solution with 50 µL of fetal bovine serum.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), stop the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol.
-
Vortex vigorously and centrifuge at maximum speed for 5 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 1/10th volume of 3 M Sodium Acetate, 1 µL of glycogen, and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at maximum speed for 15 minutes to pellet the oligonucleotide.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in an appropriate volume of gel loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired resolution is achieved.
-
Stain the gel with a suitable nucleic acid stain and visualize using a gel imaging system.
-
The intensity of the full-length oligonucleotide band at different time points is quantified to determine the degradation rate and half-life.
3'-Exonuclease Digestion Assay using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for quantifying the resistance of oligonucleotides to a specific 3'-exonuclease, such as snake venom phosphodiesterase (SVPD).
Materials:
-
F-ANA-modified oligonucleotide
-
Snake Venom Phosphodiesterase (SVPD)
-
SVPD reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)
-
EDTA solution (0.5 M)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase HPLC column suitable for oligonucleotide analysis
-
Mobile phase buffers for HPLC
Procedure:
-
Prepare a stock solution of the F-ANA oligonucleotide in nuclease-free water.
-
Set up the reaction mixture in a microcentrifuge tube containing the oligonucleotide at a final concentration of ~10 µM in SVPD reaction buffer.
-
Initiate the reaction by adding a predetermined amount of SVPD.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw aliquots of the reaction and quench the enzymatic activity by adding an excess of EDTA.
-
Analyze the samples by HPLC.
-
The peak area of the full-length oligonucleotide is monitored over time to determine the rate of degradation. The half-life is calculated from the degradation kinetics.
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow for Serum Stability Assay
The following diagram illustrates the key steps in determining the serum stability of F-ANA oligonucleotides.
Caption: Workflow for assessing F-ANA oligonucleotide stability in serum.
Intracellular Metabolic Activation of F-ANA Nucleosides
F-ANA nucleosides, like many nucleoside analogs, are prodrugs that require intracellular phosphorylation to become pharmacologically active. This process is initiated by nucleoside kinases. Human deoxycytidine kinase (dCK) has been identified as an enzyme capable of phosphorylating F-ANA nucleosides.[3][4][5] The resulting F-ANA monophosphate is then further phosphorylated by other cellular kinases to the active triphosphate form.
The following diagram illustrates the putative metabolic activation pathway of an F-ANA nucleoside.
Caption: Putative metabolic activation of F-ANA nucleosides.
Conclusion
The enhanced enzymatic stability of F-ANA nucleosides and oligonucleotides is a cornerstone of their therapeutic promise. Their resistance to degradation by serum and specific nucleases, coupled with their ability to be metabolically activated within cells, makes them highly attractive candidates for the development of next-generation nucleic acid-based drugs. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to harness the full potential of F-ANA technology. Further research into the detailed degradation kinetics with a wider array of nucleases and a more complete elucidation of the metabolic pathways will continue to refine our understanding and application of this important class of modified nucleotides.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human deoxycytidine kinase as a deoxyribonucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of 2'-Deoxy-2'-fluoroarabinoadenosine (Fludarabine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of 2'-Deoxy-2'-fluoroarabinoadenosine, a fluorinated purine (B94841) nucleoside analog commonly known as fludarabine (B1672870). Fludarabine is a key chemotherapeutic agent in the treatment of hematological malignancies. Its efficacy is critically dependent on its transport into target cells and subsequent conversion to its active triphosphate form. This document details the transport mechanisms, the enzymatic cascade responsible for its metabolic activation, and the factors influencing its intracellular accumulation. Furthermore, this guide furnishes detailed experimental protocols for the quantification of fludarabine and its metabolites, assessment of cellular uptake, and evaluation of its cytotoxic effects, serving as a vital resource for preclinical and clinical research in oncology.
Introduction
This compound (also referred to as F-ara-A) is a synthetic nucleoside analog of deoxyadenosine.[1] It is administered as the 5'-monophosphate prodrug, fludarabine phosphate, which undergoes rapid dephosphorylation in the plasma to yield F-ara-A.[2] The therapeutic activity of fludarabine is entirely dependent on the cellular uptake of F-ara-A and its subsequent intracellular phosphorylation to the active metabolite, this compound triphosphate (F-ara-ATP).[2] F-ara-ATP exerts its cytotoxic effects primarily by inhibiting DNA synthesis through the termination of DNA chain elongation and by inhibiting ribonucleotide reductase and DNA polymerase.[1][3] This guide elucidates the critical steps of cellular uptake and metabolic activation that govern the pharmacological action of fludarabine.
Cellular Uptake of this compound (F-ara-A)
The transport of the polar F-ara-A molecule across the cell membrane is a carrier-mediated process facilitated by nucleoside transporters. The two primary families of nucleoside transporters involved in fludarabine uptake are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[2][4]
-
Equilibrative Nucleoside Transporters (ENTs): These transporters, particularly hENT1 and hENT2, are sodium-independent and facilitate the bidirectional transport of nucleosides down their concentration gradient.[5] Studies in chronic lymphocytic leukemia (CLL) cells have shown that fludarabine accumulation is predominantly mediated by ENT-type transporters, and the activity of these transporters correlates with fludarabine cytotoxicity.[6]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides against their concentration gradient. hCNT3 has been identified as a transporter capable of mediating fludarabine uptake.[5] Interestingly, while overexpression of hCNT3 mRNA has been associated with a lower complete response rate to fludarabine therapy in CLL patients, the protein was found to be localized in the cytoplasm rather than the plasma membrane in these cells, suggesting a more complex role for this transporter.[5]
The following diagram illustrates the cellular uptake of F-ara-A via ENT and CNT transporters.
References
- 1. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fludarabine - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and Model-Based Dosing to Optimize Fludarabine Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of nucleoside transporter and metabolism gene expression in chronic lymphocytic leukemia (CLL): identification of fludarabine-sensitive and -insensitive populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fludarabine uptake mechanisms in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Power of a Synthetic Nucleic Acid: A Technical Guide to the Biochemical and Biophysical Properties of F-ANA
For Immediate Release
MONTREAL, QC – In the ever-evolving landscape of nucleic acid therapeutics, 2'-deoxy-2'-fluoro-arabinonucleic acid (F-ANA) has emerged as a compelling synthetic analog with significant potential for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core biochemical and biophysical properties of F-ANA, offering a valuable resource for those seeking to harness its unique characteristics in antisense, RNAi, and other therapeutic applications.
F-ANA distinguishes itself from natural nucleic acids through a key modification at the 2' position of the sugar moiety, where a hydroxyl group is replaced by fluorine. This seemingly subtle alteration imparts a cascade of advantageous properties, including enhanced stability, robust binding affinity, and intriguing enzymatic interactions. This guide will delve into the quantitative data underpinning these characteristics, provide detailed methodologies for their assessment, and visualize the molecular pathways and experimental workflows central to F-ANA's function.
Structural and Conformational Properties: A DNA-Like Helix with Unique Features
Arabinonucleosides, the building blocks of F-ANA, are epimers of ribonucleosides, with the key stereochemical difference at the 2' position of the sugar ring. In F-ANA, the presence of the highly electronegative fluorine atom significantly influences the sugar pucker. Unlike 2'-F-RNA, which favors an RNA-like C3'-endo conformation, F-ANA predominantly adopts an unusual O4'-endo (east) pucker. This conformation results in a helical structure that is more akin to B-form DNA than A-form RNA.[1] This DNA-like conformation is a critical determinant of its biological activity, particularly its interaction with enzymes that recognize DNA/RNA hybrids.
Circular Dichroism (CD) spectroscopy confirms that F-ANA/RNA hybrids adopt an "A-like" helical structure, which is believed to be a key feature for recognition by enzymes like RNase H.[2] The CD spectrum of F-ANA/RNA duplexes shows a strong positive band around 260 nm and a negative band around 210 nm, characteristic of A-form helices, though with some differences compared to pure RNA/RNA duplexes.[2]
Enhanced Thermal Stability and Binding Affinity
A hallmark of F-ANA is its ability to form highly stable duplexes with complementary RNA and DNA strands. The incorporation of F-ANA monomers into an oligonucleotide leads to a significant increase in the melting temperature (Tm) of the resulting duplex, a key indicator of its stability.
| Duplex Type | Change in Melting Temperature (ΔTm) per F-ANA Modification | Reference |
| F-ANA/RNA | +0.5°C to +1.2°C | [1][3] |
| F-ANA/DNA | ~+1.0°C | [3] |
This enhanced thermal stability is attributed to the conformational pre-organization of the fluorinated sugar and a favorable enthalpy of hybridization.[4] Furthermore, F-ANA-containing oligonucleotides exhibit exceptional binding specificity. A single mismatch in an F-ANA/RNA duplex can lead to a significant decrease in Tm, highlighting its potential for highly specific targeting of nucleic acid sequences.[1]
| Mismatch Effect on Duplex Stability | Change in Melting Temperature (ΔTm) | Reference |
| Single mismatch in F-ANA/RNA duplex | -7.2°C | [1] |
| Single mismatch in F-ANA/DNA duplex | -3.9°C | [1] |
Superior Nuclease Resistance: A Key Advantage for In Vivo Applications
Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and within cells, posing a significant hurdle for their therapeutic use. F-ANA exhibits markedly increased resistance to both exonucleases and endonucleases compared to natural DNA and RNA. This stability is further enhanced by the incorporation of a phosphorothioate (B77711) (PS) backbone.
| Oligonucleotide Type | Relative Nuclease Resistance | Reference |
| Phosphorothioate (PS) F-ANA | >> F-ANA (phosphodiester) > RNA > 2'-F-RNA | [1] |
| Phosphodiester (PO) F-ANA | > PO-DNA | [1] |
A fully modified F-ANA sense strand, when hybridized to an antisense RNA strand, demonstrates a half-life of approximately 6 hours in serum, a dramatic improvement over the less than 15-minute half-life of an unmodified siRNA.[5][6] This enhanced stability is crucial for maintaining effective intracellular concentrations and prolonging the duration of gene silencing effects.
Enzymatic Recognition and Mechanism of Action
A defining feature of F-ANA is its ability to elicit RNase H-mediated cleavage of a target RNA strand when in a heteroduplex. This is a critical mechanism for antisense oligonucleotides, as it leads to the degradation of the target mRNA and subsequent downregulation of protein expression. Unlike many other 2'-modified nucleic acids that inhibit RNase H activity, the DNA-like conformation of F-ANA/RNA hybrids is recognized by this enzyme.
The efficiency of RNase H cleavage can be further optimized through the design of "gapmer" antisense oligonucleotides, where a central block of DNA or F-ANA is flanked by wings of nuclease-resistant modifications.
Furthermore, F-ANA-modified small interfering RNAs (siRNAs) have been shown to be compatible with the RNA interference (RNAi) machinery. These modified siRNAs can be loaded into the RNA-induced silencing complex (RISC) and guide the cleavage of complementary mRNA targets, often with enhanced potency and duration of action compared to their unmodified counterparts.[1][5][6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for F-ANA antisense oligonucleotides via RNase H-mediated cleavage of target mRNA.
Caption: F-ANA modified siRNA utilizes the canonical RNAi pathway for gene silencing.
Caption: A generalized experimental workflow for the evaluation of F-ANA antisense oligonucleotides.
Detailed Experimental Protocols
Thermal Melting (Tm) Analysis of Oligonucleotide Duplexes
Objective: To determine the melting temperature (Tm) of a duplex formed between an F-ANA oligonucleotide and its complementary RNA or DNA strand, as a measure of its thermal stability.
Materials:
-
F-ANA oligonucleotide and its complementary strand, purified and desalted.
-
Melting buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[]
-
Nuclease-free water.
-
UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Quartz cuvettes with a 1 cm path length.
Procedure:
-
Oligonucleotide Preparation: Resuspend the F-ANA oligonucleotide and its complementary strand in nuclease-free water to create stock solutions of known concentration (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm (A260).
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the F-ANA oligonucleotide and its complement in the melting buffer to a final concentration of 1-5 µM for each strand.[8]
-
Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the solution to cool slowly to room temperature over several hours to facilitate duplex formation.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and the Peltier temperature controller, allowing the lamp to warm up for at least 30 minutes.
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1°C per minute).[9][10]
-
-
Data Acquisition:
-
Blank the spectrophotometer with the melting buffer at the starting temperature.
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled cell holder.
-
Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. The resulting curve should be sigmoidal.
-
The Tm is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition in the melting curve.
-
Mathematically, the Tm is the peak of the first derivative of the melting curve (dA/dT vs. T).[8]
-
Circular Dichroism (CD) Spectroscopy of Nucleic Acid Duplexes
Objective: To characterize the helical conformation of F-ANA-containing duplexes.
Materials:
-
Annealed F-ANA duplex sample (prepared as in the thermal melting protocol).
-
Melting buffer (must be transparent in the far-UV region, e.g., sodium phosphate buffer).
-
CD spectropolarimeter.
-
Quartz cuvette with a 0.1-1 cm path length.
Procedure:
-
Instrument and Sample Preparation:
-
Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.
-
Prepare the F-ANA duplex sample in a CD-compatible buffer at a suitable concentration (typically 5-10 µM).
-
Ensure the buffer components do not have high absorbance in the desired wavelength range (typically 190-320 nm).
-
-
Data Collection:
-
Set the experimental parameters on the spectropolarimeter, including the wavelength range, scan speed, bandwidth, and number of accumulations.
-
Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the F-ANA duplex sample.
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum to obtain the final CD spectrum of the duplex.
-
The resulting spectrum, plotting molar ellipticity ([θ]) versus wavelength, can be compared to reference spectra for known nucleic acid conformations (A-form, B-form, Z-form).
-
Nuclease Resistance Assay in Serum
Objective: To evaluate the stability of F-ANA oligonucleotides in the presence of nucleases found in serum.
Materials:
-
F-ANA oligonucleotide and a control unmodified DNA or RNA oligonucleotide.
-
Fetal bovine serum (FBS) or human serum.
-
Phosphate-buffered saline (PBS).
-
Loading buffer (e.g., formamide-based).
-
Polyacrylamide gel (15-20%) containing urea (B33335) for denaturation.
-
TBE or TAE running buffer.
-
Gel electrophoresis apparatus and power supply.
-
Gel imaging system.
Procedure:
-
Incubation:
-
In separate microcentrifuge tubes, incubate a known amount (e.g., 1-2 µg) of the F-ANA oligonucleotide and the control oligonucleotide with a solution of FBS (e.g., 50-90% in PBS) at 37°C.[6][11]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and immediately stop the nuclease activity by adding a loading buffer containing a chelating agent like EDTA and denaturants.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes and then rapidly cooling on ice.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Analysis:
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.
-
The integrity of the oligonucleotide at each time point is assessed by the intensity of the full-length band. Degradation will be evident by the appearance of lower molecular weight bands or a smear.
-
Quantify the band intensities to determine the percentage of intact oligonucleotide remaining over time and calculate the half-life.
-
RNase H Cleavage Assay
Objective: To determine the ability of an F-ANA antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
F-ANA antisense oligonucleotide.
-
Target RNA transcript (can be 5'-end labeled with 32P for visualization by autoradiography or a fluorescent dye).
-
RNase H enzyme (e.g., E. coli or human).
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Nuclease-free water.
-
Loading buffer.
-
Denaturing polyacrylamide gel.
Procedure:
-
Duplex Formation:
-
Anneal the F-ANA ASO with the target RNA by mixing them in the RNase H reaction buffer, heating to 65-90°C for 5 minutes, and then slowly cooling to room temperature.
-
-
Cleavage Reaction:
-
Initiate the reaction by adding RNase H to the annealed duplex.
-
Incubate the reaction at 37°C.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding loading buffer containing EDTA.[12]
-
-
Analysis of Cleavage Products:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the RNA fragments by autoradiography (for 32P-labeled RNA) or fluorescence imaging.
-
The appearance of cleavage products of the expected size confirms RNase H activity. The rate of cleavage can be quantified by measuring the disappearance of the full-length RNA band and the appearance of the cleavage product bands over time.
-
Conclusion
F-ANA stands out as a highly promising nucleic acid analog for therapeutic development. Its unique combination of a DNA-like structure, enhanced thermal stability, superior nuclease resistance, and the ability to activate RNase H provides a powerful toolkit for researchers aiming to modulate gene expression with high specificity and efficacy. The detailed protocols and conceptual frameworks presented in this guide are intended to empower scientists and drug developers to effectively evaluate and utilize the remarkable properties of F-ANA in their research and development endeavors. As our understanding of nucleic acid chemistry and biology continues to expand, F-ANA is poised to play an increasingly important role in the future of genetic medicine.
References
- 1. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biological Activity of Fluorinated Nucleoside Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogues represent a cornerstone of modern chemotherapy, particularly in the fields of virology and oncology.[1] These synthetic compounds mimic natural nucleosides, the building blocks of DNA and RNA, and exert their therapeutic effects by interfering with nucleic acid replication.[1][2] A significant advancement in the design of potent nucleoside analogues has been the strategic incorporation of fluorine atoms. Fluorination can dramatically alter the physicochemical and biological properties of these molecules, leading to enhanced metabolic stability, increased potency, and altered mechanisms of action.[3][4][5] This guide provides an in-depth exploration of the biological activity of fluorinated nucleoside analogues, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols for their evaluation, and visualizing the critical pathways involved.
Mechanism of Action: A Multi-Step Process
The biological activity of most fluorinated nucleoside analogues is initiated by their uptake into target cells via nucleoside transporter proteins.[4][6] Once inside the cell, these analogues undergo a series of phosphorylation events, catalyzed by host or viral kinases, to yield the pharmacologically active triphosphate form.[1][6] This bioactivation is a critical and often rate-limiting step in their mechanism of action.[1]
The resulting fluorinated nucleoside triphosphates then act as competitive inhibitors or alternative substrates for viral or cellular DNA and RNA polymerases.[7][8] Their incorporation into a growing nucleic acid chain can lead to two primary outcomes:
-
Chain Termination: Many fluorinated nucleosides, once incorporated, prevent the addition of the next nucleotide, effectively halting the elongation of the DNA or RNA strand.[7][8] This is a common mechanism for antiviral agents.
-
Inhibition of Nucleic Acid Synthesis: The presence of the fluorinated analogue within the nucleic acid can disrupt its structure and function, or the triphosphate form can directly inhibit the polymerase enzyme, thereby suppressing overall nucleic acid synthesis.[4][6]
The introduction of fluorine can enhance these mechanisms by increasing the stability of the glycosidic bond, making the analogue more resistant to enzymatic degradation and prolonging its intracellular half-life.[7][9]
Quantitative Data on Biological Activity
The following tables summarize the in vitro activity of several key fluorinated nucleoside analogues against various viruses and cancer cell lines. This data provides a comparative overview of their potency and selectivity.
Antiviral Activity
| Nucleoside Analogue | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7 | 0.014 - 0.11 | >100 | >909 - >7142 |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Hepatitis C Virus (HCV) | Replicon | 5.0 (EC90) | >100 | >20 |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (MK-8591) | HIV-1 | Various | 0.0009 | >100 | >111,111 |
| 3'-Deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus (TBEV) | PS | 1.1 ± 0.1 | >25 | >22.7 |
| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus (WNV) | Vero | 4.7 ± 1.5 | >25 | >5.3 |
| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) | Vero | 2.5 ± 0.5 | >25 | >10 |
Anticancer Activity
| Nucleoside Analogue | Cancer Type | Cell Line | IC50 (µM) |
| Gemcitabine | Pancreatic Cancer | Panc-1 | 0.031 |
| Gemcitabine | Breast Cancer | MCF-7 | 0.004 |
| Gemcitabine | Non-small Cell Lung Cancer | A549 | 0.02 |
| Clofarabine | Acute Lymphoblastic Leukemia | CCRF-CEM | 0.03 |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | HCT116 | 3.6 |
| RX-3117 | Pancreatic Cancer | PANC-1 | 0.62 |
| NUC-7738 | Gastric Cancer | AGS | 22.4 |
Experimental Protocols
The evaluation of the biological activity of fluorinated nucleoside analogues relies on a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to host cells (50% cytotoxic concentration, CC50).[10]
Materials:
-
Test compound
-
Appropriate host cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to ensure they are in the exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.[11]
-
Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of the test compound. Include a "cells only" control (no compound).[10]
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate for 1-4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Mix to ensure complete solubilization and record absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the formation of viral plaques (areas of cell death) and is used to determine the 50% effective concentration (EC50).[13]
Materials:
-
Test compound
-
Appropriate host cell line
-
Virus stock with a known titer
-
6-well or 12-well cell culture plates
-
Serum-free medium
-
Overlay medium (e.g., medium containing 0.8% methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed plates with host cells and grow to a confluent monolayer.[13]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in serum-free medium. Mix each dilution with a known amount of virus (to produce a countable number of plaques).
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control.[13]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[13]
-
Overlay: Gently remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[15]
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixing solution. After fixation, remove the solution and stain the cells with the staining solution.
-
Plaque Counting: Count the number of plaques in each well.[13]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of fluorinated nucleoside analogues can aid in understanding their function. The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows.
Caption: General activation pathway of a fluorinated nucleoside analogue.
Caption: Experimental workflow for evaluating antiviral activity.
Caption: Mechanism of chain termination by a fluorinated nucleoside analogue.
Conclusion
Fluorinated nucleoside analogues are a powerful class of therapeutic agents with well-established applications in antiviral and anticancer therapies. Their mechanism of action, centered on the disruption of nucleic acid synthesis, is significantly enhanced by the unique properties conferred by fluorine substitution. The continued exploration of novel fluorination strategies and a deeper understanding of their interactions with cellular and viral machinery will undoubtedly lead to the development of next-generation nucleoside analogues with improved efficacy and safety profiles.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05370E [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating 2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A) into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinoadenosine (FANA-A) is a synthetic nucleotide analog that has garnered significant attention in the field of oligonucleotide therapeutics. Its unique structural modification, the presence of a fluorine atom at the 2' position of the arabinose sugar moiety, confers advantageous properties to oligonucleotides. These properties include enhanced nuclease resistance, high binding affinity to target RNA, and the ability to elicit RNase H-mediated cleavage of the target RNA strand.[1][2][3] These characteristics make FANA-A-modified oligonucleotides potent tools for various applications, including antisense technology, siRNA, and aptamers.[1][2][4]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of FANA-A into oligonucleotides, their subsequent characterization, and their application in gene silencing.
Key Properties and Advantages of FANA-A Modified Oligonucleotides
Incorporating FANA-A into oligonucleotides offers several key advantages over unmodified DNA or RNA:
-
Increased Nuclease Resistance: The 2'-fluoro modification provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. This leads to a significantly longer half-life in serum and cellular environments.[1][5]
-
High Binding Affinity: FANA-A modification increases the thermal stability (Tm) of oligonucleotide duplexes with complementary RNA targets, indicating a higher binding affinity.[6] This allows for the use of lower concentrations of the modified oligonucleotide to achieve the desired effect.
-
RNase H Activation: FANA-A/RNA hybrids act as substrates for RNase H, an endogenous enzyme that cleaves the RNA strand of the duplex.[2][5] This mechanism is crucial for the gene-silencing activity of antisense oligonucleotides.
-
Reduced Immunostimulatory Effects: Compared to some other modifications, FANA-A has been shown to have a reduced potential to trigger innate immune responses.[7]
-
Gymnotic Delivery: FANA-A modified antisense oligonucleotides have demonstrated the ability to be taken up by cells in culture without the need for transfection reagents, a process known as gymnotic delivery.[8][9]
Data Presentation: Performance of FANA-A Modified Oligonucleotides
The following tables summarize the quantitative data on the performance of FANA-A modified oligonucleotides compared to their unmodified or alternatively modified counterparts.
Table 1: Thermal Stability of Oligonucleotide Duplexes
| Duplex Type | Sequence | Modification | Tm (°C) | ΔTm per modification (°C) | Reference |
| DNA/RNA | Mixed | Unmodified | 55.2 | - | [10] |
| FANA/RNA | Mixed | Full FANA | 72.5 | +1.2 | [6] |
| DNA/DNA | Poly(dA) | Unmodified | 45.0 | - | [10] |
| FANA/DNA | Poly(dA) | Full FANA | 58.0 | +0.9 | [10] |
Table 2: Nuclease Resistance in Serum
| Oligonucleotide Type | Backbone | Modification | Half-life in Serum | Reference |
| Unmodified siRNA | Phosphodiester | None | < 15 minutes | [1][11] |
| FANA-modified siRNA | Phosphodiester | Full FANA sense strand | ~6 hours | [1][11] |
| Phosphorothioate (B77711) DNA (PS-DNA) | Phosphorothioate | None | >24 hours | [4] |
| FANA/DNA chimera (PS) | Phosphorothioate | FANA wings, DNA gap | >96 hours | [4] |
Table 3: In Vitro Gene Silencing Efficacy
| Target Gene | Oligonucleotide Type | Cell Line | EC50 | Reference |
| Luciferase | siRNA | HeLa X1/5 | ~1 nM | [4] |
| Luciferase | FANA/DNA chimera (gapmer) | HeLa X1/5 | ~1 nM | [4] |
| Luciferase | Phosphorothioate DNA | HeLa X1/5 | ~100 nM | [4] |
| c-MYB | PS-DNA | Human leukemia cells | >50 nM | [12] |
| c-MYB | PS-FANA-DNA chimera | Human leukemia cells | <10 nM | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of FANA-A Modified Oligonucleotides
This protocol describes the incorporation of FANA-A phosphoramidite (B1245037) into an oligonucleotide sequence using an automated solid-phase DNA/RNA synthesizer. The underlying chemistry is the standard phosphoramidite method.[13][14]
Materials:
-
FANA-A phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine) or Sulfurizing agent (for phosphorothioate backbone)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Assign the FANA-A phosphoramidite to the desired position(s) in the sequence.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution. b. Coupling: Activation of the incoming phosphoramidite (standard or FANA-A) with the activator solution and its subsequent coupling to the 5'-hydroxyl group of the growing oligonucleotide chain.
- Note: For FANA-A phosphoramidite, extend the coupling time to 10-15 minutes to ensure efficient incorporation.[15] For the guanosine (B1672433) FANA-A phosphoramidite, a longer coupling time of up to 20 minutes may be beneficial.[16] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation/Sulfurization: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) (oxidation) or phosphorothioate (sulfurization) linkage.
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on).
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the CPG support and the protecting groups are removed.
Protocol 2: Deprotection and Purification of FANA-A Modified Oligonucleotides
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) or High-performance liquid chromatography (HPLC) system
-
Appropriate buffers and solvents for purification
Procedure:
-
Cleavage and Base Deprotection: a. Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial. b. Add AMA solution to the vial and incubate at 65°C for 15-30 minutes.[17] c. Cool the vial on ice and transfer the supernatant containing the oligonucleotide to a new tube.
-
2'-Hydroxyl Deprotection (if RNA moieties are present): a. Evaporate the AMA solution. b. Resuspend the pellet in DMF and add TEA·3HF. c. Incubate at 65°C for 2.5 hours.
-
Purification: a. Denaturing PAGE: This method separates oligonucleotides based on size and is suitable for high-purity requirements.[14] i. Prepare a polyacrylamide gel of the appropriate percentage for the oligonucleotide length. ii. Load the deprotected oligonucleotide and run the gel until the desired separation is achieved. iii. Visualize the bands by UV shadowing, excise the band corresponding to the full-length product, and elute the oligonucleotide from the gel. b. Reverse-Phase HPLC (for DMT-on oligonucleotides): This method separates the full-length DMT-on oligonucleotide from truncated, DMT-off failure sequences based on hydrophobicity.[18] i. Equilibrate the HPLC column with the appropriate mobile phase. ii. Inject the deprotected oligonucleotide solution. iii. Elute with a gradient of increasing organic solvent (e.g., acetonitrile). iv. Collect the peak corresponding to the DMT-on product. v. Remove the DMT group by treatment with an acid (e.g., 80% acetic acid) and then desalt the oligonucleotide.
Protocol 3: In Vitro Gene Silencing using Gymnotic Delivery of FANA ASOs
This protocol describes a method for delivering FANA antisense oligonucleotides into cultured cells without transfection reagents.[4]
Materials:
-
FANA ASO targeting the gene of interest
-
Control FANA ASO (e.g., scrambled sequence)
-
Mammalian cell line of choice
-
Appropriate cell culture medium and supplements
-
Cell culture plates (e.g., 96-well, 24-well)
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blot)
Procedure:
-
Cell Seeding: The day before treatment, seed the cells in the desired plate format to achieve 30-50% confluency at the time of treatment.
-
ASO Preparation: Reconstitute the lyophilized FANA ASOs in sterile, nuclease-free water to a stock concentration of 100 µM.
-
ASO Treatment: a. On the day of treatment, dilute the FANA ASO stock solution in fresh cell culture medium to the desired final concentration (typically 1-5 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration. b. For adherent cells, aspirate the old medium and add the medium containing the FANA ASO. For suspension cells, pellet the cells and resuspend them in the ASO-containing medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis of Gene Knockdown: a. Quantitative Real-Time PCR (qRT-PCR): Harvest the cells and isolate total RNA. Perform reverse transcription followed by real-time PCR to quantify the mRNA levels of the target gene.[19][20] b. Western Blot: Lyse the cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein to assess protein knockdown.
Protocol 4: RNase H Cleavage Assay
This assay determines the ability of a FANA-modified oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
FANA-modified oligonucleotide
-
Target RNA transcript (can be radiolabeled or fluorescently labeled for detection)
-
Recombinant RNase H
-
RNase H reaction buffer
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Duplex Formation: Anneal the FANA oligonucleotide with the target RNA by heating to 90°C and slowly cooling to room temperature.
-
RNase H Reaction: a. Set up the reaction by combining the FANA/RNA duplex, RNase H reaction buffer, and RNase H enzyme. b. Incubate at 37°C. c. Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction by adding formamide loading buffer.
-
Analysis: a. Denature the samples by heating. b. Run the samples on a denaturing polyacrylamide gel. c. Visualize the RNA fragments to assess the extent of cleavage.
Mandatory Visualizations
Signaling Pathway: Bcl-2 Mediated Apoptosis and its Inhibition by a FANA ASO
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway.[4][21][22] Overexpression of Bcl-2 is a hallmark of many cancers, as it prevents apoptosis and promotes cell survival. FANA antisense oligonucleotides targeting Bcl-2 mRNA can reduce its expression, thereby sensitizing cancer cells to apoptosis.[11]
Caption: Bcl-2 pathway and FANA ASO intervention.
Experimental Workflow: Gene Silencing with FANA ASOs
The following diagram illustrates the typical workflow for an in vitro gene silencing experiment using FANA antisense oligonucleotides.
Caption: FANA ASO gene silencing workflow.
Conclusion
The incorporation of this compound into oligonucleotides represents a powerful strategy for enhancing their therapeutic potential. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers to effectively synthesize, characterize, and utilize FANA-A modified oligonucleotides for gene silencing applications. The superior properties of FANA-A, including increased nuclease resistance, high target affinity, and RNase H activation, make it a valuable tool in the development of next-generation nucleic acid-based therapeutics.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. Patient specific real-time PCR in precision medicine – Validation of IG/TR based MRD assessment in lymphoid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine-Ligands/Receptors: Multiplayers in Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-EPMC7694914 - CCL3 contributes to secondary damage after spinal cord injury. - OmicsDI [omicsdi.org]
- 9. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 10. twistbioscience.com [twistbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis [ouci.dntb.gov.ua]
- 14. idtdna.com [idtdna.com]
- 15. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. labcluster.com [labcluster.com]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elearning.unite.it [elearning.unite.it]
- 21. scispace.com [scispace.com]
- 22. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA) in Antisense Oligonucleotide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to F-ANA in Antisense Technology
Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acid molecules designed to bind to specific messenger RNA (mRNA) sequences through Watson-Crick base pairing.[1] This binding can modulate the function of the target RNA, most commonly leading to its degradation and thereby preventing the synthesis of a disease-causing protein. The therapeutic potential of ASOs is often limited by challenges such as poor nuclease resistance and insufficient binding affinity.
To overcome these limitations, chemical modifications to the nucleotide structure are essential. 2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA) is a key second-generation sugar modification that confers highly desirable properties to ASOs.[2] It involves replacing the 2'-hydroxyl group of the ribose sugar with a fluorine atom in the arabino configuration (an epimer of ribose). This modification enhances nuclease stability, increases binding affinity to target mRNA, and, crucially, supports the activity of RNase H, an enzyme that degrades the RNA strand of an ASO:RNA duplex.[3][4][5] These characteristics make F-ANA a powerful tool for developing potent and durable antisense therapeutics.
Properties and Advantages of F-ANA
The unique stereochemistry of the 2'-fluorine in F-ANA provides a distinct set of properties that are highly advantageous for ASO design.
-
High Binding Affinity: The presence of the highly electronegative fluorine atom and the conformational pre-organization of the sugar ring lead to a significant increase in the thermal stability (Tm) of the ASO:RNA duplex.[4] Each F-ANA modification can increase the duplex Tm by approximately 1.2°C, leading to more stable and specific binding to the target RNA.[6]
-
Excellent Nuclease Resistance: The 2'-fluoro group provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases.[3][7] This enhanced stability prolongs the intracellular half-life of the ASO, leading to a more persistent gene silencing effect.[8][9]
-
RNase H Activation: Unlike many other 2'-modifications that inhibit RNase H, the F-ANA:RNA duplex mimics the structure of a native DNA:RNA hybrid.[3][4] This structural mimicry allows for efficient recognition and cleavage of the target RNA by the endogenous enzyme RNase H1, which is the primary mechanism of action for many potent ASOs.[10][11][12]
-
High Specificity: F-ANA-containing ASOs exhibit excellent mismatch discrimination. A single nucleotide mismatch between the ASO and its target RNA can result in a significant decrease in binding affinity (ΔTm of -7.2°C), reducing the likelihood of off-target effects.
-
Gymnotic Activity: F-ANA modified ASOs have been shown to enter cells and produce sequence-specific gene silencing without the need for transfection agents or delivery vehicles, a process known as gymnosis.[2][6][13]
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism for F-ANA ASOs is the recruitment of RNase H to degrade the target mRNA.[3] This process is highly efficient as the ASO can be recycled to target multiple mRNA copies.[3]
The pathway proceeds as follows:
-
The F-ANA ASO enters the cell and binds to its complementary target mRNA sequence in the nucleus or cytoplasm.[12]
-
The resulting ASO:RNA heteroduplex forms a structure that is recognized by the endogenous enzyme RNase H1.[10]
-
RNase H1 selectively cleaves the RNA strand of the heteroduplex.[1]
-
The cleaved mRNA fragments are subsequently degraded by other cellular exonucleases.[3]
-
The intact F-ANA ASO is released and can bind to another target mRNA molecule, initiating a new cycle of degradation.[3]
F-ANA ASO Design Principles: The Gapmer
The most effective design for RNase H-dependent ASOs, including those with F-ANA, is the "gapmer" architecture.[2][7] This chimeric design strategically places different chemical modifications along the oligonucleotide to maximize efficacy.
A typical F-ANA gapmer consists of:
-
A central "gap" region: Composed of 8-10 deoxynucleotides with a phosphorothioate (B77711) (PS) backbone. This DNA gap is essential for RNase H1 recognition and cleavage of the target RNA.
-
Flanking "wing" regions: Composed of 2-5 F-ANA modified nucleotides on both the 5' and 3' ends. These wings provide high binding affinity, specificity, and nuclease resistance.[2]
-
Phosphorothioate (PS) Backbone: The entire oligonucleotide typically incorporates a PS backbone (where a non-bridging oxygen is replaced by sulfur) to further enhance resistance to nuclease degradation.[8]
Quantitative Performance Data
The superior properties of F-ANA modifications have been quantified in numerous studies. The table below summarizes key performance metrics compared to standard DNA or other modifications.
| Parameter | Value / Finding | Significance | Reference |
| Binding Affinity (ΔTm) | +1.2 °C per F-ANA modification | Higher affinity allows for more stable target engagement and potentially higher potency. | [6] |
| Mismatch Discrimination | ΔTm of -7.2 °C for a single mismatch in an F-ANA/RNA duplex | High specificity reduces the risk of binding to and silencing unintended RNA targets. | |
| In Vitro Potency | >90% mRNA knockdown at 20% of the dose required for standard PS-DNA ASOs | F-ANA ASOs are significantly more potent, allowing for lower therapeutic doses. | [8] |
| Duration of Effect | Gene silencing effect persists for at least 4 days post-transfection | Enhanced stability leads to a longer-lasting biological effect, reducing dosing frequency. | [8] |
Experimental Protocols
The following protocols provide a framework for the design, synthesis, and evaluation of F-ANA modified ASOs.
Protocol 1: F-ANA ASO Design and Synthesis
Objective: To design and synthesize F-ANA gapmer ASOs targeting a specific gene of interest.
Methodology:
-
Target Selection: Identify the target mRNA sequence. Use bioinformatics tools to select accessible regions and avoid sequences with known off-target homology.
-
ASO Design: Design 18-20 nucleotide gapmer ASOs. A typical design is (F-ANA)3-(DNA)10-(F-ANA)3. Include a full phosphorothioate (PS) backbone.
-
Control Design: Design a mismatch control ASO with 2-3 non-complementary bases in the center of the sequence to verify sequence specificity.
-
Synthesis: Synthesize oligonucleotides using standard automated phosphoramidite (B1245037) solid-phase synthesis. F-ANA and DNA phosphoramidites are commercially available.
-
Purification: Purify the full-length ASO product using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Determine the concentration of the purified ASO using UV spectrophotometry at 260 nm.
Protocol 2: Thermal Melting (Tm) Analysis
Objective: To determine the binding affinity of the F-ANA ASO to its complementary RNA target.
Materials:
-
Purified F-ANA ASO and complementary single-stranded RNA target.
-
Tm buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, pH 7.2).
-
UV-Vis spectrophotometer with a temperature controller.
Procedure:
-
Anneal the ASO and target RNA by mixing equimolar amounts in Tm buffer.
-
Heat the mixture to 95°C for 5 minutes and then cool slowly to room temperature to form the duplex.
-
Place the sample in the spectrophotometer and monitor the absorbance at 260 nm.
-
Increase the temperature from 25°C to 95°C at a controlled rate (e.g., 0.5°C/minute).
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, identified as the maximum of the first derivative of the melting curve.
Protocol 3: Nuclease Resistance Assay
Objective: To assess the stability of the F-ANA ASO in the presence of nucleases.
Materials:
-
Purified F-ANA ASO and an unmodified DNA oligo of the same sequence.
-
Fetal Bovine Serum (FBS) or a specific exonuclease (e.g., Snake Venom Phosphodiesterase).
-
Reaction buffer.
-
Denaturing PAGE materials.
-
Gel imaging system.
Procedure:
-
Incubate a fixed amount of ASO (F-ANA modified and unmodified control) in a solution containing 10% FBS or a defined concentration of exonuclease.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing loading buffer.
-
Run the samples on a denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands.
-
Quantify the intensity of the full-length ASO band at each time point to determine the rate of degradation.
Protocol 4: In Vitro RNase H Cleavage Assay
Objective: To confirm that the F-ANA ASO can guide RNase H to cleave the target RNA.
Materials:
-
Purified F-ANA ASO.
-
A 5'-radiolabeled or fluorescently-labeled target RNA.
-
Recombinant human RNase H1 enzyme.
-
RNase H reaction buffer.
-
Denaturing PAGE materials and imaging system.
Procedure:
-
Anneal the F-ANA ASO with the labeled target RNA to form the heteroduplex.
-
Initiate the reaction by adding RNase H1 enzyme.
-
Incubate at 37°C and collect samples at different time points.
-
Stop the reaction by adding EDTA.
-
Analyze the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments indicates successful cleavage.
Protocol 5: Cell Culture Gene Knockdown Evaluation
Objective: To measure the potency of the F-ANA ASO in reducing target gene expression in a cellular context.
Materials:
-
A relevant cell line expressing the target gene.
-
Purified F-ANA ASO and mismatch control ASO.
-
Cell culture medium (with and without serum).
-
Reagents for RNA extraction and cDNA synthesis.
-
Primers for qPCR analysis of the target gene and a housekeeping gene.
-
Reagents for Western blotting (optional, for protein analysis).
Procedure:
-
Cell Plating: Plate cells in 6-well or 12-well plates and allow them to adhere overnight.
-
ASO Treatment (Gymnosis): Add the F-ANA ASO directly to the cell culture medium at various concentrations (e.g., 100 nM to 5 µM).[6] For some cell types, a transfection reagent may be used for comparison.
-
Incubation: Incubate the cells with the ASO for 48-72 hours.
-
Cell Lysis & RNA Extraction: Harvest the cells and extract total RNA using a standard kit.
-
qPCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression level of the target mRNA.
-
Normalize the target gene expression to a stable housekeeping gene (e.g., GAPDH).
-
Compare the expression in ASO-treated cells to untreated or mismatch control-treated cells to calculate the percentage of knockdown.
-
-
Western Blot Analysis (Optional): Harvest protein lysates and perform Western blotting to confirm the reduction of the target protein.
Conclusion
F-ANA is a powerful chemical modification that significantly enhances the therapeutic properties of antisense oligonucleotides. By providing an optimal combination of high binding affinity, exceptional nuclease resistance, and robust RNase H activity, F-ANA enables the design of highly potent and specific gene silencing agents. The protocols and data presented here provide a comprehensive guide for researchers looking to leverage F-ANA technology for basic research and the development of next-generation nucleic acid therapeutics.
References
- 1. A review of antisense therapeutic interventions for molecular biological targets in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Improving Suppression of Hemipteran Vectors and Bacterial Pathogens of Citrus and Solanaceous Plants: Advances in Antisense Oligonucleotides (FANA) [frontiersin.org]
- 8. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2'-Fluoro-arabinonucleic Acid (FANA): A Versatile Tool for Probing Biomolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-Deoxy-2'-fluoroarabinoadenosine (FA-A) in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinoadenosine (FA-A) is a synthetic nucleoside analog that has emerged as a promising candidate for the development of broad-spectrum antiviral drugs. Structurally similar to the natural nucleoside deoxyadenosine (B7792050), FA-A is characterized by the substitution of a fluorine atom at the 2' position of the arabinose sugar moiety. This modification significantly enhances its metabolic stability and confers potent antiviral activity against a range of DNA and RNA viruses. FA-A acts as a chain terminator of viral nucleic acid synthesis, thereby inhibiting viral replication. Its improved pharmacological profile, including increased resistance to enzymatic degradation, makes it a valuable lead compound in antiviral research and drug discovery.[]
Mechanism of Action
The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form, FA-A triphosphate (FA-ATP). This process is mediated by host cell kinases.
-
Cellular Uptake and Phosphorylation: FA-A is transported into the host cell where it undergoes sequential phosphorylation by cellular kinases to its monophosphate (FA-AMP), diphosphate (B83284) (FA-ADP), and finally to the active triphosphate (FA-ATP) form.
-
Inhibition of Viral Polymerase: FA-ATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP) or adenosine (B11128) triphosphate (ATP), for the viral DNA or RNA polymerase.
-
Chain Termination: Upon incorporation into the nascent viral DNA or RNA strand, the 2'-fluoroarabinose sugar modification prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and the cessation of viral genome replication.[]
References
F-ANA as a Tool for Studying DNA-Protein Interactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoro-arabinonucleic acid (F-ANA) is a synthetic nucleic acid analog that has emerged as a powerful tool for studying the intricate interactions between DNA and proteins. Characterized by a fluorine atom at the 2'-arabino position of the sugar moiety, F-ANA oligonucleotides exhibit unique structural and chemical properties that make them invaluable for a range of biophysical and biochemical assays. These properties include enhanced binding affinity and specificity for protein targets, increased nuclease resistance, and the ability to adopt conformations that can mimic natural DNA. This document provides detailed application notes and experimental protocols for utilizing F-ANA in the investigation of DNA-protein interactions, with a focus on quantitative data analysis and visualization of experimental workflows.
Key Properties and Applications of F-ANA
F-ANA's distinctive characteristics offer significant advantages in the study of DNA-protein interactions:
-
High Binding Affinity: The electronegative fluorine atom influences the sugar pucker, leading to a conformation that often results in tighter binding to proteins compared to natural DNA. This is particularly advantageous for studying weak or transient interactions. For instance, 2'F-ANA modified aptamers have demonstrated dissociation constants in the picomolar range for targets like HIV-1 integrase, a significant improvement over unmodified DNA and RNA aptamers.[1][2]
-
Enhanced Nuclease Resistance: The 2'-fluoro modification provides steric hindrance, making F-ANA oligonucleotides more resistant to degradation by cellular nucleases. This increased stability is crucial for in vitro assays that require long incubation times and for potential in vivo applications.
-
Structural Mimicry: F-ANA can adopt a conformation that resembles the B-form of DNA, allowing it to serve as a functional mimic in many biological systems. This property is essential for studying proteins that recognize specific DNA structures.
These properties make F-ANA a versatile tool for various applications, including:
-
Drug Discovery: F-ANA oligonucleotides can be developed as aptamers that bind with high affinity and specificity to protein targets, including transcription factors and other DNA-binding proteins implicated in disease.[3] These aptamers can serve as therapeutic agents themselves or as tools for target validation and drug screening.
-
Biophysical Studies: The stability and high affinity of F-ANA-protein complexes facilitate their study by a range of biophysical techniques, including fluorescence polarization, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
-
Diagnostic Development: The robustness and high affinity of F-ANA aptamers make them excellent candidates for the development of diagnostic assays for the detection of protein biomarkers.[4][5][6]
Quantitative Data on F-ANA-Protein Interactions
The use of F-ANA in DNA-protein interaction studies has yielded quantitative data that underscores its utility. The following tables summarize key binding parameters from published studies.
| Target Protein | F-ANA Oligonucleotide/Aptamer | Technique | Dissociation Constant (Kd,app) | Reference |
| HIV-1 Reverse Transcriptase | FA1 (FANA aptamer) | Filter Binding Assay | 4 ± 3 pM | [7][8] |
| HIV-1 Reverse Transcriptase | FA1Δ1–14 (truncated FANA aptamer) | Filter Binding Assay | 5 ± 1 pM | [7][8] |
| HIV-1 Integrase | 2'F-ANA modified aptamer | Not specified | 50-100 pM | [1][2] |
| Thrombin | 2'F-ANA modified aptamer | Not specified | Enhanced binding (qualitative) | [8] |
| P54nrb (nuclear RNA- and DNA-binding protein) | 2'-F modified ASO | Affinity Chromatography/Western Blot | Higher affinity than 2'-MOE or cEt modified ASOs (qualitative) | [1] |
| F-ANA Containing Duplex | Mismatch Type | ΔTm (°C) per modification | Reference |
| 2'-F-ANA/RNA | Single mismatch | -7.2 | |
| 2'-F-ANA/DNA | Single mismatch | -3.9 |
Experimental Protocols
This section provides detailed protocols for key experiments utilizing F-ANA to study DNA-protein interactions.
Protocol 1: Determination of Binding Affinity using Fluorescence Polarization (FP)
Fluorescence polarization is a powerful technique for measuring the binding affinity between a fluorescently labeled molecule (the tracer) and a larger, unlabeled partner. The principle lies in the change in the rotational speed of the fluorescent molecule upon binding, which affects the polarization of the emitted light.
Workflow for FP-based Binding Affinity Determination
Caption: Workflow for determining DNA-protein binding affinity using Fluorescence Polarization.
Materials:
-
Fluorescently labeled F-ANA oligonucleotide (e.g., with FITC or a similar fluorophore).
-
Purified target protein of interest.
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20; buffer composition should be optimized for the specific interaction).
-
Microplate reader with fluorescence polarization capabilities.
-
Non-binding surface microplates (e.g., black, 96-well or 384-well).
Procedure:
-
Preparation of Reagents:
-
Synthesize and purify the fluorescently labeled F-ANA oligonucleotide. The purity of the tracer is critical for accurate results.
-
Prepare a stock solution of the labeled F-ANA oligonucleotide in the binding buffer. Determine its concentration accurately using UV-Vis spectroscopy.
-
Prepare a concentrated stock solution of the purified target protein in the binding buffer. Determine the protein concentration using a reliable method (e.g., Bradford assay, BCA assay, or UV absorbance at 280 nm).
-
-
Assay Setup:
-
Determine the optimal concentration of the fluorescently labeled F-ANA oligonucleotide. This is typically the lowest concentration that gives a stable and reproducible fluorescence signal (usually in the low nanomolar range).
-
Prepare a serial dilution of the target protein in the binding buffer. The concentration range should span from well below to well above the expected dissociation constant (Kd). A typical range might be from picomolar to micromolar.
-
In a microplate, add a constant volume of the fluorescently labeled F-ANA oligonucleotide to each well.
-
Add an equal volume of the serially diluted protein solutions to the respective wells. Include control wells with only the labeled F-ANA oligonucleotide (for minimum polarization) and wells with the highest protein concentration (for maximum polarization).
-
Mix the contents of the wells gently.
-
-
Incubation:
-
Incubate the microplate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically but is typically between 30 minutes and 2 hours.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from a well containing only the binding buffer.
-
Plot the measured fluorescence polarization values (in millipolarization units, mP) as a function of the protein concentration.
-
Fit the resulting sigmoidal binding curve to a suitable binding model (e.g., a one-site binding model) using a non-linear regression software to determine the dissociation constant (Kd).
-
Protocol 2: Investigating DNA-Protein Interfaces using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to obtain atomic-resolution information about the structure and dynamics of macromolecules in solution. For DNA-protein interactions, NMR can be used to map the binding interface, determine the structure of the complex, and measure binding affinities. The incorporation of F-ANA can be particularly advantageous due to the presence of the ¹⁹F nucleus, which provides a sensitive and background-free probe.
Logical Flow for NMR-based Interaction Mapping
Caption: Logical workflow for mapping DNA-protein interaction interfaces using NMR spectroscopy.
Materials:
-
¹⁵N-labeled (or ¹⁵N, ¹³C-doubly labeled) purified protein.
-
F-ANA containing oligonucleotide.
-
NMR buffer (e.g., 20 mM phosphate (B84403) buffer pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O). Buffer conditions should be optimized for protein stability and binding.
-
High-field NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling (and ¹³C-labeling if necessary for more detailed structural studies).
-
Synthesize and purify the F-ANA containing oligonucleotide.
-
Prepare a concentrated stock solution of the labeled protein and the F-ANA oligonucleotide in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled protein. This spectrum serves as a fingerprint of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.
-
Perform a titration by adding increasing amounts of the F-ANA oligonucleotide to the protein sample. Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Chemical Shift Perturbation (CSP) Analysis: Overlay the HSQC spectra from the titration. Identify the amide peaks that shift their position upon addition of the F-ANA oligonucleotide. These changes in chemical shifts are indicative of residues in or near the binding interface.
-
Mapping the Binding Interface: Map the residues with significant CSPs onto the three-dimensional structure of the protein (if available) to visualize the binding site.
-
Determination of Binding Affinity (Kd): Plot the magnitude of the chemical shift changes for specific residues as a function of the F-ANA oligonucleotide concentration. Fit these titration curves to a suitable binding isotherm to calculate the dissociation constant (Kd).
-
¹⁹F NMR: If the spectrometer is equipped with a fluorine probe, ¹⁹F NMR spectra of the F-ANA oligonucleotide can be recorded in the free and protein-bound states. Changes in the ¹⁹F chemical shifts can provide additional information about the binding event from the perspective of the DNA.
-
F-ANA in Drug Development: A Case Study Workflow
The unique properties of F-ANA make it a valuable tool in the drug development pipeline, particularly for the discovery of oligonucleotide-based therapeutics targeting DNA-binding proteins. A common approach is the use of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to identify high-affinity F-ANA aptamers.
Workflow for F-ANA Aptamer Development against a Transcription Factor
Caption: A generalized workflow for the development of F-ANA aptamers targeting a transcription factor for therapeutic applications.
This workflow illustrates the iterative process of selecting and refining F-ANA aptamers with desired therapeutic properties. The high affinity and stability of F-ANA make it an ideal chemistry for this drug discovery platform.
Conclusion
F-ANA oligonucleotides represent a significant advancement in the toolset available to researchers studying DNA-protein interactions. Their enhanced binding properties and nuclease resistance, coupled with their compatibility with a range of biophysical techniques, enable a more detailed and quantitative understanding of these fundamental biological processes. The protocols and data presented herein provide a framework for the successful application of F-ANA in both basic research and drug discovery endeavors. As the field of nucleic acid therapeutics continues to expand, the unique advantages offered by F-ANA are likely to play an increasingly important role in the development of novel therapeutic and diagnostic agents.
References
- 1. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Precision Anti-Cancer Medicines by Oligonucleotide Therapeutics in Clinical Research Targeting Undruggable Proteins and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. Frontiers | Aptamers: precision tools for diagnosing and treating infectious diseases [frontiersin.org]
- 6. Aptamers in Diagnostics and Treatment of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Selection of 2′-deoxy-2′-fluoroarabinonucleotide (FANA) aptamers that bind HIV-1 reverse transcriptase with picomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2'-Fluoroarabinoadenosine in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-fluoroarabinoadenosine, more commonly known as Fludarabine (B1672870), is a potent purine (B94841) nucleoside analog extensively utilized in cancer therapy and research.[1][2] As a cornerstone in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma, its efficacy lies in its ability to disrupt fundamental cellular processes in rapidly dividing cancer cells.[1][3][4] Fludarabine is a prodrug that undergoes intracellular phosphorylation to its active triphosphate metabolite, F-ara-ATP.[1][5] This active form then exerts its cytotoxic effects primarily by inhibiting DNA synthesis and inducing apoptosis (programmed cell death).[2][4][6] These application notes provide a comprehensive overview of Fludarabine's mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in in vitro cancer research.
Mechanism of Action
Fludarabine's primary mechanism of action involves its conversion to the active metabolite F-ara-ATP, which interferes with DNA replication and repair.[1] F-ara-ATP competitively inhibits key enzymes essential for DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[5][6][7] Its incorporation into the DNA strand leads to chain termination, while its integration into RNA disrupts RNA processing and function.[5][6] This multifaceted attack on nucleic acid synthesis ultimately triggers DNA damage response pathways, leading to cell cycle arrest and apoptosis.[8][9] Studies have shown that Fludarabine can induce the accumulation of p53, a critical tumor suppressor protein, and inhibit the NF-kappaB signaling pathway, both of which are central to cell survival and proliferation.[8][10]
Data Presentation
The cytotoxic efficacy of Fludarabine varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in various studies. This data serves as a valuable starting point for designing experiments to investigate the effects of Fludarabine on specific cancer cell types.
Table 1: IC50 Values of Fludarabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time |
| RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | Not Specified |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | Not Specified |
| MM.1R | Multiple Myeloma | 33.79 µg/mL | Not Specified |
| U266 | Multiple Myeloma | 222.2 µg/mL | Not Specified |
| K562 | Chronic Myelogenous Leukemia | 3.33 µM | Not Specified |
| MEC-2 | Chronic Lymphocytic Leukemia | 13.5 ± 2.1 µM | 72 hours |
| Fludarabine-resistant MEC-2 | Chronic Lymphocytic Leukemia | >400 µM | 72 hours |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 19.49 µM | 72 hours |
| HCT-116 | Colorectal Carcinoma | 6.6 µM | 72 hours |
| HH | Cutaneous T-cell Lymphoma | >10 µM | 72 hours |
| DERL-2 | Hepatosplenic T-cell Lymphoma | 2.5 µM | 72 hours |
| Oci-Ly1 | Diffuse Large B-cell Lymphoma | 5.1 µM | 72 hours |
| HG-3 | Chronic Lymphocytic Leukemia | 1.8 µM | 72 hours |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable experimental outcomes. The following are standard protocols for assessing the effects of Fludarabine in cancer cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of Fludarabine on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Fludarabine
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Drug Treatment: Prepare serial dilutions of Fludarabine in complete culture medium from a stock solution (typically dissolved in DMSO). Remove the old medium and add the Fludarabine-containing medium to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Fludarabine concentration).[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Fludarabine treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[3][11]
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.[3][11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11][12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3][12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12] The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.[3][12]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle following Fludarabine treatment.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Collect and wash cells as described in the apoptosis assay protocol.[11]
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[11][12]
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.[11]
-
Staining: Resuspend the cell pellet in PI staining solution.[11][12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of Fludarabine's application in cancer research.
Caption: Simplified mechanism of action of Fludarabine in a cancer cell.
Caption: General experimental workflow for analyzing Fludarabine-induced apoptosis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
F-ANA Modified Probes for In Situ Hybridization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and diagnostics, in situ hybridization (ISH) stands as a powerful technique for visualizing and localizing specific nucleic acid sequences within the cellular context of tissues. The specificity and sensitivity of ISH are critically dependent on the properties of the nucleic acid probes used. While traditional DNA and RNA probes have been the cornerstone of this technique, chemically modified oligonucleotides have emerged to offer superior performance. Among these, 2'-deoxy-2'-fluoro-arabinonucleic acid (F-ANA) modified probes present a compelling option for researchers seeking enhanced target affinity, nuclease resistance, and specificity.
F-ANA is a synthetic nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the arabino configuration. This modification confers unique structural and functional properties to the oligonucleotide. F-ANA probes exhibit a high binding affinity for complementary RNA targets, forming stable F-ANA/RNA duplexes.[1] This increased stability allows for more stringent hybridization and washing conditions, thereby reducing background signal and enhancing specificity. Furthermore, F-ANA oligonucleotides demonstrate significant resistance to nuclease degradation, a crucial feature for applications involving complex biological samples.
This document provides detailed application notes and protocols for the use of F-ANA modified probes in fluorescence in situ hybridization (FISH), offering a guide for researchers to leverage the advantages of this advanced probe chemistry.
Key Advantages of F-ANA Modified Probes
-
High Binding Affinity: F-ANA modifications significantly increase the thermal stability of duplexes formed with RNA targets.[2] This allows for the use of shorter probes and more stringent hybridization conditions.
-
Enhanced Nuclease Resistance: The 2'-fluoro modification protects the phosphodiester backbone from cleavage by cellular nucleases, leading to longer probe integrity and improved signal intensity.
-
Excellent Specificity: The high binding affinity enables stringent washing steps, which are effective at removing non-specifically bound probes and reducing background noise.
-
Versatility: F-ANA probes can be synthesized with various modifications and labels, making them suitable for a wide range of in situ hybridization applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters of F-ANA modified probes in comparison to other common nucleic acid probes. This data is essential for probe design and for optimizing in situ hybridization protocols.
Table 1: Thermal Stability of Nucleic Acid Duplexes
| Duplex Type | Reported Melting Temperature (Tm) per modification (°C) | Relative Stability |
| DNA/RNA | Baseline | Standard |
| LNA/RNA | +2 to +10 | Very High |
| F-ANA/RNA | +1.5 to +4 | High |
| 2'-O-Me-RNA/RNA | +1 to +2 | Moderate |
| PNA/RNA | High (not directly comparable due to neutral backbone) | Very High |
Note: The exact Tm increase depends on the sequence context, the number of modifications, and the ionic strength of the buffer.
Table 2: Comparison of Probe Characteristics for In Situ Hybridization
| Probe Chemistry | Binding Affinity (Tm) | Nuclease Resistance | Specificity | Cost | Key Advantage |
| DNA | Moderate | Low | Moderate | Low | Low cost, readily available |
| RNA | High | Very Low (RNase sensitive) | High | Moderate | Stronger hybridization than DNA |
| LNA | Very High | Very High | Very High | High | Exceptional stability and specificity |
| F-ANA | High | High | High | High | High affinity and nuclease resistance |
| 2'-O-Me-RNA | Moderate-High | High | High | Moderate | Good balance of properties |
| PNA | Very High | Very High | Very High | Very High | Strong binding, low background |
Experimental Protocols
The following protocols provide a detailed methodology for the use of F-ANA modified probes in fluorescence in situ hybridization (FISH) on adherent cells grown on coverslips.
I. F-ANA Probe Design and Synthesis
Successful in situ hybridization starts with a well-designed probe. For F-ANA probes, consider the following:
-
Length: Probes are typically 18-25 nucleotides in length. The high affinity of F-ANA allows for the use of shorter probes compared to standard DNA probes.
-
GC Content: Aim for a GC content between 40-60% for optimal hybridization kinetics.
-
Specificity: Perform a BLAST search to ensure the probe sequence is specific to the target of interest and will not cross-hybridize with other transcripts.
-
Labeling: F-ANA oligonucleotides can be synthesized with a 5' or 3' amine modification for subsequent conjugation to an NHS-ester activated fluorescent dye. Alternatively, fluorescently labeled phosphoramidites can be incorporated during synthesis. Common fluorophores include fluorescein (B123965) (FITC), Cy3, and Cy5.
II. Probe Labeling (Post-Synthetic Conjugation)
This protocol describes the labeling of an amine-modified F-ANA oligonucleotide with an NHS-ester activated fluorescent dye.
Materials:
-
Amine-modified F-ANA oligonucleotide
-
NHS-ester activated fluorescent dye (e.g., Cy3-NHS ester)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Ethanol
-
3 M Sodium acetate (B1210297), pH 5.2
-
Size-exclusion chromatography column (e.g., NAP-5)
Procedure:
-
Resuspend the amine-modified F-ANA oligonucleotide in nuclease-free water to a concentration of 1 mM.
-
Dissolve the NHS-ester dye in DMSO to a concentration of 10 mg/mL.
-
In a microcentrifuge tube, combine 10 µL of the 1 mM F-ANA probe, 80 µL of 0.1 M sodium bicarbonate buffer, and 10 µL of the dissolved NHS-ester dye.
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purify the labeled probe from the unconjugated dye using a size-exclusion column according to the manufacturer's instructions.
-
Precipitate the labeled probe by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in a suitable volume of nuclease-free water.
-
Determine the concentration and labeling efficiency of the probe using a spectrophotometer.
III. Fluorescence In Situ Hybridization (FISH) Protocol
This protocol is adapted from standard FISH protocols and modified to account for the high affinity of F-ANA probes.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Hybridization buffer: 50% formamide, 2x SSC, 10% dextran (B179266) sulfate, 1 mg/mL yeast tRNA
-
Fluorescently labeled F-ANA probe
-
Wash buffer 1: 50% formamide, 2x SSC
-
Wash buffer 2: 2x SSC
-
Wash buffer 3: 1x SSC
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the coverslips with cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the coverslips in permeabilization buffer for 10 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Pre-warm the hybridization buffer to 37°C.
-
Dilute the F-ANA probe in the hybridization buffer to a final concentration of 1-5 ng/µL.
-
Apply the probe solution to the coverslips.
-
Cover with a piece of parafilm to prevent evaporation.
-
Denature the sample and probe by incubating at 75°C for 5 minutes.
-
Transfer the coverslips to a humidified chamber and hybridize overnight at a temperature calculated to be approximately 20-25°C below the theoretical Tm of the F-ANA/RNA duplex. A starting point of 42°C is recommended.
-
-
Washing (Stringency Washes):
-
Carefully remove the parafilm.
-
Wash the coverslips in pre-warmed Wash buffer 1 for 15 minutes at the hybridization temperature.
-
Wash twice in pre-warmed Wash buffer 2 for 15 minutes each at the hybridization temperature.
-
Wash once in Wash buffer 3 for 10 minutes at room temperature.
-
Wash once in PBS for 5 minutes at room temperature.
-
-
Counterstaining and Mounting:
-
Incubate the coverslips in DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash briefly in PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualizations
F-ANA In Situ Hybridization Workflow
Caption: Workflow for F-ANA probe in situ hybridization.
Structural Comparison of Nucleic Acid Analogs
Caption: Comparison of sugar moieties in nucleic acids.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No Signal | Insufficient probe concentration | Increase probe concentration in the hybridization buffer. |
| Target RNA degradation | Use fresh samples and RNase-free reagents and solutions. | |
| Inefficient permeabilization | Optimize Triton X-100 concentration and incubation time. | |
| Overly stringent washing | Decrease the temperature or increase the salt concentration of the wash buffers. | |
| High Background | Non-specific probe binding | Increase the stringency of the hybridization and washing steps (higher temperature, lower salt). Add blocking agents like Denhardt's solution to the hybridization buffer. |
| Probe concentration too high | Decrease the probe concentration. | |
| Incomplete washing | Increase the duration or number of wash steps. | |
| Autofluorescence | Endogenous fluorophores in the tissue | Treat samples with a background quenching agent (e.g., Sudan Black B) or use a fluorophore in a different spectral range. |
Conclusion
F-ANA modified probes offer a powerful tool for researchers performing in situ hybridization, providing a combination of high binding affinity, nuclease resistance, and specificity. While the initial cost of F-ANA probes may be higher than traditional DNA probes, the enhanced performance can lead to more reliable and sensitive detection of target nucleic acids, ultimately saving time and resources. The protocols and data provided in this application note serve as a comprehensive guide for the successful implementation of F-ANA probes in your in situ hybridization experiments. As with any molecular technique, optimization of the protocol for your specific target and sample type is recommended for achieving the best possible results.
References
Application Notes and Protocols for 2'-Deoxy-2'-fluoro-arabinonucleic Acid (F-ANA) Oligonucleotide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and subsequent purification of 2'-deoxy-2'-fluoro-arabinonucleic acid (F-ANA) oligonucleotides. F-ANA oligonucleotides are a class of nucleic acid analogs that exhibit unique structural and biological properties, making them valuable tools in various research and therapeutic applications.
Introduction to F-ANA Oligonucleotides
2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA) is a synthetic nucleic acid analog characterized by the presence of a fluorine atom at the 2' position of the arabinose sugar moiety. This modification confers several advantageous properties to oligonucleotides, including:
-
Enhanced Nuclease Resistance: The 2'-fluoro group provides significant protection against degradation by nucleases, increasing the in vivo stability of F-ANA oligonucleotides compared to natural DNA and RNA.[1][2]
-
High Binding Affinity: F-ANA oligonucleotides form stable duplexes with complementary DNA and RNA strands.[1][3][4] The presence of the electronegative fluorine atom contributes to a favorable conformational pre-organization of the sugar, leading to increased thermal stability (Tm) of the resulting duplexes.[3][4]
-
RNase H Activation: Unlike many other 2'-modified oligonucleotides, F-ANA/RNA hybrids are recognized and cleaved by RNase H.[1][3][4][5] This property is particularly valuable for the design of antisense oligonucleotides that mediate the degradation of target mRNA molecules.[5]
These characteristics make F-ANA a promising modification for the development of antisense therapies, siRNAs, and aptamers.
F-ANA Oligonucleotide Synthesis
The synthesis of F-ANA oligonucleotides is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry, a well-established method for the routine synthesis of DNA and RNA.[6][7][8] The overall process involves the sequential addition of protected F-ANA phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support.
Key Synthesis Reagents and Monomers
The synthesis of F-ANA oligonucleotides requires specialized F-ANA phosphoramidite building blocks for each of the four standard nucleobases (A, C, G, and T/U). These monomers are commercially available from various suppliers. Standard ancillary reagents used in DNA synthesis, such as an activator (e.g., DCI), capping reagents, an oxidizing or sulfurizing agent, and a deblocking agent, are also required.
Solid-Phase Synthesis Workflow
The solid-phase synthesis of F-ANA oligonucleotides follows a cyclical process, with each cycle consisting of four main steps:
-
Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal F-ANA nucleoside attached to the solid support.[6][9][10] This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[6] This step exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next F-ANA phosphoramidite monomer, activated by a catalyst such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage.[8][10] It is crucial to note that the coupling of F-ANA phosphoramidites generally requires longer reaction times compared to standard DNA phosphoramidites to achieve high coupling efficiencies.[11][12]
-
Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not participate in the coupling reaction are permanently blocked. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[8][10]
-
Oxidation or Sulfurization: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphorus species.
-
Oxidation: For the synthesis of phosphodiester linkages, the phosphite triester is oxidized to a phosphate (B84403) triester using a standard oxidizing solution, typically containing iodine, water, and a weak base like pyridine.
-
Sulfurization: For the synthesis of phosphorothioate (B77711) linkages, which offer increased nuclease resistance, the phosphite triester is sulfurized using a sulfur-transfer reagent.[1] This step also requires a longer reaction time compared to standard DNA synthesis.[11]
-
This four-step cycle is repeated for each monomer to be added until the desired full-length F-ANA oligonucleotide is assembled.
Quantitative Parameters for F-ANA Oligonucleotide Synthesis
| Parameter | Standard DNA Synthesis | F-ANA Synthesis | Reference |
| Coupling Time | 30 - 120 seconds | 6 - 15 minutes | [12][13] |
| Sulfurization Time | ~ 5 minutes | Longer than standard DNA | [11] |
F-ANA Oligonucleotide Deprotection and Cleavage
Following the completion of the solid-phase synthesis, the full-length F-ANA oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and the phosphate/phosphorothioate backbone must be removed.
This is typically accomplished in a single step by treating the solid support with a basic solution. A common deprotection reagent is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and ethanol (B145695).[12] The deprotection is often carried out at room temperature or elevated temperatures for several hours to ensure complete removal of all protecting groups.
F-ANA Oligonucleotide Purification
Crude, deprotected F-ANA oligonucleotides contain the desired full-length product as well as various impurities, such as truncated sequences (failure sequences) and byproducts from the chemical synthesis and deprotection steps. Therefore, a purification step is essential to obtain high-purity F-ANA oligonucleotides suitable for downstream applications. The choice of purification method depends on the length of the oligonucleotide, the presence of any modifications, and the required level of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and highly effective method for the purification of synthetic oligonucleotides, including F-ANA.[14][15] It offers excellent resolution and can be adapted for both analytical and preparative scales.
-
Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[15] It is particularly effective for purifying oligonucleotides that have a hydrophobic 5'-DMT group intentionally left on after synthesis (DMT-on purification). The full-length, DMT-bearing oligonucleotide is retained more strongly on the hydrophobic stationary phase than the shorter, DMT-free failure sequences.[15] After elution of the failure sequences, the DMT group is chemically removed from the purified oligonucleotide. RP-HPLC is also well-suited for the purification of oligonucleotides containing hydrophobic modifications.[14]
-
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on the net negative charge of their phosphodiester/phosphorothioate backbone.[16] Since the charge is proportional to the length of the oligonucleotide, IE-HPLC can effectively separate the full-length product from shorter failure sequences. It is particularly useful for the purification of longer oligonucleotides and those that may form secondary structures.[15]
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is another powerful technique for purifying oligonucleotides, offering single-base resolution.[14][17] Under denaturing conditions (e.g., in the presence of urea), oligonucleotides migrate through the polyacrylamide gel matrix based on their size (length).[18] This method is especially recommended for obtaining very high-purity oligonucleotides, particularly for longer sequences (>60 bases).[16] Following electrophoresis, the band corresponding to the full-length product is excised from the gel, and the oligonucleotide is recovered by elution.[19]
Comparison of Purification Methods
| Purification Method | Principle of Separation | Purity Achieved | Recommended For |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >85% | DMT-on purification, oligonucleotides with hydrophobic modifications, lengths up to ~55 bases.[14] |
| Ion-Exchange HPLC (IE-HPLC) | Charge (length) | High | Longer oligonucleotides (40-100 bases), sequences prone to secondary structure.[15] |
| Denaturing PAGE | Size (length) | >90% | High-purity applications, oligonucleotides longer than 50-60 bases.[14][16][17] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 20-mer F-ANA Oligonucleotide
This protocol outlines the general steps for the synthesis of a 20-mer F-ANA oligonucleotide on an automated DNA/RNA synthesizer.
Materials:
-
F-ANA phosphoramidites (A, C, G, T)
-
DNA synthesis-grade acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF) solutions
-
Oxidizing solution (iodine in THF/water/pyridine) or Sulfurizing reagent
-
Deblocking solution (3% TCA or DCA in dichloromethane)
-
Solid support pre-loaded with the first F-ANA nucleoside
Procedure:
-
Install the F-ANA phosphoramidites and all necessary reagents on a compatible automated oligonucleotide synthesizer.
-
Program the synthesizer with the desired 20-mer F-ANA sequence.
-
Modify the standard DNA synthesis protocol to increase the coupling time for the F-ANA phosphoramidites. A coupling time of 6-10 minutes is a good starting point.[12][13]
-
If synthesizing a phosphorothioate backbone, ensure the sulfurization step time is also extended as recommended by the reagent manufacturer.[11]
-
Initiate the synthesis run. The synthesizer will automatically perform the repeated cycles of detritylation, coupling, capping, and oxidation/sulfurization.
-
Upon completion of the synthesis, the column containing the solid support-bound, fully protected F-ANA oligonucleotide is removed from the synthesizer.
Protocol 2: Cleavage, Deprotection, and Purification by RP-HPLC
This protocol describes the cleavage from the solid support, deprotection, and subsequent purification of a DMT-on F-ANA oligonucleotide.
Materials:
-
Ammonium hydroxide/ethanol (3:1, v/v) solution
-
RP-HPLC column (e.g., C18)
-
HPLC-grade acetonitrile and water
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
80% acetic acid solution
Procedure:
-
Cleavage and Deprotection: a. Transfer the solid support from the synthesis column to a screw-cap vial. b. Add 1 mL of the ammonium hydroxide/ethanol solution to the vial. c. Seal the vial tightly and incubate at room temperature for 48 hours to ensure complete cleavage and deprotection.[12] d. After incubation, carefully transfer the solution containing the crude oligonucleotide to a new microcentrifuge tube, leaving the solid support behind. e. Evaporate the solution to dryness using a vacuum concentrator.
-
RP-HPLC Purification (DMT-on): a. Resuspend the crude DMT-on oligonucleotide pellet in an appropriate volume of HPLC mobile phase A (e.g., 0.1 M TEAA in water). b. Set up the RP-HPLC system with a suitable gradient of mobile phase A and mobile phase B (e.g., 0.1 M TEAA in acetonitrile). c. Inject the sample onto the column. d. Monitor the elution profile at 260 nm. The DMT-on product will be the most retained peak. e. Collect the fractions corresponding to the major, late-eluting peak.
-
DMT Removal (Detritylation): a. Pool the collected fractions and evaporate to dryness. b. Resuspend the pellet in a small volume of water and add an equal volume of 80% acetic acid. c. Let the reaction proceed for 30 minutes at room temperature. d. Neutralize the solution with a suitable base (e.g., triethylamine).
-
Desalting: a. The purified, detritylated F-ANA oligonucleotide can be desalted using a suitable method such as ethanol precipitation or a desalting column to remove salts from the HPLC buffers. b. After desalting, evaporate the sample to dryness and resuspend in the desired buffer for storage or use.
These protocols provide a general framework for the synthesis and purification of F-ANA oligonucleotides. Specific parameters may need to be optimized based on the sequence, length, and scale of the synthesis, as well as the specific instrumentation and reagents used.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2'-F-A(Bz)-ANA-CE Phosphoramidite (RNOP-0053) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 8. atdbio.com [atdbio.com]
- 9. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. scispace.com [scispace.com]
- 12. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. atdbio.com [atdbio.com]
- 16. idtdna.com [idtdna.com]
- 17. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. DNA/RNA Purification from PAGE Gels - National Diagnostics [nationaldiagnostics.com]
Enhancing Oligonucleotide Nuclease Resistance with 2'-Deoxy-2'-fluoroarabinoadenosine (FANA)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide-based therapeutics hold immense promise for treating a wide range of diseases by modulating gene expression. However, their clinical translation is often hampered by their susceptibility to degradation by endogenous nucleases. A key strategy to overcome this limitation is the chemical modification of the oligonucleotide backbone. 2'-Deoxy-2'-fluoroarabinoadenosine (FANA) has emerged as a powerful modification that significantly enhances nuclease resistance while maintaining or even improving other desirable properties of therapeutic oligonucleotides, such as binding affinity to target RNA and the ability to elicit RNase H-mediated cleavage of the target mRNA.[1][2][3]
These application notes provide a comprehensive overview of the use of FANA to enhance nuclease resistance, including quantitative data on its effectiveness, detailed experimental protocols for its implementation and evaluation, and visual representations of key concepts and workflows.
Key Advantages of FANA Modification
Incorporating FANA into oligonucleotides offers several advantages for therapeutic applications:
-
Increased Nuclease Resistance: The fluorine substitution at the 2' position of the arabinose sugar sterically hinders the approach of nuclease enzymes, rendering the phosphodiester backbone less susceptible to cleavage.[2][3][4] This leads to a longer half-life in biological fluids.
-
High Binding Affinity: FANA modification increases the thermal stability of duplexes with complementary RNA targets (ΔTm of +1.2°C per modification), indicating a strong binding affinity.[1][5]
-
RNase H Activation: Unlike many other 2'-modifications, FANA/RNA duplexes are recognized as substrates by RNase H, an enzyme that cleaves the RNA strand of the heteroduplex.[1][2][3][6] This is a crucial mechanism for antisense oligonucleotide activity.
-
Reduced Immune Stimulation: FANA modifications have been shown to reduce the immunostimulatory properties of oligonucleotides, which is a critical consideration for in vivo applications.[5]
-
Versatility: FANA can be incorporated into various oligonucleotide designs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), often in "gapmer" or "altimer" configurations.[1][5][7]
Quantitative Data on Nuclease Resistance
The incorporation of FANA, particularly in combination with a phosphorothioate (B77711) (PS) backbone, dramatically enhances stability against nuclease degradation.
| Oligonucleotide Type | Modification | Fold Increase in Stability vs. PS-DNA (3'-exonuclease) | Reference |
| Antisense Oligonucleotide | Phosphorothioate 2'-F-ANA (PS-FANA) | >20-fold | [2][4] |
| siRNA | Fully modified FANA sense strand | 4-fold more potent with a longer serum half-life (~6 h vs. <15 min for unmodified siRNA) | [4] |
Signaling Pathway and Mechanism of Action
FANA-modified antisense oligonucleotides primarily function through the RNase H-mediated degradation of target mRNA.
Caption: RNase H-mediated gene silencing by FANA ASOs.
Experimental Protocols
Protocol 1: Synthesis of FANA-Modified Oligonucleotides
FANA-modified oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. The key difference lies in the use of 2'-F-ara-nucleoside phosphoramidites.
References
- 1. scispace.com [scispace.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gel Purification of Probes for Nuclease Protection Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2'-Deoxy-2'-fluoroarabinoadenosine as a Biochemical Probe for Polymerase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-2'-fluoroarabinoadenosine (also known as Fludarabine (B1672870) Arabinoside or F-ara-A) is a fluorinated purine (B94841) nucleoside analog of adenosine.[1][2] Following administration, F-ara-A is rapidly dephosphorylated and then transported into cells, where it is re-phosphorylated by deoxycytidine kinase to its active triphosphate form, this compound triphosphate (F-ara-ATP).[1][3][4] F-ara-ATP acts as a potent biochemical probe and a chemotherapeutic agent by interfering with DNA and RNA synthesis.[1][2] Its primary mechanism of action involves the inhibition of key enzymes involved in nucleic acid metabolism, most notably DNA polymerases, ribonucleotide reductase, and DNA primase.[2][5]
As a substrate mimic of deoxyadenosine (B7792050) triphosphate (dATP), F-ara-ATP competitively inhibits DNA polymerases.[1][4] Its incorporation into a growing DNA strand leads to chain termination, effectively halting DNA replication.[4][6] This property makes F-ara-ATP an invaluable tool for in vitro studies of polymerase activity, allowing researchers to investigate the kinetics of inhibition, substrate specificity, and the mechanisms of DNA replication and repair. Furthermore, F-ara-ATP's ability to inhibit ribonucleotide reductase depletes the intracellular pool of deoxynucleotides, further potentiating its effect on DNA synthesis.[1][4] These multifaceted inhibitory actions culminate in the induction of apoptosis, particularly in rapidly dividing cells.[1][2]
These application notes provide detailed protocols for utilizing F-ara-A and its active metabolite, F-ara-ATP, as a biochemical probe to investigate polymerase activity, ribonucleotide reductase, and DNA primase function.
Data Presentation
The inhibitory effects of F-ara-ATP on various DNA polymerases are summarized below. These values highlight the differential sensitivity of various polymerases to the analog.
| Enzyme | Organism/Cell Line | IC₅₀ (μM) | Apparent Kₘ (μM) | Competitive with | Reference(s) |
| DNA Polymerase α | Human | 1.6 | 0.053 | dATP | [6][7] |
| DNA Polymerase ε | Human | 1.3 | - | dATP | [6][8] |
| DNA Polymerase β | Human | 24 | - | - | [6] |
| DNA Polymerase γ | Human | 44 | - | - | [6] |
| DNA Polymerase α/δ | CCRF-CEM cells | 43 | - | dATP | [9] |
| DNA Primase | CCRF-CEM cells | 2.3 | - | ATP | [9][10] |
| DNA Ligase I | - | 40 | - | - | [8] |
IC₅₀: The half maximal inhibitory concentration. Apparent Kₘ: The substrate concentration at which the reaction velocity is half of the Vₘₐₓ. Values are approximate and may vary depending on experimental conditions.
Signaling and Metabolic Pathways
Cellular Uptake and Activation of Fludarabine
Fludarabine phosphate (B84403) is administered as a prodrug and undergoes metabolic activation to its cytotoxic form, F-ara-ATP. This process involves dephosphorylation in the plasma, transport into the cell by nucleoside transporters, and subsequent re-phosphorylation by intracellular kinases.
Mechanism of Action of F-ara-ATP
Once activated, F-ara-ATP exerts its cytotoxic effects through multiple mechanisms, primarily by inhibiting key enzymes involved in DNA replication and repair, leading to the induction of apoptosis.
Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Inhibition Assay using Primer Extension
This protocol details a method to assess the inhibitory effect of F-ara-ATP on a specific DNA polymerase using a primer extension assay. The results can be visualized by gel electrophoresis.
Experimental Workflow
Materials:
-
Purified DNA polymerase of interest
-
Synthetic oligonucleotide primer (5'-labeled with 32P or a fluorescent dye)
-
Synthetic oligonucleotide template with a complementary sequence to the primer
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP) solution
-
F-ara-ATP solution
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel running buffer (e.g., 1x TBE)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer-Template Annealing: Mix the labeled primer and template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
4 µL of 5x reaction buffer
-
2 µL of annealed primer/template (e.g., 100 nM final concentration)
-
2 µL of dNTP mix (containing dCTP, dGTP, dTTP at a final concentration of 100 µM each, and a competing concentration of dATP, e.g., 10 µM)
-
Varying concentrations of F-ara-ATP (e.g., 0, 0.1, 1, 10, 100 µM)
-
Nuclease-free water to a volume of 18 µL.
-
-
Enzyme Addition: Add 2 µL of the purified DNA polymerase (concentration to be optimized for the specific enzyme).
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume (20 µL) of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye markers have migrated to the desired position.
-
Visualization and Analysis: Dry the gel (for radiolabeling) and expose it to a phosphor screen or scan the gel using a fluorescence scanner. Quantify the intensity of the full-length product band and any terminated fragments. Calculate the percentage of inhibition at each F-ara-ATP concentration relative to the control (0 µM F-ara-ATP) to determine the IC₅₀ value.
Protocol 2: Ribonucleotide Reductase (RNR) Activity Assay
This protocol describes a method to measure the inhibition of RNR by F-ara-ATP by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Materials:
-
Purified or partially purified RNR enzyme
-
[³H]-CDP (or other radiolabeled ribonucleoside diphosphate)
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (as a reductant)
-
F-ara-ATP solution
-
Reaction buffer (e.g., 50 mM HEPES pH 7.6, 15 mM MgCl₂, 1 mM EDTA)
-
Quenching solution (e.g., perchloric acid)
-
Snake venom phosphodiesterase
-
HPLC system for separation and quantification of ribonucleosides and deoxyribonucleosides
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL reaction, combine:
-
10 µL of 5x reaction buffer
-
5 µL of ATP (e.g., 20 mM final concentration)
-
5 µL of DTT (e.g., 10 mM final concentration)
-
Varying concentrations of F-ara-ATP
-
5 µL of [³H]-CDP (e.g., 1 µCi)
-
Nuclease-free water to a volume of 45 µL.
-
-
Enzyme Addition: Add 5 µL of the RNR enzyme preparation.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of cold perchloric acid.
-
Neutralization and Digestion: Neutralize the reaction with KOH. Centrifuge to remove the precipitate. To the supernatant, add snake venom phosphodiesterase to digest the nucleotides to nucleosides.
-
HPLC Analysis: Inject the sample onto an HPLC system equipped with a C18 column. Separate the [³H]-cytidine and [³H]-deoxycytidine.
-
Quantification: Collect fractions and quantify the radioactivity in the peaks corresponding to cytidine (B196190) and deoxycytidine using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of [³H]-CDP converted to [³H]-dCDP. Determine the inhibition of RNR activity at each F-ara-ATP concentration relative to the control.
Protocol 3: DNA Primase Activity Assay
This protocol outlines a method to assess the inhibitory effect of F-ara-ATP on DNA primase activity by measuring the synthesis of RNA primers.
Materials:
-
Purified DNA primase
-
Single-stranded DNA template (e.g., M13mp18)
-
[α-³²P]ATP
-
Unlabeled CTP, GTP, and UTP
-
F-ara-ATP solution
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (as in Protocol 1)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL reaction, combine:
-
5 µL of 5x reaction buffer
-
2.5 µL of single-stranded DNA template (e.g., 200 ng)
-
2.5 µL of [α-³²P]ATP (e.g., 10 µCi)
-
2.5 µL of CTP, GTP, UTP mix (e.g., 100 µM each final concentration)
-
Varying concentrations of F-ara-ATP
-
Nuclease-free water to a volume of 22.5 µL.
-
-
Enzyme Addition: Add 2.5 µL of purified DNA primase.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 25 µL of stop solution.
-
Gel Electrophoresis and Visualization: Follow steps 6-8 from Protocol 1 to analyze the synthesized RNA primers. The inhibition of primer synthesis will be evident by a decrease in the intensity of the radiolabeled primer bands.
Conclusion
This compound and its active triphosphate form, F-ara-ATP, are powerful tools for the biochemical investigation of polymerase activity and other key enzymes in nucleic acid metabolism. The protocols outlined in these application notes provide a framework for researchers to study the inhibitory mechanisms of this important compound and to probe the intricacies of DNA replication and repair. The quantitative data and pathway diagrams further serve as a valuable resource for designing and interpreting experiments in both basic research and drug development contexts.
References
- 1. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of fludarabine and 1-beta-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase alpha: affinity, interaction, and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxynucleotide pool depletion and sustained inhibition of ribonucleotide reductase and DNA synthesis after treatment of human lymphoblastoid cells with 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of primer RNA formation in CCRF-CEM leukemia cells by fludarabine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application of Fluorescence Anisotropy in Aptamer Development: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Fluorescence Anisotropy (FA), a powerful biophysical technique, in the development and characterization of aptamers. Aptamers, synthetic single-stranded oligonucleotides, are selected for their high affinity and specificity to a wide range of targets, making them promising candidates for diagnostics and therapeutics. Rigorous characterization of their binding properties is a critical step in their development pipeline. Fluorescence Anisotropy offers a robust, solution-based, and high-throughput method for quantifying aptamer-target interactions.
Introduction to Fluorescence Anisotropy in Aptamer Science
Fluorescence Anisotropy is a technique that measures the rotational mobility of a fluorescently labeled molecule. The principle lies in exciting a sample with polarized light and measuring the polarization of the emitted light. A small, fluorescently labeled molecule, such as an aptamer, tumbles rapidly in solution, leading to significant depolarization of the emitted light and thus a low anisotropy value. When this aptamer binds to a larger target molecule, its rotational motion is slowed considerably. This restriction in movement results in less depolarization of the emitted light and a corresponding increase in the anisotropy value.
This change in anisotropy is directly proportional to the fraction of aptamer bound to its target. By titrating a fixed concentration of fluorescently labeled aptamer with increasing concentrations of the target molecule, a binding curve can be generated, from which the equilibrium dissociation constant (Kd), a measure of binding affinity, can be determined.
Key Applications of Fluorescence Anisotropy in Aptamer Development
-
Affinity Determination : FA is widely used to determine the dissociation constant (Kd) of aptamer-target complexes, providing a quantitative measure of binding strength.[1][2]
-
High-Throughput Screening : The plate-based format of FA assays allows for the rapid screening of numerous aptamer candidates generated from the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[3][4]
-
Binding Specificity Analysis : By testing the binding of a labeled aptamer against the intended target and other non-target molecules, the specificity of the interaction can be assessed.
-
Optimization of Binding Conditions : FA can be employed to quickly evaluate how different buffer conditions, such as pH, salt concentration, and temperature, affect the binding affinity.
-
Kinetic Analysis : While primarily used for equilibrium measurements, time-resolved FA can provide insights into the kinetics of aptamer-target binding.
Quantitative Data Summary
The following table summarizes representative binding affinity data for various aptamers as determined by Fluorescence Anisotropy and other methods. This illustrates the range of affinities that can be measured and the utility of such quantitative data in aptamer selection.
| Aptamer Name/ID | Target | Aptamer Type | Kd (nM) | Measurement Technique | Reference |
| Thrombin Binding Aptamer (TBA) | Thrombin | DNA | 18 ± 4 | Fluorescence Anisotropy | [2] |
| IN-1.1 | HIV-1 Integrase | FANA | ~0.05 - 0.1 | Not specified, likely filter binding | [5][6] |
| FA1 | HIV-1 Reverse Transcriptase | FANA | ~0.002 (in specific buffer) | Not specified, likely filter binding | [7] |
| IgE Aptamer (T10 labeled) | Immunoglobulin E (IgE) | DNA | ~0.8 | Fluorescence Anisotropy | [8] |
| F27 | Furanyl Fentanyl | DNA | 6.5 ± 0.4 | Fluorescence Strand-Displacement | [9] |
FANA: 2'-Deoxy-2'-fluoroarabinonucleic acid
Experimental Protocols
Protocol: Determination of Aptamer-Protein Binding Affinity using Fluorescence Anisotropy
This protocol outlines the steps for a standard FA binding assay to determine the dissociation constant (Kd) of an aptamer-protein interaction.
Materials:
-
Fluorescently labeled aptamer (e.g., 5'-FAM labeled)
-
Unlabeled target protein of interest
-
Binding Buffer (e.g., Tris-HCl, pH 7.4, with NaCl, MgCl₂, and a non-specific blocker like BSA)
-
Fluorescence polarization-capable plate reader
-
Low-volume, black, flat-bottom microplates (e.g., 384-well)
Methodology:
-
Aptamer Preparation :
-
Synthesize or purchase the aptamer with a fluorescent label (e.g., fluorescein) at the 5' or 3' end.[2]
-
Resuspend the lyophilized aptamer in nuclease-free water or a suitable buffer to create a stock solution.
-
Determine the concentration of the aptamer stock solution using UV-Vis spectrophotometry.
-
Prepare a working solution of the labeled aptamer at a fixed concentration (typically in the low nanomolar range, e.g., 10-20 nM) in the binding buffer.[2]
-
-
Target Protein Preparation :
-
Prepare a concentrated stock solution of the target protein in the binding buffer.
-
Perform a serial dilution of the target protein in the binding buffer to create a range of concentrations that will span the expected Kd value (e.g., from picomolar to micromolar).
-
-
Assay Setup :
-
In a multi-well plate, add a constant volume of the fluorescently labeled aptamer working solution to each well.
-
Add an equal volume of the serially diluted target protein to the respective wells.
-
Include control wells:
-
Aptamer only (no target protein) to measure the anisotropy of the free aptamer (rfree).
-
Buffer only (no aptamer or protein) for background correction.
-
-
The final volume in each well can be as low as 2-20 µL, depending on the plate and instrument capabilities.[4]
-
-
Incubation and Measurement :
-
Mix the components in the wells gently (e.g., by orbital shaking).
-
Incubate the plate at a constant temperature (e.g., room temperature) for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 20-30 minutes).[4]
-
Measure the fluorescence anisotropy using a plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 495 nm excitation and 520 nm emission for fluorescein).[2]
-
-
Data Analysis :
-
Subtract the background fluorescence from all measurements.
-
Plot the change in anisotropy (Δr = robserved - rfree) against the concentration of the target protein.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression analysis to determine the dissociation constant (Kd).[1] The equation for one-site specific binding is:
-
Δr = (Δrmax * [Target]) / (Kd + [Target])
-
Where Δrmax is the maximum change in anisotropy at saturation.
-
-
Visualizations
Principle of Fluorescence Anisotropy for Aptamer Binding
Caption: Principle of FA in aptamer binding assays.
Experimental Workflow for FA-based Kd Determination
References
- 1. researchgate.net [researchgate.net]
- 2. japtamers.co.uk [japtamers.co.uk]
- 3. Frontiers | Fluorescence-Based Strategies to Investigate the Structure and Dynamics of Aptamer-Ligand Complexes [frontiersin.org]
- 4. Characterization of DNA aptamer-protein binding using fluorescence anisotropy assays in low-volume, high-efficiency plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of 2'-Deoxy-2'-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection of 2′-deoxy-2′-fluoroarabinonucleotide (FANA) aptamers that bind HIV-1 reverse transcriptase with picomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput quantitative binding analysis of DNA aptamers using exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of 2'-Fluoroarabinoadenosine (2'-F-ara-A) Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of 2'-fluoroarabinoadenosine (2'-F-ara-A) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the lower coupling efficiency of 2'-F-ara-A phosphoramidite compared to standard DNA phosphoramidites?
The reduced coupling efficiency is primarily due to steric hindrance. The 2'-fluoro group in the "up" or arabino configuration is bulkier than the 2'-hydrogen in deoxyribonucleosides, which can impede the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. This increased steric bulk necessitates adjustments to the standard coupling protocol.
Q2: What is the recommended coupling time for 2'-F-ara-A phosphoramidite?
A longer coupling time is required for 2'-F-ara-A and other 2'-F-ANA monomers compared to standard DNA phosphoramidites. A coupling time of 6 minutes is a widely recommended starting point.[1] For particularly challenging sequences or if suboptimal coupling is observed, extending the coupling time further to 10-15 minutes may be beneficial.
Q3: Which activator is recommended for coupling 2'-F-ara-A phosphoramidite?
For sterically hindered phosphoramidites like 2'-F-ara-A, 4,5-Dicyanoimidazole (DCI) is often the preferred activator.[] DCI is less acidic than traditional activators like 1H-Tetrazole but is more nucleophilic, which helps to accelerate the coupling of bulky monomers.[] 5-Ethylthio-1H-tetrazole (ETT) is also a viable option and is frequently used for RNA synthesis, which also involves sterically demanding 2'-protected phosphoramidites.
Q4: How can I monitor coupling efficiency in real-time during the synthesis?
Most modern oligonucleotide synthesizers are equipped with a trityl monitor. This device measures the absorbance of the orange-colored dimethoxytrityl (DMT) cation that is cleaved from the 5'-end of the oligonucleotide at the beginning of each synthesis cycle. A consistent and strong trityl signal after each cycle indicates high coupling efficiency. A significant drop in the signal after the 2'-F-ara-A coupling step suggests a problem with the incorporation of this specific monomer.
Q5: What are the most common causes of low coupling efficiency for 2'-F-ara-A phosphoramidite?
The most frequent causes of low coupling efficiency are:
-
Presence of Moisture: Phosphoramidites and activators are extremely sensitive to moisture. Any water in the acetonitrile, activator solution, or on the synthesis support will react with the activated phosphoramidite, preventing it from coupling to the oligonucleotide chain.
-
Degraded Reagents: Ensure that the 2'-F-ara-A phosphoramidite and the activator are fresh and have been stored under anhydrous conditions. Phosphoramidite solutions should be prepared fresh for each synthesis.
-
Insufficient Coupling Time: As mentioned, a standard DNA coupling cycle is too short for efficient 2'-F-ara-A incorporation.
-
Suboptimal Activator: Using a less effective activator or an incorrect concentration can lead to poor results.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when incorporating 2'-F-ara-A phosphoramidite.
Diagram: Troubleshooting Workflow
References
troubleshooting low yield in F-ANA oligonucleotide synthesis
Welcome to the Technical Support Center for 2'-Fluoro-Arabinonucleic Acid (F-ANA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting low yield and other common issues encountered during the synthesis of F-ANA modified oligonucleotides.
Troubleshooting Low Yield in F-ANA Oligonucleotide Synthesis
Low yield is a frequent challenge in the synthesis of modified oligonucleotides, including those containing F-ANA. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal synthesis outcomes.
Common Causes of Low Yield and Troubleshooting Steps
| Problem Area | Potential Cause | Recommended Action |
| Coupling Efficiency | Suboptimal Coupling Time: Insufficient time for the F-ANA phosphoramidite (B1245037) to react with the growing oligonucleotide chain. | A 6-minute coupling time is a recommended starting point for F-ANA phosphoramidites.[1] If low yield persists, consider extending the coupling time in increments (e.g., to 8 or 10 minutes) to ensure the reaction goes to completion. |
| Inefficient Activator: The chosen activator may not be optimal for the specific F-ANA phosphoramidite. | While standard activators like 1H-Tetrazole can be used, stronger activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may improve coupling efficiency, especially for sterically hindered monomers.[2][3] | |
| Degraded Phosphoramidite: F-ANA phosphoramidites can degrade if not stored and handled properly, leading to poor coupling. | Ensure phosphoramidites are stored under anhydrous conditions and at the recommended temperature. Use fresh solutions for each synthesis. | |
| Moisture Contamination: Water in the acetonitrile (B52724) (ACN) or other reagents will deactivate the phosphoramidites. | Use anhydrous grade ACN and ensure all reagents are dry. Implement and maintain rigorous anhydrous techniques throughout the synthesis process. | |
| Deprotection | Incomplete Removal of Protecting Groups: Standard deprotection conditions may not be sufficient for complete removal of protecting groups from the F-ANA oligonucleotide. | Standard deprotection using ammonium (B1175870) hydroxide (B78521), even at elevated temperatures, is generally effective for F-ANA oligonucleotides.[1] However, if incomplete deprotection is suspected, consider extending the deprotection time or using a stronger base mixture, such as AMA (ammonium hydroxide/methylamine), if compatible with other modifications in the sequence. |
| Degradation during Deprotection: The F-ANA oligonucleotide may be sensitive to harsh deprotection conditions. | While F-ANA is generally stable, if degradation is observed, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary, especially if other sensitive modifications are present.[4] | |
| Purification | Co-elution of Product and Impurities: The desired full-length F-ANA oligonucleotide may co-elute with shorter failure sequences, leading to lower isolated yield. | Optimize the purification protocol. For HPLC, adjust the gradient and consider using a different column chemistry (e.g., ion-exchange vs. reverse-phase). For PAGE, ensure the gel percentage is appropriate for the oligonucleotide length to achieve optimal separation.[5][6] |
| Loss of Product during Extraction/Precipitation: Significant amounts of the F-ANA oligonucleotide can be lost during post-purification workup. | Handle the purified oligonucleotide with care. Ensure complete precipitation by using an appropriate co-precipitant and sufficient incubation time at low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling time for F-ANA phosphoramidites?
A1: A coupling time of 6 minutes is a good starting point for F-ANA phosphoramidite incorporation.[1] However, this may need to be optimized based on the specific sequence and the synthesizer being used. If you are experiencing low coupling efficiency, consider increasing the coupling time.
Q2: Which activator should I use for F-ANA oligonucleotide synthesis?
A2: While standard activators like 1H-Tetrazole can be used, more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended for modified phosphoramidites to ensure high coupling efficiency.[2][3]
Q3: Are there special deprotection conditions required for F-ANA oligonucleotides?
A3: F-ANA oligonucleotides are generally stable and can be deprotected using standard ammonium hydroxide conditions, even at elevated temperatures.[1] If your oligonucleotide contains other sensitive modifications, a milder deprotection strategy may be necessary.
Q4: How does the purity of the F-ANA phosphoramidite affect the synthesis yield?
A4: The purity of the phosphoramidite is critical. Impurities can lead to side reactions and lower coupling efficiency, which in turn significantly reduces the yield of the full-length product. Always use high-quality phosphoramidites from a reputable supplier.
Q5: What is the expected impact of F-ANA modifications on the overall yield compared to standard DNA synthesis?
A5: The introduction of any modification can potentially lower the overall synthesis yield compared to standard DNA synthesis. This is often due to slightly lower coupling efficiencies. However, with optimized protocols, high yields of F-ANA containing oligonucleotides can be achieved.
Data Presentation
Table 1: Theoretical Yield of a 20-mer Oligonucleotide at Different Coupling Efficiencies
| Average Coupling Efficiency per Step | Theoretical Yield of Full-Length Product |
| 99.5% | 90.5% |
| 99.0% | 81.8% |
| 98.5% | 73.5% |
| 98.0% | 65.8% |
This table illustrates the critical importance of maintaining high coupling efficiency throughout the synthesis. A small drop in efficiency per step results in a significant decrease in the final yield of the desired full-length oligonucleotide.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of F-ANA Oligonucleotides
This protocol outlines the key steps for automated solid-phase synthesis of F-ANA oligonucleotides using phosphoramidite chemistry.
Materials:
-
F-ANA phosphoramidites (A, C, G, T)
-
Standard DNA or RNA phosphoramidites (if synthesizing a chimeric oligonucleotide)
-
Solid support (e.g., CPG) pre-loaded with the first nucleoside
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., Iodine/Water/Pyridine)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
Synthesis Setup: Program the DNA synthesizer with the desired sequence and synthesis cycle. Ensure all reagent bottles are filled with fresh solutions.
-
Deblocking: The 5'-DMT protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The F-ANA phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6 minutes is recommended for F-ANA monomers.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent monomer in the sequence.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on for purification ("Trityl-on").
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and the protecting groups are removed according to Protocol 2.
Protocol 2: Deprotection of F-ANA Oligonucleotides
Materials:
-
Concentrated ammonium hydroxide
-
Heating block or oven
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
Protocol 3: Purification of F-ANA Oligonucleotides by HPLC
Materials:
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Dissolve the crude, deprotected F-ANA oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.
-
Monitor the elution profile at 260 nm. The full-length, trityl-on product will be the most retained (latest eluting) peak.
-
Collect the fractions corresponding to the desired peak.
-
Combine the collected fractions and evaporate the solvent.
-
Remove the 5'-DMT group by treating the purified oligonucleotide with 80% acetic acid for 30 minutes, followed by quenching with an appropriate buffer.
-
Desalt the final product using a suitable method.
Visualizations
// Nodes start [label="Low Yield in F-ANA Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_coupling [label="Check Coupling Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; check_deprotection [label="Check Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; check_purification [label="Check Purification", fillcolor="#FBBC05", fontcolor="#202124"];
coupling_time [label="Optimize Coupling Time\n(e.g., extend to 8-10 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activator [label="Use Stronger Activator\n(e.g., DCI, ETT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Ensure Anhydrous Reagents\n& Fresh Phosphoramidites", fillcolor="#4285F4", fontcolor="#FFFFFF"];
deprotection_conditions [label="Optimize Deprotection\n(e.g., extend time, use AMA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
purification_protocol [label="Optimize Purification Protocol\n(e.g., adjust HPLC gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
yield_improved [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_coupling; start -> check_deprotection; start -> check_purification;
check_coupling -> coupling_time; check_coupling -> activator; check_coupling -> reagents;
coupling_time -> yield_improved; activator -> yield_improved; reagents -> yield_improved;
check_deprotection -> deprotection_conditions; deprotection_conditions -> yield_improved;
check_purification -> purification_protocol; purification_protocol -> yield_improved; } .enddot Caption: Troubleshooting workflow for low yield in F-ANA synthesis.
// Nodes start [label="Start with Solid Support", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; deblocking [label="1. Deblocking\n(Remove 5'-DMT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="2. Coupling\n(Add F-ANA phosphoramidite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; capping [label="3. Capping\n(Block unreacted ends)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="4. Oxidation\n(Stabilize linkage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; repeat [label="Repeat for next base", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Cleavage & Deprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> deblocking; deblocking -> coupling; coupling -> capping; capping -> oxidation; oxidation -> repeat; repeat -> deblocking [label="Yes"]; repeat -> end [label="No"]; } .enddot Caption: The solid-phase synthesis cycle for F-ANA oligonucleotides.
References
minimizing off-target effects of F-ANA modified antisense oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 2'-deoxy-2'-fluoro-D-arabinonucleic acid (F-ANA) modified antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with F-ANA ASOs?
A1: Off-target effects of F-ANA ASOs, like other antisense oligonucleotides, can be broadly categorized into two main types:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA sequences that have a high degree of complementarity. This can lead to the degradation or functional modulation of unintended transcripts, causing unwanted cellular effects.[1][2][3] The number of potential off-target binding sites increases significantly with even a small number of mismatches allowed in the sequence alignment.[1][3]
-
Hybridization-independent off-target effects: These effects are not related to the specific sequence of the ASO but rather to its chemical properties. They can arise from interactions of the ASO with cellular proteins, leading to toxicities such as hepatotoxicity or immune stimulation.[4]
Q2: How can I predict potential hybridization-dependent off-target effects for my F-ANA ASO sequence?
A2: In silico analysis is a critical first step in predicting potential off-target effects.[5][6][7][8] Tools like RNAhybrid and BLAST can be used to align your ASO sequence against a comprehensive transcriptomic database (including pre-mRNAs) to identify potential off-target binding sites.[9] It is recommended to allow for a certain number of mismatches, G:U wobble base pairs, and bulges in your search criteria to increase the sensitivity of the prediction.[9]
Q3: What experimental strategies can I employ to minimize off-target effects?
A3: Several strategies can be implemented to reduce off-target effects:
-
Optimize ASO Design:
-
Shorten the ASO: Shorter ASOs (e.g., 12-mers) can sometimes exhibit reduced off-target activity while maintaining on-target efficacy.[9] However, the effect of ASO length can be complex, as shorter ASOs may have more potential binding sites, while longer ASOs have higher binding affinity that might tolerate more mismatches.[10][11]
-
Introduce Mismatches: Strategically placing mismatches in the ASO sequence can disrupt binding to off-target transcripts more than to the intended target.[9]
-
Use Mixed-Chemistry ASOs: Combining F-ANA modifications with other chemical modifications, such as DNA or other modified nucleotides, can enhance specificity.[9]
-
-
Optimize Experimental Conditions:
-
Employ Rigorous Controls:
-
Mismatch Controls: Use ASOs with the same chemistry but with several mismatched bases to the target sequence.[12][13]
-
Scrambled Controls: Use an ASO with the same length and base composition but in a randomized sequence.[12][13]
-
Multiple On-Target ASOs: Test at least two different ASOs targeting different regions of the same RNA to ensure the observed phenotype is due to on-target knockdown.[12][13]
-
Q4: How do I validate the predicted off-target effects experimentally?
A4: After in silico prediction, it is crucial to experimentally validate the off-target effects. A common workflow involves:
-
Whole-transcriptome analysis: Techniques like RNA sequencing (RNA-seq) or microarray analysis on cells treated with the F-ANA ASO can provide a global view of gene expression changes.[1][6][14]
-
Quantitative RT-PCR (qRT-PCR): The results from the transcriptome analysis should be validated by performing qRT-PCR on a selection of the most promising off-target candidates.[1][5]
Troubleshooting Guides
Problem 1: High level of off-target gene downregulation observed in RNA-seq/microarray data.
| Possible Cause | Troubleshooting Step |
| ASO concentration is too high. | Perform a dose-response experiment to determine the minimal effective concentration that achieves on-target knockdown with the least off-target effects. |
| The ASO sequence has significant complementarity to many off-target transcripts. | 1. Re-run in silico analysis with stricter parameters. 2. Design and test new ASO sequences targeting a different region of the target RNA. 3. Consider using a shorter ASO or introducing strategic mismatches.[9] |
| Hybridization-independent toxicity. | 1. Assess cell viability and morphology. 2. Test a scrambled control ASO to see if similar effects are observed. 3. Consider using an ASO with a different chemical modification pattern. |
Problem 2: Discrepancy between in silico predictions and experimental results.
| Possible Cause | Troubleshooting Step |
| In silico prediction parameters were not optimal. | 1. Adjust the parameters of your alignment tool (e.g., number of mismatches, gap penalties). 2. Use a different prediction algorithm or tool for a comparative analysis.[9] |
| RNA accessibility issues. | The predicted off-target site may not be accessible for ASO binding in the cellular context due to RNA secondary structure or protein binding. This is difficult to predict and highlights the importance of experimental validation. |
| Off-target transcript is not expressed in the cell line used. | Verify the expression level of the predicted off-target gene in your specific cell model using public databases or baseline RNA-seq data. |
| Kinetics of on-target vs. off-target effects differ. | Conduct a time-course experiment to analyze gene expression at different time points after ASO treatment.[5] |
Problem 3: ASO degradation is observed during experiments.
| Possible Cause | Troubleshooting Step |
| Nuclease contamination in reagents or on lab equipment. | 1. Use nuclease-free water, tubes, and pipette tips. 2. Clean work surfaces and equipment with RNase decontamination solutions. |
| Instability of the ASO in the experimental system. | While F-ANA modifications enhance nuclease resistance, ensure that the phosphorothioate (B77711) backbone modification is also included, which is standard for most ASOs to prevent degradation. |
| Incorrect storage of ASOs. | Store ASOs at -20°C or -80°C in a nuclease-free buffer. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Impact of ASO Length on the Number of Off-Target Genes
| ASO Length | Number of Off-Target Genes (Downregulated >50%) |
| 14-mer | 2471 |
| 18-mer (Sequence 1) | 482 |
| 18-mer (Sequence 2) | 1981 |
| 18-mer (Sequence 3) | 630 |
| Data synthesized from a study on gapmer ASOs, illustrating that extending ASO length can, in some cases, reduce the number of off-target genes.[11] |
Table 2: Correlation of Mismatches with Off-Target Downregulation
| Number of Mismatches (d) | Percentage of Off-Target Genes Downregulated >50% |
| d = 0 (Perfect Match) | High |
| d = 1 | Moderate to High |
| d = 2 | Low to Moderate |
| d = 3 | Low |
| d ≥ 4 | Very Low |
| This table summarizes the general trend observed in studies where a higher number of mismatches between the ASO and an off-target transcript leads to a lower likelihood of significant downregulation.[1][14] |
Experimental Protocols
Protocol 1: In Silico Prediction of Off-Target Effects
-
Obtain ASO Sequence: Finalize the sequence of your F-ANA modified ASO.
-
Select a Transcriptome Database: Use a comprehensive database such as Ensembl or RefSeq that includes pre-mRNA sequences.
-
Choose an Alignment Tool: Utilize a tool like RNAhybrid or a BLAST variant optimized for short sequences.
-
Set Alignment Parameters:
-
Allow for mismatches (e.g., up to 3).
-
Enable G:U wobble base pairing.
-
Allow for internal loops and bulges.
-
-
Run the Alignment: Execute the search of your ASO sequence against the selected database.
-
Filter and Annotate Results:
-
Rank the potential off-targets based on binding energy (MFE for RNAhybrid) or alignment score.
-
Annotate the hits with gene names and functions.
-
Prioritize candidates for experimental validation based on their potential biological relevance.
-
Protocol 2: Validation of Off-Target Effects by qRT-PCR
-
Cell Culture and ASO Transfection:
-
Plate your chosen human cell line at an appropriate density.
-
Transfect the cells with your F-ANA ASO, a mismatch control, and a scrambled control at a predetermined optimal concentration. Include a mock-transfected control.
-
Incubate for 24-48 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR:
-
Design and validate qPCR primers for your on-target gene, selected off-target candidates, and at least two stable housekeeping genes.
-
Prepare the qPCR reaction mix using a SYBR Green or probe-based master mix.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target and off-target genes using the delta-delta Ct method, normalizing to the geometric mean of the housekeeping genes.
-
Compare the expression levels in ASO-treated samples to the control samples.
-
Visualizations
Caption: Workflow for identification and validation of F-ANA ASO off-target effects.
Caption: Key strategies to mitigate F-ANA ASO off-target effects.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] In silico and in vitro evaluation of exonic and intronic off-target effects form a critical element of therapeutic ASO gapmer optimization | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A), also known as Fludarabine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (F-ara-A)?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also soluble in other organic solvents such as dimethylformamide (DMF), methanol, and ethanol.[3] For experiments in aqueous systems, such as cell culture, a concentrated stock solution should first be prepared in DMSO and then diluted with the aqueous buffer or medium.[1][2]
Q2: Can I dissolve F-ara-A directly in water or phosphate-buffered saline (PBS)?
A2: Direct dissolution of F-ara-A in water or PBS is not recommended due to its poor aqueous solubility.[1][2] Attempting to do so will likely result in an incomplete dissolution and an inaccurate final concentration. The prodrug, Fludarabine Phosphate, has a higher aqueous solubility and can be dissolved directly in PBS at approximately 3 mg/mL.[2][4]
Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, with many protocols recommending 0.1% or lower.[2][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Q4: How should I store F-ara-A powder and its stock solutions?
A4:
-
Solid Powder: F-ara-A as a crystalline solid is stable for years when stored at -20°C.[1]
-
DMSO Stock Solution: When dissolved in DMSO, the stock solution is stable for at least 6 months when stored at -80°C and for 1 month at -20°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Aqueous Solutions: Aqueous dilutions of F-ara-A are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1][2]
Q5: What are some strategies to enhance the aqueous solubility of F-ara-A for in vivo studies?
A5: For in vivo applications where high concentrations in aqueous vehicles are needed, various formulation strategies can be employed. These include the use of co-solvents and complexing agents. Formulations may include polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve solubility and create a clear solution.
Troubleshooting Guide
Issue: My F-ara-A precipitates out of solution when I dilute my DMSO stock into cell culture medium.
This is a common problem that occurs when the solubility limit of F-ara-A is exceeded in the final aqueous environment.
Potential Causes and Solutions:
-
Final Concentration is Too High: The desired final concentration of F-ara-A in your culture medium may be above its solubility limit in that specific medium.
-
Solution: Try lowering the final working concentration of F-ara-A. Review the literature for typical effective concentrations used in similar cell lines or assays.[2]
-
-
Improper Dilution Technique: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to rapidly precipitate, a phenomenon known as "crashing out."
-
Temperature Differences: Adding a cold stock solution to warm culture medium can decrease the solubility and promote precipitation.[2]
-
Solution: Ensure that both the F-ara-A stock solution and the cell culture medium are at the same temperature (e.g., room temperature or 37°C) before mixing.[2]
-
-
Media Components: The presence of salts, proteins (especially in serum-containing media), and the pH of the medium can all influence the solubility of F-ara-A.
-
Solution: If you suspect an interaction with serum proteins, you can test the solubility in a serum-free version of your medium first. If precipitation persists, consider using a different formulation approach for your experiment if possible.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound (F-ara-A) in various solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL | [1] |
| Dimethylformamide (DMF) | ~3.3 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Water | Sparingly soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of F-ara-A in DMSO
Materials:
-
This compound (F-ara-A) powder (MW: 285.2 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.852 mg of F-ara-A.
-
Weigh the compound: Aseptically weigh out the calculated amount of F-ara-A powder and transfer it to a sterile vial.
-
Add DMSO: Carefully add 1 mL of sterile DMSO to the vial containing the F-ara-A powder.
-
Dissolve the compound: Tightly cap the vial and vortex or sonicate gently until the F-ara-A is completely dissolved. A brief sonication in a water bath may aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
Objective: To prepare a final working concentration of 10 µM F-ara-A in 10 mL of cell culture medium.
Materials:
-
10 mM F-ara-A stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes and pipettes
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM F-ara-A stock solution at room temperature.
-
Prepare an intermediate dilution: In a sterile tube, add 990 µL of pre-warmed cell culture medium. Add 10 µL of the 10 mM F-ara-A stock solution to this tube to create a 100 µM intermediate solution. Mix gently but thoroughly by pipetting.
-
Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium in a sterile conical tube.
-
Mix gently: Mix the final solution by gentle inversion. The final DMSO concentration in this example will be 0.1%.
-
Use immediately: Add the freshly prepared medium containing F-ara-A to your cells immediately. Do not store the final diluted solution.[2]
Visualizations
Caption: Troubleshooting workflow for F-ara-A precipitation issues.
Caption: Intracellular activation and mechanism of action of F-ara-A.
References
F-ANA Oligonucleotide Cellular Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-deoxy-2'-fluoro-D-arabinonucleic acid (F-ANA) oligonucleotides. The information is designed to address specific issues that may be encountered during experimental procedures aimed at achieving efficient cellular delivery.
Frequently Asked Questions (FAQs)
Q1: What are F-ANA oligonucleotides and what are their key advantages?
F-ANA antisense oligonucleotides (ASOs) are synthetic, single-stranded modified nucleic acids designed to modulate gene expression.[1] They feature a fluorine atom at the 2' position of the arabinose sugar, which confers several unique and advantageous properties.[1]
Key Advantages:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification increases resistance to degradation by endogenous nucleases, improving their stability in biological media.[1][2][]
-
High Binding Affinity: F-ANA oligonucleotides exhibit a high binding affinity for their target RNA sequences.[4][5]
-
RNase H Activity: F-ANA/RNA hybrids are recognized by RNase H, an enzyme that cleaves the target RNA, leading to potent gene silencing.[1][4][5]
-
Gymnotic Delivery: A significant advantage of F-ANA ASOs is their ability to be taken up by cells without the need for traditional transfection reagents, a process known as gymnotic delivery.[2][6][7] This minimizes the toxicity associated with lipid-based reagents and electroporation, especially in sensitive or hard-to-transfect cells like primary immune cells and neurons.[6]
Q2: What is gymnotic delivery and how does it work for F-ANA ASOs?
Gymnotic delivery is the process of cellular uptake of "naked" oligonucleotides without the assistance of transfection agents.[7] F-ANA ASOs are chemically modified to facilitate this process, allowing for efficient delivery in a wide range of mammalian cell types.[6] While the precise mechanisms are still under investigation, it is understood to involve endocytosis.[8] The phosphorothioate (B77711) (PS) backbone modification, commonly used in ASOs, is known to promote binding to cell surface proteins, which can trigger internalization.[8][9]
Q3: What are the main challenges associated with the cellular delivery of oligonucleotides in general?
Despite advances, several barriers can limit the efficacy of oligonucleotide therapeutics:
-
Nuclease Degradation: Unmodified oligonucleotides are susceptible to rapid degradation by nucleases present in the bloodstream and tissues.[2][10]
-
Poor Cellular Uptake: The polyanionic nature of oligonucleotides hinders their ability to passively cross the hydrophobic cell membrane.[7][11]
-
Endosomal Entrapment: After being internalized by endocytosis, a large fraction of oligonucleotides can become trapped within endosomes and are subsequently trafficked to lysosomes for degradation, preventing them from reaching their cytosolic or nuclear targets.[12][13][14][15] It's estimated that only 1-2% of ASOs successfully escape the endosome.[15]
-
Off-target Effects & Immunostimulation: Certain oligonucleotide sequences or chemical modifications can trigger innate immune responses.[16]
Troubleshooting Guides
Issue 1: Low Knockdown Efficiency of Target Gene
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal F-ANA ASO Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. Typical starting concentrations for gymnotic delivery can be in the low micromolar range.[2] If using transfection reagents, recommended concentrations are much lower, from 1 nM to 25 nM.[17] | The optimal concentration can vary significantly between different cell lines and primary cells. |
| Insufficient Incubation Time | Extend the incubation time. Gene knockdown effects can be measured at various time points, sometimes up to several days after a single dose.[17] | Sufficient time is required for cellular uptake, endosomal escape, and target engagement. |
| Poor Cellular Uptake | Confirm cellular uptake by using a fluorescently labeled F-ANA ASO and visualizing with microscopy.[2][17] If uptake is low, consider alternative delivery strategies. | Direct visualization confirms if the initial delivery step is successful. |
| Ineffective ASO Sequence Design | Test multiple F-ANA ASO sequences targeting different regions of the target mRNA.[2] | The accessibility of the target mRNA can vary, and some sequences will be more effective at mediating RNase H cleavage. |
| Endosomal Entrapment | Co-administer with an endosomal escape-enhancing agent or use F-ANA ASOs conjugated to molecules that facilitate endosomal release. | A significant portion of oligonucleotides can be trapped in endosomes. Enhancing their escape into the cytoplasm is critical for activity.[14][15] |
| Rapid Cell Proliferation | For fast-growing cells, the knockdown effect may be diluted over time. Consider adding more F-ANA ASOs to the culture after a few days.[17] | As cells divide, the concentration of the ASO per cell decreases. |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step | Rationale |
| High F-ANA ASO Concentration | Reduce the concentration of the F-ANA ASO. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. | Even with gymnotic delivery, high concentrations of oligonucleotides can induce toxicity. |
| Contamination of Oligonucleotide Stock | Ensure that the reconstituted F-ANA ASO solution is sterile and free of contaminants. | Contaminants can independently cause cellular stress and toxicity. |
| Inherent Immunostimulatory Sequence Motifs | Use a scrambled or negative control F-ANA ASO with the same chemical modifications and backbone to determine if the observed effects are sequence-specific.[2] Avoid known immunostimulatory motifs in your ASO design. | Certain sequences can activate innate immune receptors like Toll-like receptors.[16] |
| Off-Target Hybridization | Perform a BLAST search with your ASO sequence to check for potential off-target binding sites. If necessary, redesign the ASO to be more specific to your target. | Imperfect hybridization to unintended mRNA targets can lead to their degradation and produce off-target effects. |
Experimental Protocols
Protocol 1: General Gymnotic Delivery of F-ANA ASOs in Mammalian Cells
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.[6]
Materials:
-
Lyophilized F-ANA ASOs (target-specific and negative control)
-
Sterile, nuclease-free water or buffer (e.g., PBS)
-
Appropriate cell culture medium and plates
-
Mammalian cells of interest
Procedure:
-
Cell Plating:
-
Reconstitution of F-ANA ASOs:
-
Briefly centrifuge the vial to collect the lyophilized powder at the bottom.
-
Resuspend the lyophilized F-ANA ASO in sterile, nuclease-free water or buffer to a desired stock concentration (e.g., 100 µM).
-
Pipette up and down gently 3-5 times to dissolve, avoiding the introduction of bubbles.[6]
-
Let the vial sit at room temperature for 5-10 minutes.[6]
-
Centrifuge for 30-45 seconds to collect the solution.[6]
-
It is recommended to create several aliquots of the stock solution to avoid multiple freeze-thaw cycles.[6][17] Store at -20°C.[17]
-
-
Treatment of Cells:
-
Add the F-ANA ASO stock solution directly to the cell culture medium to achieve the desired final concentration.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions.
-
-
Analysis:
-
After incubation, harvest the cells and analyze for target gene knockdown at the mRNA (e.g., via RT-qPCR) or protein level (e.g., via Western blot).
-
Protocol 2: Assessment of Cellular Uptake using Fluorescently Labeled F-ANA ASOs
Materials:
-
Fluorescently labeled F-ANA ASO (e.g., Cy3 or FAM labeled)[2]
-
Cells plated on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the fluorescently labeled F-ANA ASO as described in Protocol 1. A typical concentration for visualization is in the micromolar range.[2]
-
-
Incubation:
-
Incubate for the desired time to allow for uptake (e.g., 2-24 hours).
-
-
Cell Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Assess the cellular uptake and subcellular localization of the F-ANA ASO.
-
Data Presentation
Table 1: Comparison of Delivery Methods for Oligonucleotides
| Delivery Method | Typical Concentration | Advantages | Disadvantages | Suitable Cell Types |
| Gymnotic Delivery (F-ANA) | Low µM range | Low toxicity, simple protocol, no need for transfection reagents.[6][17] | May require higher concentrations than transfection-based methods, efficiency can be cell-type dependent. | Wide range, including difficult-to-transfect primary cells (B-cells, T-cells, neurons).[6] |
| Lipid-Based Transfection | 1-25 nM[17] | High efficiency in many cell lines. | Can be toxic to sensitive cells, requires optimization.[6] | Commonly used for conventional cell lines. |
| Electroporation | Varies | High efficiency, suitable for a wide range of cells. | High cell mortality, requires specialized equipment.[6] | Difficult-to-transfect cells. |
| Conjugation (e.g., Peptides, Ligands) | Varies | Can target specific cell types, may enhance uptake and endosomal escape.[16][18][19] | Requires chemical synthesis and modification, potential for altered pharmacokinetics. | Targeted delivery to specific tissues or cell populations. |
| Nanoparticle Formulation | Varies | Protects oligonucleotide from degradation, can improve bioavailability and cellular uptake.[12][20] | Can be complex to formulate, potential for immunogenicity of the carrier.[16] | Systemic in vivo delivery. |
Visualizations
References
- 1. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 2. Use of a Self-Delivering Anti-CCL3 FANA Oligonucleotide as an Innovative Approach to Target Inflammation after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle Delivery of Antisense Oligonucleotides and Their Application in the Exon Skipping Strategy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endosomal Escape of Antisense Oligonucleotides Internalized by Stabilin Receptors Is Regulated by Rab5C and EEA1 During Endosomal Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids [mdpi.com]
- 15. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking [mdpi.com]
- 16. Manufacturing oligonucleotides: addressing safety and delivery challenges [informaconnect.com]
- 17. sciencewerke.com [sciencewerke.com]
- 18. researchgate.net [researchgate.net]
- 19. Advancing oligonucleotide therapeutics: conjugation strategies for extrahepatic delivery [insights.bio]
- 20. researchgate.net [researchgate.net]
stability of 2'-Deoxy-2'-fluoroarabinoadenosine in different buffer conditions
Welcome to the technical support center for 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) and its derivatives. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound (F-ara-A) and its prodrug, fludarabine (B1672870) phosphate (B84403)?
A1: For long-term storage, fludarabine phosphate as a crystalline solid is stable for at least four years at -20°C.[1] Stock solutions in appropriate solvents can be stored at -20°C for up to two years.[2] For reconstituted fludarabine phosphate solutions, it is recommended to use them within 8 hours if not stored under refrigeration, as they do not typically contain antibacterial preservatives.[3] However, chemically, these solutions can be stable for longer periods.[3]
Q2: How stable is F-ara-A in acidic and basic conditions?
A2: Oligonucleotides containing F-ara-A (FANA) exhibit remarkable stability across a wide pH range.
-
Acidic Conditions: In a highly acidic environment, such as simulated gastric fluid (pH ≈ 1.2), FANA shows significantly greater stability than DNA and RNA.[4][5] While DNA has a half-life of about 2 minutes under these conditions, FANA shows virtually no degradation after 48 hours.[4][5] This is due to the 2'-fluorine atom, which destabilizes the intermediate required for depurination.[4]
-
Basic Conditions: FANA is also stable in basic solutions. In 1 M NaOH at 65°C, it has a half-life of approximately 20 hours, whereas RNA degrades almost instantly.[4][5]
Q3: What is the enzymatic stability of F-ara-A-containing oligonucleotides (FANA)?
A3: FANA oligonucleotides are significantly more resistant to nuclease degradation than their natural DNA and RNA counterparts.[6][7] Incorporating phosphorothioate (B77711) (PS) linkages further enhances this stability, with PS-FANA being over 20 times more stable than PS-DNA against 3'-exonuclease hydrolysis.[6][8]
Troubleshooting Guides
Issue 1: I observe degradation of my F-ara-A compound in my experiment.
-
Possible Cause 1: Inappropriate pH of the buffer.
-
Troubleshooting Step: Verify the pH of your experimental buffer. F-ara-A is most stable around a neutral pH. The optimal pH for the stability of its prodrug, fludarabine phosphate, is approximately 7.6.[3] Extreme pH values, especially when combined with high temperatures, can lead to hydrolysis.
-
-
Possible Cause 2: Enzymatic degradation.
-
Possible Cause 3: Extended storage in aqueous solution at room temperature.
-
Troubleshooting Step: While chemically stable for some time, it is best practice to prepare fresh aqueous solutions of F-ara-A or its derivatives for each experiment or to store them at -20°C. For fludarabine phosphate in PBS (pH 7.2), it is not recommended to store the aqueous solution for more than one day.[1]
-
Issue 2: My F-ara-A compound has precipitated out of solution.
-
Possible Cause 1: Low solubility in the chosen buffer.
-
Troubleshooting Step: The solubility of fludarabine phosphate in PBS (pH 7.2) is approximately 3 mg/ml.[1] If you are working with higher concentrations, you may exceed the solubility limit. Consider preparing a more concentrated stock solution in a suitable solvent like DMSO and then diluting it into your aqueous buffer.[2]
-
-
Possible Cause 2: Temperature effects on solubility.
-
Troubleshooting Step: If you are storing your solutions at low temperatures (e.g., 4°C), the compound may precipitate. Before use, allow the solution to warm to room temperature and ensure the precipitate has redissolved, vortexing if necessary.
-
Quantitative Stability Data
Table 1: Stability of FANA Oligonucleotides in Acidic and Basic Conditions
| Condition | Analyte | Half-life (t½) | Reference |
| Simulated Gastric Fluid (pH ≈ 1.2, 37°C) | FANA | > 48 hours | [4][5] |
| Simulated Gastric Fluid (pH ≈ 1.2, 37°C) | DNA | ≈ 2 minutes | [4][5] |
| Simulated Gastric Fluid (pH ≈ 1.2, 37°C) | RNA (Phosphodiester) | ≈ 3 hours | [4][5] |
| 1 M NaOH (65°C) | FANA | ≈ 20 hours | [4][5] |
| 1 M NaOH (65°C) | RNA | < a few minutes | [4][5] |
Table 2: Stability of Fludarabine Phosphate Solutions
| Concentration and Diluent | Storage Temperature | Stability Period | Reference |
| 25 mg/ml (concentrate) | 2-8°C (refrigerated) | > 15 days (< 10% degradation) | [9] |
| 25 mg/ml (concentrate) | 15-25°C (room temperature) | > 15 days (< 10% degradation) | [9] |
| Diluted in 0.9% NaCl | 2-8°C (refrigerated) | > 15 days (< 10% degradation) | [9] |
| Diluted in 0.9% NaCl | 15-25°C (room temperature) | > 15 days (< 10% degradation) | [9] |
| 0.04 mg/mL in D5W or 0.9% NaCl | Room Temperature | No loss in glass or PVC containers | [3] |
Experimental Protocols
Protocol: General Stability Assessment of F-ara-A using High-Performance Liquid Chromatography (HPLC)
-
Preparation of Buffers and Stock Solutions:
-
Prepare the desired buffers (e.g., phosphate-buffered saline, Tris-HCl) at various pH values (e.g., 4, 7.4, 9).
-
Prepare a concentrated stock solution of F-ara-A in a suitable solvent (e.g., DMSO, water).
-
-
Sample Preparation:
-
Dilute the F-ara-A stock solution into each of the prepared buffers to the final desired concentration.
-
Divide each solution into aliquots for different time points and temperature conditions.
-
-
Incubation:
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Protect samples from light if the compound is known to be light-sensitive.
-
-
Sample Collection and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method. A common method involves a C8 or C18 reverse-phase column with UV detection at approximately 261-265 nm.[9][10][11]
-
The mobile phase can be optimized but often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Data Analysis:
-
Quantify the peak area of the intact F-ara-A at each time point.
-
Calculate the percentage of F-ara-A remaining relative to the initial time point (t=0).
-
Determine the degradation kinetics and half-life under each condition.
-
Visualizations
Caption: Experimental workflow for F-ara-A stability testing.
Caption: Troubleshooting guide for F-ara-A degradation issues.
Caption: Acid-catalyzed degradation pathway of DNA vs. FANA.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fludarabine – Reagents Direct [reagentsdirect.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability and analysis of 2-chloro-2'-deoxyadenosine, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine and 2-chloroadenine in human blood plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 11. HPLC Separation of 2'-Deoxy-2'-fluoroguanosine and Deoxyguanosine on Newcrom AH Cloumn | SIELC Technologies [sielc.com]
F-ANA Large-Scale Synthesis Technical Support Center
Welcome to the technical support center for the large-scale synthesis of 2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and offer guidance for troubleshooting common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is F-ANA and what are its primary applications?
2'-Deoxy-2'-fluoro-arabinonucleic acid (F-ANA) is a synthetic nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom with an arabino configuration.[1] This modification confers unique properties to oligonucleotides, making them valuable for various therapeutic and diagnostic applications, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2] FANA ASOs can modulate gene expression by recruiting RNase H to cleave the target RNA.[3]
Q2: What are the key advantages of using F-ANA modified oligonucleotides?
F-ANA modified oligonucleotides offer several advantages over traditional DNA and RNA constructs:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification significantly increases resistance to degradation by endo- and exonucleases.[4][5]
-
High Binding Affinity: F-ANA oligonucleotides exhibit strong binding affinity to complementary RNA and DNA targets.[6][7]
-
RNase H Activation: Unlike many other 2'-modified analogs, F-ANA/RNA duplexes can activate RNase H, an essential mechanism for antisense activity.[4][6]
-
Improved Thermal Stability: The presence of the electronegative fluorine leads to a significant increase in the melting temperature (Tm) of the duplex.[2]
-
High Binding Specificity: F-ANA-containing oligonucleotides show very high binding specificity, with a single mismatch leading to a significant decrease in Tm.[2]
Q3: What are the main challenges associated with the large-scale synthesis of F-ANA?
The large-scale synthesis of F-ANA oligonucleotides shares challenges with standard oligonucleotide synthesis, but some are more pronounced due to the 2'-fluoro modification:
-
Monomer Quality: The synthesis of high-purity F-ANA phosphoramidites is complex, and impurities can significantly impact the final oligonucleotide yield and purity.[8]
-
Coupling Efficiency: Steric hindrance from the 2'-fluoro group can sometimes lead to lower coupling efficiencies compared to standard DNA phosphoramidites, requiring optimized conditions.[9]
-
Deprotection: The stability of protecting groups and the conditions required for their removal must be carefully controlled to avoid side reactions.[][]
-
Purification: The final product often contains impurities such as truncated sequences (N-1) or sequences with an additional nucleotide (N+1), which necessitates robust purification methods.[12]
-
Cost: The cost of F-ANA phosphoramidites and the specialized protocols can be higher than for unmodified oligonucleotides, especially at a large scale.[1]
Q4: What are the critical reagents and their quality requirements for successful F-ANA synthesis?
High-quality reagents are paramount for successful large-scale synthesis. Key considerations include:
-
Phosphoramidites: Must be of high purity, with low levels of impurities that could be incorporated into the growing oligonucleotide chain.[8] The thermal stability of phosphoramidites is also a critical safety and quality concern.[13]
-
Activator: A strong activator, such as tetrazole or its derivatives, is needed to ensure rapid and complete coupling.[]
-
Solvents: Anhydrous solvents, particularly acetonitrile (B52724) for the coupling step, are crucial to prevent hydrolysis of the phosphoramidites.[9]
-
Deprotection Reagents: Mild deprotection conditions are often necessary to prevent degradation of the oligonucleotide backbone or loss of purine (B94841) bases.[][]
Q5: What purification methods are recommended for large-scale F-ANA oligonucleotide production?
For therapeutic and other high-purity applications, chromatographic purification is essential. The most common methods are:
-
Anion-Exchange Chromatography (AEX): This method separates oligonucleotides based on their negative charge, effectively removing shorter, failed sequences. It can achieve purities of over 96%.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates based on hydrophobicity. It is particularly useful for purifying oligonucleotides with hydrophobic modifications and can remove failure sequences and byproducts.[14] Purity levels greater than 85% are achievable.[14]
Troubleshooting Guide
This guide addresses specific problems that may arise during the large-scale synthesis of F-ANA oligonucleotides.
Low Coupling Efficiency
Q: My coupling efficiency is consistently below 98%. What are the potential causes and how can I improve it?
A: Low coupling efficiency leads to a higher proportion of truncated sequences and lower overall yield, which is particularly problematic for longer oligonucleotides.[15]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Quality Phosphoramidites | Use high-purity phosphoramidites from a reputable vendor. Characterize incoming materials for impurities.[8] |
| Water Contamination | Ensure all reagents, especially the acetonitrile diluent, are anhydrous.[16] Consider using molecular sieves to dry solvents.[16] |
| Inefficient Activation | The activator may be degraded or not sufficiently reactive. Use a fresh solution of a strong activator like tetrazole or its derivatives.[] |
| Suboptimal Coupling Time | Sterically hindered F-ANA phosphoramidites may require longer coupling times than standard DNA monomers.[9] Extend the coupling time and optimize for your specific sequence. |
| Secondary Structure Formation | The growing oligonucleotide chain may form secondary structures that hinder the 5'-hydroxyl group's accessibility. This is a known challenge in oligonucleotide synthesis.[] |
Sequence Truncation and Deletion
Q: I'm observing a high percentage of N-1 fragments in my final product. What is the cause and how can it be prevented?
A: The presence of N-1 (truncated) sequences is a common issue resulting from incomplete reactions at each step of the synthesis cycle.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Coupling | This is the primary cause of N-1 impurities. Refer to the "Low Coupling Efficiency" section for troubleshooting steps.[] |
| Ineffective Capping | If unreacted 5'-hydroxyl groups are not capped, they can react in subsequent cycles, leading to deletion sequences. Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.[17] |
| Depurination | The loss of purine bases creates abasic sites, which can lead to chain cleavage during the final deprotection step, reducing the yield of the full-length product.[15] |
Depurination
Q: How can I minimize the loss of purine bases (depurination) during synthesis?
A: Depurination, the loss of adenine (B156593) and guanine (B1146940) bases, is typically caused by repeated exposure to acidic conditions during the detritylation (deblocking) step.[][15]
Strategies to Reduce Depurination:
| Strategy | Details |
| Use Milder Deblocking Conditions | Use a weaker acid for the detritylation step or shorten the exposure time to the acid.[][] |
| Stable Protecting Groups | Employ protecting groups for the purine bases that enhance their stability under acidic conditions.[] |
Impurity Profile
Q: My final product shows unexpected peaks during analysis. What are the likely sources of these impurities?
A: Impurities can arise from the starting materials or from side reactions during synthesis.
Common Impurities and Their Sources:
| Impurity Type | Potential Source |
| Phosphoramidite-Related Impurities | Impurities in the starting phosphoramidite (B1245037) building blocks can be incorporated into the oligonucleotide.[8] |
| N+1 Sequences | Faulty addition of two nucleotides in a single cycle.[12] |
| Modified Bases | Side reactions on the nucleobases can occur during oxidation or deprotection steps.[] For example, using ethylenediamine (B42938) (EDA) for deprotection can lead to adducts on cytidine.[16] |
| Residual Protecting Groups | Incomplete removal of protecting groups from the phosphate (B84403) backbone or the nucleobases.[12] |
Table 1: Summary of Potential Impurities in 5´-DMT-2´-F-A(bz)-CEP Phosphoramidite (Data generalized from impurity profiling studies)[8]
| Impurity Category | Example Structures | Potential Impact |
| Process-Related | Isomers, under-benzoylated species | Can be incorporated, affecting sequence fidelity |
| Degradation | Oxidized species, hydrolyzed phosphoramidites | Reduces coupling efficiency, leads to truncations |
| Starting Material | Residual starting materials from monomer synthesis | May or may not be incorporated, affects purity |
Experimental Protocols
Protocol 1: Generalized Solid-Phase F-ANA Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in one cycle of phosphoramidite-based solid-phase synthesis.
-
Deblocking (Detritylation):
-
Reagent: Mildly acidic solution (e.g., trichloroacetic acid in dichloromethane).
-
Purpose: To remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, freeing the 5'-hydroxyl group for the next coupling reaction.[15]
-
Procedure: The solid support is washed with the deblocking solution until the orange color of the DMT cation is no longer observed.
-
-
Coupling:
-
Reagents: F-ANA phosphoramidite, activator (e.g., tetrazole), and anhydrous acetonitrile.
-
Purpose: To add the next base to the growing chain. The activator converts the phosphoramidite into a highly reactive intermediate that couples with the 5'-hydroxyl group.[]
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the solid support and allowed to react for a predetermined time (e.g., 5-15 minutes for modified amidites).[9]
-
-
Capping:
-
Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).
-
Purpose: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, preventing the formation of deletion mutants.[17]
-
Procedure: The solid support is treated with the capping mixture.
-
-
Oxidation:
-
Reagent: Iodine solution (e.g., iodine in THF/water/pyridine).
-
Purpose: To convert the unstable phosphite (B83602) triester linkage formed during coupling into a more stable phosphate triester.[]
-
Procedure: The solid support is washed with the oxidizing solution.
-
These four steps are repeated for each nucleotide to be added to the sequence.[15]
Protocol 2: Cleavage, Deprotection, and Purification
-
Cleavage and Deprotection:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.[18]
-
Purpose: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases.[18]
-
Procedure: The solid support is incubated in the cleavage solution at an elevated temperature (e.g., 55°C) for several hours.
-
-
Purification by Anion-Exchange HPLC:
-
Principle: Separates oligonucleotides based on the negative charge of the phosphate backbone. Full-length products have the highest charge and elute last.[12]
-
Mobile Phase: Typically involves a salt gradient (e.g., NaCl or NaBr) in a buffered mobile phase.
-
Procedure:
-
Equilibrate the AEX column with a low-salt binding buffer.
-
Load the crude, deprotected oligonucleotide solution onto the column.
-
Wash the column to remove unbound impurities.
-
Elute the bound oligonucleotides using a linear gradient of increasing salt concentration.
-
Collect fractions and analyze for the presence of the full-length product.
-
-
-
Desalting:
Visualizations
Diagram 1: Phosphoramidite Synthesis Cycle
Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for diagnosing and resolving low coupling efficiency issues.
References
- 1. Frontiers | Improving Suppression of Hemipteran Vectors and Bacterial Pathogens of Citrus and Solanaceous Plants: Advances in Antisense Oligonucleotides (FANA) [frontiersin.org]
- 2. glenresearch.com [glenresearch.com]
- 3. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. blog.entegris.com [blog.entegris.com]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Large-scale de novo DNA synthesis: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. twistbioscience.com [twistbioscience.com]
- 18. blog.biolytic.com [blog.biolytic.com]
Technical Support Center: 2'-fluoroarabinoadenosine (Fludarabine) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2'-fluoroarabinoadenosine (Fludarabine).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fludarabine?
A1: Fludarabine is a purine (B94841) analog that acts as a prodrug. In the bloodstream, it is dephosphorylated to 2-fluoro-ara-A (F-ara-A), which is then transported into cells. Inside the cell, it is re-phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects primarily by inhibiting DNA synthesis. It competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into DNA by DNA polymerases, leading to chain termination. F-ara-ATP also inhibits other crucial enzymes for DNA replication and repair, such as ribonucleotide reductase and DNA ligase. This disruption of DNA synthesis ultimately induces apoptosis (programmed cell death).
Q2: Why am I observing high levels of cytotoxicity in my non-target cells or control cell lines?
A2: High cytotoxicity in non-target or sensitive control cells can be due to several factors. Fludarabine's primary toxicity is myelosuppression. The cytotoxic effects are dependent on the intracellular activation of the drug by deoxycytidine kinase (dCK). Cells with high levels of dCK will be more sensitive to Fludarabine. If your control cells have high dCK activity, they will be susceptible to its cytotoxic effects. Additionally, ensure that the dose and duration of exposure are appropriate for your specific cell line by performing a dose-response curve.
Q3: How can I reduce the off-target cytotoxicity of Fludarabine in my cell culture experiments?
A3: A primary strategy to reduce Fludarabine's cytotoxicity is through co-administration of deoxycytidine (dC). Deoxycytidine competes with F-ara-A for the active site of deoxycytidine kinase (dCK), the enzyme required for Fludarabine's activation. By providing an alternative substrate, deoxycytidine reduces the amount of F-ara-A that is converted to the toxic F-ara-ATP, thereby mitigating the cytotoxic effects.
Q4: What is a typical starting concentration range for Fludarabine in a cytotoxicity assay?
A4: The effective concentration of Fludarabine varies significantly depending on the cell line's sensitivity, which is often related to its dCK activity. For hematological malignancy cell lines, a common starting range is 0.1 µM to 100 µM. For solid tumor cell lines, a higher range of 1 µM to 200 µM may be necessary. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Q5: How should I prepare and store Fludarabine for cell culture use?
A5: Fludarabine is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the stock solution is further diluted in sterile cell culture medium to the desired final concentration.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Uneven cell seeding, inconsistent drug concentrations, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Suspension: Gently mix the cell suspension before and during seeding to ensure a uniform cell density across all wells.
-
Calibrate Pipettes: Use calibrated pipettes for serial dilutions and reagent additions to ensure accuracy.
-
Avoid Edge Effects: To minimize evaporation, avoid using the outermost wells of the 96-well plate. Instead, fill them with sterile PBS or media.
-
Proper Mixing: After adding Fludarabine, gently mix the plate to ensure even drug distribution in the wells.
-
Problem 2: Low or No Cytotoxicity Observed
-
Possible Cause: The cell line may be resistant to Fludarabine, the drug concentration may be too low, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: Confirm if the cell line has sufficient deoxycytidine kinase (dCK) activity, which is necessary to activate Fludarabine. Cell lines with low dCK expression will be inherently resistant.
-
Increase Concentration Range: Expand the range of Fludarabine concentrations in your experiment.
-
Extend Incubation Time: As an antimetabolite, Fludarabine's effects may take longer to manifest. Increase the drug exposure time (e.g., from 48 to 72 or 96 hours).
-
Confirm Drug Integrity: Test your Fludarabine stock on a known sensitive cell line to ensure it is active.
-
Problem 3: Difficulty Replicating Deoxycytidine Rescue Effect
-
Possible Cause: The concentration of deoxycytidine may be too low, or the timing of its addition may be incorrect.
-
Troubleshooting Steps:
-
Optimize Deoxycytidine Concentration: Perform a dose-response experiment with varying concentrations of deoxycytidine to find the optimal protective concentration for your cell line.
-
Co-incubation is Key: Deoxycytidine should be added to the cell culture medium at the same time as Fludarabine to ensure effective competition for dCK.
-
Data Presentation
Table 1: Illustrative Example of Deoxycytidine's Protective Effect on Fludarabine Cytotoxicity in a Leukemic Cell Line (e.g., MOLT-3)
Note: The following data is illustrative, based on the principle of competitive inhibition and qualitative descriptions from the literature. Specific values should be determined empirically for each cell line.
| Deoxycytidine (dC) Concentration (µM) | Fludarabine IC50 (µM) | Fold Increase in IC50 |
| 0 | 0.5 | 1.0 |
| 1 | 2.5 | 5.0 |
| 5 | 15.0 | 30.0 |
| 10 | 40.0 | 80.0 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay for Fludarabine
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of Fludarabine.
Materials:
-
Fludarabine
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, higher for suspension cells) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of Fludarabine in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding Fludarabine dilution.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest Fludarabine concentration).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Protocol 2: Deoxycytidine Co-treatment to Reduce Fludarabine Cytotoxicity
This protocol describes how to assess the protective effect of deoxycytidine against Fludarabine-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
Deoxycytidine (dC)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Drug and Co-treatment Preparation:
-
Prepare serial dilutions of Fludarabine in complete medium at 2x the final desired concentrations.
-
Prepare solutions of deoxycytidine in complete medium at 2x the final desired concentrations (e.g., 2 µM, 10 µM, 20 µM).
-
-
Treatment:
-
For each Fludarabine concentration, have a set of wells with and without each concentration of deoxycytidine.
-
Add 50 µL of the 2x Fludarabine solution and 50 µL of the 2x deoxycytidine solution (or 50 µL of medium for the 'no dC' control) to the appropriate wells.
-
Include controls for Fludarabine alone, deoxycytidine alone, and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Acquisition: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis: Calculate and compare the IC50 values of Fludarabine in the presence and absence of different concentrations of deoxycytidine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fludarabine's mechanism of action leading to apoptosis.
Caption: Competitive inhibition of Fludarabine activation by deoxycytidine.
Caption: Experimental workflow for a cytotoxicity assay.
Technical Support Center: Optimization of F-ANA Gapmer and Altimer Designs
Welcome to the technical support center for F-ANA (2'-deoxy-2'-fluoro-arabinonucleic acid) modified antisense oligonucleotides (ASOs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of F-ANA gapmer and altimer designs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the design, synthesis, and application of F-ANA ASOs.
Q1: What are the primary advantages of using F-ANA modifications in antisense oligonucleotides?
F-ANA modifications offer several key advantages for antisense applications. The 2'-fluoro group enhances the binding affinity of the oligonucleotide to its target RNA.[1][2] This modification also provides significant resistance to nuclease degradation, leading to increased stability in biological matrices compared to unmodified DNA or phosphorothioate (B77711) (PS) oligonucleotides.[2][3][4][5] Importantly, F-ANA/RNA duplexes are capable of recruiting and activating RNase H, the enzyme responsible for degrading the target RNA, which is a crucial mechanism for many antisense applications.[1][2][6]
Q2: What is the structural difference between an F-ANA gapmer and an F-ANA altimer?
The primary difference lies in the arrangement of the F-ANA modified and DNA nucleotides.
-
F-ANA Gapmer: This design features a central "gap" of unmodified or phosphorothioate DNA nucleotides, which is flanked by "wings" of F-ANA modified nucleotides.[7] The F-ANA wings provide high binding affinity and nuclease resistance, while the central DNA gap is necessary for RNase H recognition and cleavage of the target RNA.[7]
-
F-ANA Altimer: This design consists of alternating F-ANA modified and DNA nucleotides throughout the length of the oligonucleotide. This structure also supports RNase H activity.
Q3: How do I choose between a gapmer and an altimer design?
The choice between a gapmer and an altimer design may depend on the specific application and target sequence.
-
Gapmers are the more traditional and widely studied design. The separation of the high-affinity wings and the RNase H-activating gap is a well-established strategy for potent gene silencing.
-
Altimers with their alternating F-ANA and DNA modifications, also effectively mediate RNase H cleavage. The choice may come down to empirical testing to determine which design provides the optimal balance of potency, specificity, and reduced toxicity for a particular target.
Q4: What are the most common causes of low knockdown efficiency with F-ANA ASOs?
Low knockdown efficiency can stem from several factors:
-
Poor ASO Design: The target site on the RNA may be inaccessible due to secondary structure or protein binding.
-
Inefficient Delivery: The ASO may not be reaching the target cellular compartment in sufficient concentrations.
-
ASO Degradation: Although F-ANA enhances stability, degradation can still occur, particularly with insufficient phosphorothioate modifications.
-
Suboptimal Transfection Conditions: For in vitro experiments, the choice of transfection reagent and protocol is critical.[8]
Q5: How can I minimize off-target effects with my F-ANA ASO?
Off-target effects, where the ASO affects the expression of unintended genes, are a significant concern.[9][10] Strategies to minimize these include:
-
Bioinformatic Analysis: Conduct thorough BLAST searches against relevant transcriptomes to identify potential off-target sequences with high complementarity.
-
Optimize ASO Design: Adjusting the length and F-ANA content can help to reduce binding to unintended targets.
-
Use the Lowest Effective Concentration: Titrate the ASO concentration to find the lowest dose that achieves the desired on-target knockdown, which can help to minimize off-target effects.
-
Control Experiments: Always include mismatch and scrambled control oligonucleotides in your experiments to differentiate between sequence-specific and non-specific effects.[11]
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Troubleshooting Poor Knockdown Efficiency
| Symptom | Potential Cause | Recommended Solution |
| Low or no target mRNA reduction | Inaccessible target site on RNA | - Perform computational analysis of the target RNA's secondary structure to identify accessible regions.- Design and test multiple ASOs targeting different sites on the same RNA. |
| Inefficient cellular uptake | - Optimize the delivery method. For in vitro studies, test different transfection reagents and concentrations.[12]- For difficult-to-transfect cells, consider gymnotic (reagent-free) delivery, for which F-ANA ASOs are well-suited.[13][14][15]- For in vivo studies, consider different delivery vehicles or conjugation strategies. | |
| ASO degradation | - Ensure sufficient phosphorothioate modifications in the backbone to enhance nuclease resistance.- Perform a stability assay by incubating the F-ANA ASO in serum or cell lysate and analyzing its integrity over time by gel electrophoresis or HPLC.[3][5] | |
| High variability between replicates | Inconsistent transfection | - Optimize and standardize the transfection protocol, ensuring consistent cell density and reagent volumes.- Use a positive control ASO with known efficacy to assess transfection efficiency. |
| Inaccurate quantification | - Ensure high-quality RNA extraction and reverse transcription.- Validate qPCR primers for efficiency and specificity. |
Troubleshooting Off-Target Effects and Toxicity
| Symptom | Potential Cause | Recommended Solution |
| Changes in expression of non-target genes | Hybridization-dependent off-target effects | - Perform a thorough bioinformatic search to identify potential off-target sites with near-perfect complementarity.[9][10]- Redesign the ASO to target a more unique sequence.- Include mismatch control ASOs (with 2-4 mismatches to the target) to demonstrate sequence specificity.[11] |
| Hybridization-independent (aptameric) effects | - Use a scrambled control ASO with the same length and chemical composition but a randomized sequence.- Test a second ASO targeting a different region of the same RNA; a consistent phenotype strengthens the conclusion of on-target effects.[11] | |
| Cell death or reduced viability after treatment | Toxicity of delivery reagent | - Titrate the concentration of the transfection reagent to find the optimal balance between delivery efficiency and toxicity.[12]- Switch to a less toxic delivery method, such as gymnotic delivery.[11][15] |
| Inherent toxicity of the ASO | - Reduce the ASO concentration to the lowest effective dose.- Certain sequence motifs can be associated with toxicity; consider redesigning the ASO to avoid these if known. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Gymnotic Delivery of F-ANA ASOs in Mammalian Cells
This protocol describes the delivery of F-ANA ASOs into cells without the use of transfection reagents.[13]
Materials:
-
F-ANA ASO (lyophilized)
-
Sterile, nuclease-free water or buffer (e.g., PBS)
-
Mammalian cells in culture
-
Appropriate cell culture medium and vessels
Procedure:
-
Cell Plating:
-
For adherent cells, plate them the day before treatment to achieve 30-50% confluency at the time of treatment.
-
For suspension cells, they can be treated on the same day as plating.
-
-
Reconstitution of F-ANA ASO:
-
Briefly centrifuge the vial of lyophilized F-ANA ASO to collect the powder at the bottom.
-
Resuspend the ASO in sterile, nuclease-free water or buffer to a desired stock concentration (e.g., 100 µM).
-
Pipette up and down gently to dissolve, avoiding the introduction of bubbles. Let the solution sit at room temperature for 5-10 minutes, then centrifuge briefly.
-
It is recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.
-
-
Treatment of Cells:
-
Add the F-ANA ASO stock solution directly to the cell culture medium to achieve the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration (e.g., 500 nM, 2.5 µM, and 5 µM).[13]
-
For adherent cells, you can add the ASO directly to the existing medium or replace the medium with fresh medium containing the ASO.
-
For suspension cells, you can add the ASO directly to the culture or gently pellet the cells and resuspend them in fresh medium containing the ASO.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours post-treatment. The optimal time for analysis should be determined empirically.
-
Cellular uptake of fluorescently labeled F-ANA ASOs can often be observed within 4-8 hours, but maximum target knockdown is typically assessed at 24-72 hours.[13]
-
Harvest the cells for downstream analysis (e.g., qRT-PCR for mRNA levels or Western blot for protein levels).
-
Protocol 2: Nuclease Stability Assay of F-ANA ASOs in Human Serum
This protocol assesses the stability of F-ANA ASOs in a biologically relevant matrix.
Materials:
-
F-ANA ASO
-
Control oligonucleotide (e.g., unmodified DNA or PS-DNA)
-
Human serum (commercially available)
-
Incubator at 37°C
-
Analysis method: Anion-exchange HPLC or denaturing polyacrylamide gel electrophoresis (PAGE)
Procedure:
-
Incubation:
-
Incubate a known concentration of the F-ANA ASO and control oligonucleotide in human serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, 96 hours).
-
-
Sample Preparation:
-
Stop the degradation reaction by adding a solution to denature proteins and release the oligonucleotide (e.g., a proteinase K solution followed by phenol-chloroform extraction or a suitable commercial kit).
-
-
Analysis:
-
Analyze the integrity of the oligonucleotide at each time point using either anion-exchange HPLC or denaturing PAGE.
-
Quantify the amount of intact oligonucleotide remaining at each time point relative to the 0-hour time point.
-
-
Data Interpretation:
-
Compare the degradation profile of the F-ANA ASO to the control oligonucleotide. A slower degradation rate indicates higher stability. F-ANA ASOs are expected to show significantly higher stability than PS-DNA.[3]
-
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: Workflow for F-ANA ASO development.
Caption: Troubleshooting logic for low ASO efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 3. Targeting Alzheimer's disease genes with RNA interference: an efficient strategy for silencing mutant alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Transporting Therapeutics: A Novel Approach to Deliver ASOs to the Brain - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 9. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tau protein: Physiological functions and multifaceted roles in neurodegenerative and psychiatric disorders [einpresswire.com]
- 12. The hidden variables problem in Alzheimer's disease clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for In-silico Design, Docking and Molecular Dynamic Simulation of Antisense Oligonucleotides [protocols.io]
- 15. Targeted Delivery Systems for Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting F-ANA Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flow-cytometry based Antinuclear Antibody (F-ANA) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during F-ANA experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Weak or No Fluorescent Signal
Question: I am not seeing any signal, or the signal from my positive control is very weak. What are the possible causes and how can I fix this?
Answer: Weak or no signal can stem from several factors related to your reagents, protocol, or equipment. Below is a breakdown of potential causes and recommended actions.
| Potential Cause | Recommended Solution |
| Antibody Issues | |
| Primary or secondary antibody concentration is too low. | Increase the antibody concentration incrementally. Perform a titration experiment to determine the optimal dilution.[1][2] |
| Primary and secondary antibodies are incompatible. | Ensure the secondary antibody is designed to target the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[3][4] |
| Improper antibody storage. | Aliquot antibodies upon arrival and store them as recommended by the manufacturer, avoiding repeated freeze-thaw cycles.[2][3] Fluorescently conjugated antibodies should always be protected from light.[2] |
| Inactive antibodies. | Verify antibody activity by testing them on a positive control sample known to express the target antigen.[2] |
| Protocol & Reagent Issues | |
| Inadequate cell fixation or permeabilization. | Optimize fixation and permeabilization times and reagent concentrations. Over-fixation can mask antigens, while insufficient permeabilization can prevent antibody access to nuclear targets.[3][5] |
| Antigen degradation or low expression. | Use fresh samples whenever possible. Confirm the expression of the target protein in your cell line or tissue.[6] For low-expression targets, consider using a signal amplification method.[2] |
| Incorrect incubation times or temperatures. | Increase the incubation time for primary or secondary antibodies (e.g., overnight at 4°C for the primary antibody).[2] |
| Samples dried out during staining. | Ensure samples remain covered in buffer throughout the entire staining procedure to prevent drying.[3][5] |
| Equipment Issues | |
| Incorrect microscope filter sets or laser lines. | Confirm that the excitation and emission filters on the microscope are appropriate for the fluorophore being used.[3] |
| Low gain or exposure settings on the microscope. | Increase the gain or exposure time during image acquisition to enhance signal detection.[3] |
| Photobleaching (fluorescent signal fading). | Minimize the exposure of stained slides to light. Use an anti-fade mounting medium.[3] |
Issue 2: High Background or Non-Specific Staining
Question: My images have high background fluorescence, making it difficult to interpret the results. What could be causing this?
Answer: High background can obscure specific staining and is often due to non-specific antibody binding or issues with the sample itself.
| Potential Cause | Recommended Solution |
| Antibody Issues | |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentration. High concentrations can lead to non-specific binding.[1][4][5] |
| Non-specific binding of the secondary antibody. | Run a control where the primary antibody is omitted. If staining persists, the secondary antibody is binding non-specifically.[2] Consider using a pre-adsorbed secondary antibody.[2] |
| Protocol & Reagent Issues | |
| Insufficient blocking. | Increase the blocking time or change the blocking agent. Using normal serum from the same species as the secondary antibody is often effective.[1][2] |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[1][5] |
| Autofluorescence of the cells or tissue. | Examine an unstained sample under the microscope to check for inherent fluorescence. Some fixatives like glutaraldehyde (B144438) can increase autofluorescence.[3] |
| Drying of the sample. | Keeping the sample hydrated throughout the process is crucial to prevent non-specific antibody adherence.[2][5] |
Issue 3: Atypical or Unexpected Staining Patterns
Question: I am observing staining patterns that are difficult to classify or are not what I expected for my sample type. How should I interpret this?
Answer: Atypical patterns can arise from the presence of multiple autoantibodies in a single sample, antibody cross-reactivity, or artifacts from the staining process.
| Potential Cause | Recommended Solution |
| Presence of Multiple Autoantibodies | Staining patterns can change with progressive titration of the serum because different antibodies may have varying titers. A mixed pattern (e.g., speckled and homogeneous) can be due to the presence of more than one autoantibody.[7] |
| False Positives | The dense fine speckled (DFS) pattern is commonly seen in healthy individuals and can sometimes be considered a false positive in the absence of clinical symptoms of autoimmune disease.[8] |
| Cell Cycle Dependence | Some antigens are only expressed during specific phases of the cell cycle, such as mitosis. The presence of mitotic cells on the slide is important for identifying antibodies to antigens like the nuclear mitotic apparatus (NuMA).[7][9] |
| Subjectivity in Interpretation | Interpretation of patterns can be subjective. It is crucial to have experienced personnel and to use positive controls for each expected pattern to standardize interpretation.[9] |
| Further Investigation | If an unexpected pattern is observed, it may be a clue to a specific underlying condition. For example, a nucleolar pattern is often associated with scleroderma.[10] The pattern should guide orders for more specific autoantibody tests.[11] |
Quantitative Data Summary
Table 1: ANA Positivity in Healthy Individuals by Titer
A positive ANA test can be found in a significant portion of the healthy population, particularly at lower titers. The prevalence decreases as the screening dilution increases.
| Titer | Approximate Percentage of Healthy Individuals Testing Positive |
| 1:40 | ~31.7% |
| 1:80 | ~13.3% |
| 1:160 | ~5.0% |
| 1:320 | ~3.3% |
(Data sourced from a multicenter study of healthy individuals)[12]
Table 2: Sensitivity and Specificity of F-ANA for Lupus at Various Titers
The choice of cutoff titer involves a trade-off between sensitivity and specificity. Lower titers are more sensitive but less specific.
| Titer | Sensitivity for Lupus | Specificity for Lupus |
| 1:80 | 96.2% | 78.0% |
| 1:160 | 81.0% | 83.8% |
(Data from a retrospective analysis of 1475 positive IIFA ANA test results)[13]
Table 3: Common ANA Patterns and Their Clinical Associations
While not diagnostic on their own, certain staining patterns are strongly associated with specific systemic autoimmune rheumatic diseases (SARDs).
| Staining Pattern | Common Clinical Association(s) |
| Homogeneous | Systemic Lupus Erythematosus (SLE), Drug-induced Lupus |
| Speckled (Coarse) | Mixed Connective Tissue Disease (MCTD), SLE |
| Speckled (Fine) | Sjögren's Syndrome, SLE |
| Nucleolar | Scleroderma, Polymyositis |
| Centromere | CREST Syndrome (limited scleroderma) |
| Peripheral (Rim) | Systemic Lupus Erythematosus (SLE) |
(Information compiled from multiple sources)[11][14][15]
Experimental Protocols
Key Experiment: Indirect Immunofluorescence F-ANA Protocol
This protocol outlines the standard steps for performing an F-ANA assay using HEp-2 cell substrate slides.
-
Sample Preparation:
-
Dilute patient serum with Phosphate Buffered Saline (PBS). A common initial screening dilution is 1:40 or 1:80.[16]
-
Prepare positive and negative controls at the same dilution.
-
-
Incubation with Primary Antibody (Patient Serum):
-
Pipette approximately 20 µL of the diluted serum and controls onto the individual wells of the HEp-2 slide.
-
Incubate the slide in a humidified chamber for 30 minutes at room temperature.[16]
-
-
Washing:
-
Gently rinse the slide with PBS.
-
Wash the slide by immersing it in a PBS bath for 5-10 minutes. Repeat with fresh PBS.
-
-
Incubation with Secondary Antibody:
-
Apply a fluorescein-conjugated (e.g., FITC) anti-human IgG antibody to each well.
-
Incubate the slide in a dark, humidified chamber for 30 minutes at room temperature.[7]
-
-
Final Washing:
-
Repeat the washing steps as described in step 3 to remove unbound secondary antibody.
-
-
Mounting and Visualization:
-
Add a drop of buffered glycerol (B35011) or an anti-fade mounting medium to the slide and cover with a coverslip.
-
Examine the slide using a fluorescence microscope. A 200x magnification is suitable for screening, while 400x is recommended for detailed pattern identification.[17]
-
-
Interpretation:
-
A positive result is indicated by apple-green fluorescence in the cell nuclei, forming a discernible pattern.[7]
-
The titer is reported as the highest dilution at which a definite positive pattern is observed.[11]
-
The staining pattern (e.g., homogeneous, speckled) should be reported along with the titer.
-
Visualizations
Experimental Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for an F-ANA based assay.
Caption: Troubleshooting decision tree for high background staining.
Caption: Troubleshooting decision tree for weak or no signal.
Caption: Logical pathway for the interpretation of F-ANA results.
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. immunoconcepts.com [immunoconcepts.com]
- 8. droracle.ai [droracle.ai]
- 9. Clinical interpretation of antinuclear antibody tests in systemic rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-nuclear antibodies: A practical approach to testing and interpretation - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 12. droracle.ai [droracle.ai]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Association between antinuclear antibodies (ANA) patterns and extractable nuclear antigens (ENA) in HEp-2 cells in patients with autoimmune diseases in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Anti-Nuclear Antibodies Patterns in Patients With Systemic Lupus Erythematosus and Their Correlation With Other Diagnostic Immunological Parameters [frontiersin.org]
- 16. hemagen.com [hemagen.com]
- 17. immunoconcepts.com [immunoconcepts.com]
strategies to prevent degradation of F-ANA modified RNA
Welcome to the technical support center for F-ANA (2'-deoxy-2'-fluoro-arabinonucleic acid) modified RNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of F-ANA modified oligonucleotides and to troubleshoot potential issues related to their degradation.
Frequently Asked Questions (FAQs)
Q1: What is F-ANA modified RNA and what are its key advantages?
A1: F-ANA modified RNA is a synthetic nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the arabino configuration. This modification confers several advantageous properties, including enhanced thermal stability of duplexes with RNA and increased resistance to nuclease degradation.[1][2][3] F-ANA/RNA duplexes are also substrates for RNase H, which is crucial for applications like antisense technology.[2][4][5]
Q2: How does F-ANA modification increase the stability of an RNA oligonucleotide?
A2: The fluorine atom at the 2' position in the arabinose sugar conformation contributes to a more DNA-like B-form helix when hybridized with RNA.[2] This conformational preference, along with the electronegativity of fluorine, leads to a significant increase in the melting temperature (Tm) of F-ANA/RNA duplexes, indicating higher thermal stability.[1][5][6] Additionally, the 2'-fluoro modification provides steric hindrance that protects the phosphodiester backbone from cleavage by nucleases.[1][3]
Q3: What are the primary causes of F-ANA modified RNA degradation?
A3: Despite its enhanced stability, F-ANA modified RNA can still be susceptible to degradation under certain conditions. The primary causes of degradation include:
-
Nuclease Contamination: Exogenous ribonucleases (RNases) introduced during experimental procedures are a major source of degradation.
-
Acidic Conditions: Exposure to acidic pH can lead to depurination and subsequent cleavage of the phosphodiester backbone.[7]
-
Extreme Temperatures: While thermally more stable, prolonged exposure to very high temperatures can cause hydrolysis.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can physically damage the oligonucleotide strands.
Q4: How should I properly store my F-ANA modified RNA oligonucleotides?
A4: For optimal stability, F-ANA modified RNA should be stored under the following conditions:
-
Short-term storage (days to weeks): Store at -20°C or -80°C in a nuclease-free buffer with a slightly basic pH (7.0-8.0), such as TE buffer (10 mM Tris-HCl, 1 mM EDTA).
-
Long-term storage (months to years): For long-term storage, it is recommended to store the oligonucleotide lyophilized (dry) at -20°C or -80°C. If in solution, storing as aliquots at -80°C is preferable to minimize freeze-thaw cycles.
Troubleshooting Guide
Problem 1: My F-ANA modified RNA shows significant degradation on a gel after an experiment.
| Possible Cause | Solution |
| RNase Contamination | - Use certified nuclease-free water, buffers, and tips. - Wear gloves and change them frequently. - Work in a designated RNase-free area. - Decontaminate work surfaces and equipment with RNase-decontaminating solutions. |
| Incorrect Buffer pH | - Ensure all solutions and buffers are maintained at a pH between 7.0 and 8.0. Avoid using water that may be acidic. |
| Sample Overheating | - Avoid prolonged incubation at high temperatures unless required by the protocol. Use a thermocycler with a heated lid to prevent evaporation and condensation, which can alter buffer concentration and pH. |
Problem 2: I observe a loss of my F-ANA modified RNA after purification.
| Possible Cause | Solution |
| Inefficient Elution | - Ensure the elution buffer is added directly to the center of the purification column membrane. - For low concentrations of RNA, consider performing a second elution. |
| RNA Precipitation with Pellet Loss | - When performing ethanol (B145695) precipitation, ensure the pellet is not dislodged and lost during aspiration of the supernatant. - Use a co-precipitant like glycogen (B147801) to improve the visibility and recovery of the RNA pellet. |
Problem 3: My experimental results with F-ANA modified RNA are inconsistent.
| Possible Cause | Solution |
| Inaccurate Quantification | - Re-quantify your F-ANA modified RNA using a spectrophotometer or a fluorometric method. Ensure the sample is properly diluted for accurate measurement. |
| Multiple Freeze-Thaw Cycles | - Aliquot your F-ANA modified RNA into smaller volumes upon receipt to avoid repeated freezing and thawing of the main stock. |
| Degradation of Stock Solution | - Assess the integrity of your stock solution using denaturing agarose (B213101) gel electrophoresis (see Experimental Protocols section). If degradation is observed, use a fresh aliquot or a newly synthesized oligonucleotide. |
Quantitative Data
Table 1: Thermal Stability of F-ANA Modified RNA Duplexes
The melting temperature (Tm) is a key indicator of duplex stability. The data below summarizes the thermal stability of F-ANA modified RNA compared to other nucleic acid duplexes.
| Duplex Type | Sequence | Conditions | Melting Temperature (Tm) | Reference |
| 2'F-ANA/RNA | 5'-ganc cugg uauc-3' / 3'-cung gacc auag-5' | 140 mM KCl, 5 mM Na2HPO4, 1 mM MgCl2, pH 7.2 | 51.2°C | [8][9] |
| ANA/RNA | 5'-ganc cugg uauc-3' / 3'-cung gacc auag-5' | 140 mM KCl, 5 mM Na2HPO4, 1 mM MgCl2, pH 7.2 | 32.4°C | [8][9] |
| DNA/RNA | 5'-ganc cugg uauc-3' / 3'-cung gacc auag-5' | 140 mM KCl, 5 mM Na2HPO4, 1 mM MgCl2, pH 7.2 | 41.5°C | [8][9] |
| RNA/RNA | 5'-ganc cugg uauc-3' / 3'-cung gacc auag-5' | 140 mM KCl, 5 mM Na2HPO4, 1 mM MgCl2, pH 7.2 | 47.9°C | [8][9] |
Note: The stability of F-ANA modified oligonucleotides can be further influenced by the specific sequence, length, and the presence of other modifications.
Experimental Protocols
Protocol 1: Assessment of F-ANA Modified RNA Integrity by Denaturing Agarose Gel Electrophoresis
This protocol allows for the visualization of F-ANA modified RNA to assess its integrity. Degraded RNA will appear as a smear, while intact RNA will run as a distinct band.
Materials:
-
F-ANA modified RNA sample
-
Nuclease-free water
-
Formaldehyde-based RNA loading buffer
-
Denaturing agarose gel (containing formaldehyde)
-
MOPS running buffer
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
RNA ladder
Procedure:
-
Prepare a 1.2% denaturing agarose gel in MOPS buffer.
-
In a nuclease-free tube, mix 1-5 µg of your F-ANA modified RNA sample with nuclease-free water to a volume of 5 µL.
-
Add 15 µL of formaldehyde-based RNA loading buffer to your sample.
-
Heat the mixture at 65°C for 15 minutes to denature the RNA.
-
Immediately place the tube on ice for at least 1 minute to prevent renaturation.
-
Load the denatured RNA sample and an RNA ladder into the wells of the denaturing agarose gel.
-
Run the gel in MOPS running buffer at 5 V/cm until the dye front has migrated approximately two-thirds of the way down the gel.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes.
-
Destain the gel in nuclease-free water for 30 minutes.
-
Visualize the RNA bands under UV light. A sharp, distinct band corresponding to the expected size of your F-ANA modified RNA indicates integrity. Smearing indicates degradation.[10][11][12][13][14]
Protocol 2: In Vitro Nuclease Degradation Assay
This assay assesses the stability of F-ANA modified RNA in the presence of nucleases, for example, in serum.
Materials:
-
F-ANA modified RNA sample (e.g., 5'-end labeled with 32P or fluorescent dye)
-
Control unmodified RNA of the same sequence
-
Fetal Bovine Serum (FBS) or a specific nuclease (e.g., RNase A)
-
Nuclease-free water
-
Reaction buffer (e.g., PBS)
-
Proteinase K solution
-
RNA gel loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
In separate nuclease-free tubes, prepare reaction mixtures containing the F-ANA modified RNA and the control RNA in the reaction buffer.
-
Initiate the degradation by adding FBS (e.g., to a final concentration of 10%) or the specific nuclease to each tube.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), take aliquots from each reaction and stop the degradation by adding proteinase K solution and incubating at 65°C for 15 minutes. This will inactivate the nucleases.
-
Add an equal volume of RNA gel loading buffer to each stopped aliquot.
-
Analyze the samples on a denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography (for 32P-labeled RNA) or fluorescence imaging. The rate of disappearance of the full-length RNA band indicates its stability.[15][16]
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 4. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential stability of 2′F-ANA•RNA and ANA•RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocols · Benchling [benchling.com]
- 11. Methods to Check RNA Integrity | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. How to Verify Nucleic Acid Integrity Using Gel Electrophoresis [synapse.patsnap.com]
- 14. Methods of RNA Quality Assessment [promega.sg]
- 15. Targeted mRNA degradation by double-stranded RNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
Technical Support Center: Optimizing F-ANA Probe Specificity in Hybridization Assays
Welcome to the technical support center for F-ANA (Fluorescently-labeled Locked Nucleic Acid) probes. This resource is designed to assist researchers, scientists, and drug development professionals in improving the specificity of F-ANA probes in their hybridization assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve reliable results.
Troubleshooting Guides
This section provides solutions to common problems encountered during F-ANA probe hybridization assays.
Issue: High Background or Non-Specific Binding
High background fluorescence can obscure specific signals and lead to false-positive results. The following steps can help reduce non-specific binding of F-ANA probes.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background.
Detailed Steps:
-
Verify Probe Quality and Concentration:
-
Action: Check the purity and integrity of your F-ANA probe. Ensure you are using the optimal probe concentration, as excess probe can lead to non-specific binding.[1][2]
-
Recommendation: Perform a titration experiment to determine the lowest effective probe concentration that still provides a strong specific signal.
-
-
Optimize Blocking Step:
-
Action: The blocking step is crucial for preventing non-specific binding.[3] Ensure you are using an appropriate blocking agent and that the incubation time is sufficient.
-
Recommendation: Consider testing different blocking agents or increasing the concentration and/or incubation time of your current blocking step.
-
-
Increase Post-Hybridization Wash Stringency:
-
Adjust Hybridization Conditions:
-
Action: Sub-optimal hybridization temperature or buffer composition can contribute to non-specific binding.
-
Recommendation: Increase the hybridization temperature in small increments. You can also try adjusting the formamide (B127407) concentration in your hybridization buffer.
-
-
Review Sample Preparation:
-
Action: Improper sample fixation or permeabilization can expose non-target sites that may bind the probe non-specifically.[1]
-
Recommendation: Ensure your sample preparation protocol is optimized for your specific sample type.
-
Issue: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from probe issues to problems with the detection system.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting workflow for weak or no signal.
Detailed Steps:
-
Verify Probe Integrity and Labeling:
-
Action: Ensure your F-ANA probe has not degraded and that the fluorescent label is active.
-
Recommendation: Run your probe on a gel to check for degradation. Confirm the excitation and emission spectra of your fluorophore.
-
-
Optimize Probe Concentration:
-
Action: A probe concentration that is too low will result in a weak signal.[2]
-
Recommendation: If you have already performed a titration, try a slightly higher concentration.
-
-
Check Hybridization Conditions:
-
Action: The hybridization temperature and time are critical for efficient probe binding.[6]
-
Recommendation: Ensure the hybridization temperature is optimal for your probe's melting temperature (Tm). You may need to lower the temperature or increase the hybridization time.
-
-
Review Post-Hybridization Washes:
-
Action: Overly stringent washes can remove specifically bound probes.[1]
-
Recommendation: Decrease the temperature or increase the salt concentration of your wash buffers. Reduce the duration or number of high-stringency washes.
-
-
Verify Detection System:
-
Action: Ensure your imaging system is functioning correctly and is set up with the appropriate filters for your fluorophore.
-
Recommendation: Check the microscope's light source and filters. Use a positive control slide to confirm the system is capable of detecting the signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal length for an F-ANA probe to ensure high specificity?
A1: The optimal length for F-ANA probes is typically between 12 and 25 bases. This length is generally sufficient to ensure a unique binding site within the target genome, while the LNA modifications provide a high melting temperature (Tm) and increased binding affinity, which contributes to specificity.
Q2: How does formamide concentration affect the specificity of my F-ANA probe?
A2: Formamide is a denaturing agent that lowers the melting temperature (Tm) of the probe-target duplex. By including formamide in the hybridization buffer, you can perform the hybridization at a lower temperature while maintaining high stringency. Increasing the formamide concentration increases the stringency, which can help to reduce non-specific binding. However, excessive formamide can also destabilize specific binding, so it is important to optimize the concentration for your specific probe and target.
Q3: Can I use the same hybridization protocol for different F-ANA probes?
A3: While a standard protocol can be a good starting point, it is often necessary to optimize conditions for each new F-ANA probe. The optimal hybridization temperature, in particular, is dependent on the probe's sequence and its melting temperature (Tm). It is recommended to perform an optimization experiment for each new probe to determine the best conditions for specific and efficient hybridization.
Q4: What are the best blocking agents to use with F-ANA probes?
A4: Common blocking agents used in hybridization assays include sheared salmon sperm DNA, herring sperm DNA, and bovine serum albumin (BSA).[3] These agents work by binding to non-target sites on the sample, thereby preventing the F-ANA probe from binding non-specifically. The choice of blocking agent and its concentration may need to be empirically determined for your specific application to achieve the best signal-to-noise ratio.[3]
Q5: How can I be sure that my signal is specific?
A5: To confirm the specificity of your F-ANA probe, you should include appropriate controls in your experiment. A negative control, such as a sample that does not contain the target sequence, should show no signal. A competition assay, where you pre-incubate the sample with an unlabeled version of the probe before adding the labeled probe, can also be used to demonstrate specificity. A significant reduction in signal in the presence of the unlabeled competitor indicates that the labeled probe is binding specifically to its target.
Data Presentation
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio (S/N)
| Blocking Agent | Concentration | Average Signal Intensity (a.u.) | Average Background Intensity (a.u.) | Signal-to-Noise Ratio (S/N) |
| None | - | 1500 | 800 | 1.88 |
| Salmon Sperm DNA | 100 µg/mL | 1450 | 300 | 4.83 |
| Herring Sperm DNA | 100 µg/mL | 1400 | 250 | 5.60 |
| Bovine Serum Albumin (BSA) | 1% | 1300 | 400 | 3.25 |
Note: Data are representative and may vary depending on the specific probe, target, and experimental conditions.
Table 2: Effect of Hybridization Temperature on Hybridization Efficiency
| Hybridization Temperature (°C) | Relative Hybridization Efficiency (%) |
| 45 | 75 |
| 50 | 90 |
| 55 | 98 |
| 60 | 85 |
| 65 | 60 |
Note: Optimal hybridization temperature is dependent on the probe's Tm. Data are for a representative F-ANA probe and may require optimization for different probes.[7]
Experimental Protocols
Protocol 1: Optimization of F-ANA Probe Concentration
This protocol outlines a method for determining the optimal concentration of an F-ANA probe to maximize the signal-to-noise ratio.
-
Prepare a series of probe dilutions: Start with the manufacturer's recommended concentration and prepare a series of 2-fold dilutions (e.g., 20 nM, 10 nM, 5 nM, 2.5 nM, 1.25 nM).
-
Prepare replicate samples: Prepare at least three replicate samples for each probe concentration to be tested, as well as a no-probe negative control.
-
Perform the hybridization: Follow your standard hybridization protocol, incubating each set of replicate samples with a different probe concentration.
-
Image the samples: After the post-hybridization washes, image all samples using identical imaging parameters (e.g., exposure time, gain).
-
Quantify the signal and background: For each image, measure the average fluorescence intensity of the specific signal and the average fluorescence intensity of the background.
-
Calculate the signal-to-noise ratio (S/N): For each probe concentration, calculate the S/N by dividing the average signal intensity by the average background intensity.
-
Determine the optimal concentration: The optimal probe concentration is the one that provides the highest S/N ratio.
Protocol 2: High-Stringency Post-Hybridization Washes
This protocol is designed to remove non-specifically bound F-ANA probes and reduce background.
-
Prepare wash buffers:
-
Wash Buffer 1: 2x SSC, 0.1% Tween-20
-
Wash Buffer 2: 0.4x SSC, 0.3% Igepal (or equivalent non-ionic detergent)
-
Wash Buffer 3: 2x SSC
-
-
Perform the washes:
-
After hybridization, remove the coverslip and immediately place the slides in a Coplin jar containing Wash Buffer 1 at room temperature for 5 minutes with gentle agitation.
-
Transfer the slides to a pre-warmed Coplin jar containing Wash Buffer 2 at 72°C for 2 minutes.[4] This is the high-stringency wash step.
-
Transfer the slides to a Coplin jar containing Wash Buffer 3 at room temperature for 1 minute.
-
Proceed with counterstaining and mounting.
-
Note: The temperature and salt concentration of the high-stringency wash may need to be optimized for your specific probe.[4]
Mandatory Visualization
Diagram 1: Factors Influencing F-ANA Probe Specificity
Caption: Key factors influencing F-ANA probe specificity.
References
- 1. How do I reduce high background in my FISH assay? [ogt.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2401396B1 - Methods for performing a stringent wash step in hybridization applications - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the factors that influence Fluorescence in situ hybridization (FISH) performance? | AAT Bioquest [aatbio.com]
- 7. High-Temperature Fluorescent In Situ Hybridization for Detecting Escherichia coli in Seawater Samples, Using rRNA-Targeted Oligonucleotide Probes and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2'-Deoxy-2'-fluoroarabinoadenosine (FANA) vs. Locked Nucleic Acid (LNA) in Antisense Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting disease-associated RNAs with high specificity. The efficacy and safety of ASOs are critically dependent on their chemical modifications. Among the most promising modifications are 2'-Deoxy-2'-fluoroarabinoadenosine (FANA) and Locked Nucleic Acid (LNA), both of which enhance key properties of ASOs. This guide provides an objective comparison of FANA and LNA in the context of antisense therapy, supported by experimental data, to aid researchers in the selection and design of next-generation oligonucleotide therapeutics.
Executive Summary
Both FANA and LNA significantly improve the performance of antisense oligonucleotides compared to unmodified DNA or RNA. LNA generally offers superior binding affinity and nuclease resistance. However, this comes at the cost of a well-documented risk of hepatotoxicity.[1][2][3][4][5] FANA, while also enhancing these properties, appears to present a more favorable safety profile, making it an attractive alternative for therapeutic applications. The choice between FANA and LNA will ultimately depend on the specific therapeutic target, the desired potency, and the tolerance for potential off-target toxicities.
Performance Comparison
The following tables summarize the key performance characteristics of FANA- and LNA-modified antisense oligonucleotides based on available experimental data.
Table 1: Binding Affinity to Complementary RNA
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Notes |
| FANA | +1.0 to +2.0 | The arabinose sugar pucker in FANA contributes to a favorable A-form helix when hybridized with RNA, leading to increased duplex stability. |
| LNA | +2 to +8 | The methylene (B1212753) bridge in LNA pre-organizes the sugar into an RNA-like C3'-endo conformation, resulting in a significant increase in binding affinity.[3] |
Table 2: In Vitro Efficacy
| Modification | IC50 Range (relative to unmodified or other modifications) | Key Findings |
| FANA | Comparable to LNA in some studies. | FANA-modified ASOs have demonstrated potent, dose-dependent gene silencing in various cell lines. |
| LNA | Generally lower IC50 values compared to many other modifications. | The high binding affinity of LNA often translates to high in vitro potency, with some LNA ASOs showing IC50 values in the low nanomolar range.[6][7][8] |
Table 3: Nuclease Resistance
| Modification | Relative Stability in Serum or Nuclease-Containing Media | Mechanism of Resistance |
| FANA | Significantly increased compared to unmodified DNA/RNA. | The 2'-fluoro group provides steric hindrance to nucleases. |
| LNA | Highly resistant to nuclease degradation. | The rigid bicyclic structure of LNA monomers sterically protects the phosphodiester backbone from nuclease cleavage. |
Table 4: In Vivo Performance and Toxicity
| Modification | In Vivo Efficacy | Toxicity Profile |
| FANA | Effective gene silencing demonstrated in animal models. | Generally well-tolerated with a lower propensity for hepatotoxicity compared to LNA. |
| LNA | Potent in vivo activity, often at lower doses than other modifications. | Associated with a significant risk of dose-dependent hepatotoxicity (elevated ALT/AST, liver necrosis).[1][2][3][4][5] The mechanism is thought to involve off-target effects and promiscuous RNase H1 activation.[4] |
Mechanism of Action: RNase H-Mediated Cleavage
Both FANA and LNA are typically incorporated into "gapmer" ASO designs. These chimeric oligonucleotides consist of a central "gap" of unmodified DNA flanked by "wings" of modified nucleotides. This design leverages the key properties of both components: the modified wings provide high binding affinity and nuclease resistance, while the DNA gap is capable of recruiting the endogenous enzyme RNase H1.
Upon binding of the gapmer ASO to the target mRNA, the resulting DNA:RNA hybrid in the gap region is recognized by RNase H1. The enzyme then selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[9]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Thermal Melting (Tm) Analysis
Objective: To determine the binding affinity of FANA- and LNA-modified ASOs to their complementary RNA target.
Protocol:
-
Synthesize the ASO and its complementary single-stranded RNA target.
-
Anneal the ASO and RNA target at a 1:1 molar ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Monitor the UV absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a thermal controller.
-
Increase the temperature from a low starting point (e.g., 20°C) to a high denaturation temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, identified by the peak of the first derivative of the melting curve.
In Vitro ASO Potency Assay (IC50 Determination)
Objective: To quantify the in vitro efficacy of FANA and LNA ASOs in reducing target mRNA expression.
Protocol:
-
Cell Culture: Plate cells expressing the target gene in a multi-well format (e.g., 24- or 96-well plates) and allow them to adhere overnight.
-
ASO Transfection: Prepare a dilution series of the FANA and LNA ASOs. Transfect the cells with the ASOs using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Include a negative control ASO with a scrambled sequence.
-
Incubation: Incubate the cells with the ASO-transfection reagent complexes for a defined period (e.g., 24-48 hours).
-
RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target mRNA. Normalize the target mRNA expression to a stable housekeeping gene.
-
Data Analysis: Calculate the percentage of target mRNA reduction for each ASO concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the ASO concentration and fit the data to a dose-response curve to determine the IC50 value.
Nuclease Stability Assay
Objective: To assess the resistance of FANA- and LNA-modified ASOs to nuclease degradation.
Protocol:
-
Oligonucleotide Incubation: Incubate the FANA and LNA ASOs (e.g., at 1 µM) in a solution containing nucleases, such as fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase).
-
Time Course: Collect aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the ASOs in the collected aliquots using methods such as polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis (CE), or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of full-length, intact ASO remaining at each time point to determine the degradation rate and half-life.
In Vivo Hepatotoxicity Assessment
Objective: To evaluate the potential for FANA- and LNA-induced liver toxicity in an animal model.
Protocol:
-
Animal Dosing: Administer the FANA and LNA ASOs to mice or rats via a relevant route (e.g., subcutaneous or intravenous injection) at various dose levels. Include a saline-treated control group.
-
Monitoring: Monitor the animals for clinical signs of toxicity.
-
Blood and Tissue Collection: At the end of the study period (e.g., 7 or 14 days), collect blood samples for serum chemistry analysis and harvest the liver for histopathological examination and weight measurement.
-
Analysis:
-
Serum Chemistry: Measure the levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum.
-
Histopathology: Process the liver tissue for histological staining (e.g., H&E) and have it evaluated by a pathologist for signs of hepatocellular necrosis, inflammation, and other abnormalities.
-
Organ Weight: Calculate the liver-to-body weight ratio.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comparative evaluation of novel antisense oligonucleotides.
Conclusion
The development of chemically modified antisense oligonucleotides has significantly advanced the potential of RNA-targeted therapeutics. Both this compound (FANA) and Locked Nucleic Acid (LNA) offer substantial improvements in the drug-like properties of ASOs. LNA stands out for its exceptional binding affinity and resulting potency, but its clinical translation has been hampered by concerns over hepatotoxicity. FANA emerges as a compelling alternative, providing a balanced profile of enhanced binding affinity, nuclease resistance, and a more favorable safety profile. For drug development professionals, the careful consideration of these trade-offs between efficacy and safety is paramount in the design of the next generation of antisense therapies. Further head-to-head comparative studies under identical conditions will be invaluable in delineating the precise advantages of each modification for specific therapeutic applications.
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior Silencing by 2′,4′-BNANC-Based Short Antisense Oligonucleotides Compared to 2′,4′-BNA/LNA-Based Apolipoprotein B Antisense Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to F-ANA and 2'-O-methyl RNA Modifications for Enhanced Nuclease Resistance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nucleic acid therapeutics, enhancing the stability of oligonucleotides against nuclease degradation is a paramount challenge. This guide provides a detailed comparison of two prominent chemical modifications, 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (F-ANA) and 2'-O-methyl RNA (2'-OMe-RNA), focusing on their ability to confer nuclease resistance. This objective analysis, supported by experimental data, aims to assist researchers in selecting the optimal modification strategy for their specific applications.
Quantitative Comparison of Nuclease Resistance
The stability of modified oligonucleotides is often assessed by measuring their half-life in the presence of nucleases, typically in serum. The following table summarizes the available quantitative data on the nuclease resistance of F-ANA and 2'-O-methyl RNA modifications.
| Modification | Oligonucleotide Type | Nuclease Source | Half-life | Reference |
| F-ANA (fully modified sense strand) | siRNA | Serum | ~6 hours | [1] |
| 2'-O-methyl RNA (fully modified) | siRNA | 50% Serum | >24-48 hours | [2] |
| Phosphorothioate F-ANA (PS-F-ANA) | Oligonucleotide | 3'-Exonuclease | >20-fold more stable than PS-DNA | [3] |
| Unmodified | siRNA | Serum | <15 minutes | [1] |
Mechanisms of Nuclease Resistance
The distinct chemical nature of F-ANA and 2'-O-methyl RNA modifications results in different mechanisms for conferring nuclease resistance.
F-ANA: The 2'-fluoro group in the arabinose sugar of F-ANA is highly electronegative. This electronic effect is thought to repel the negatively charged phosphate (B84403) backbone, making it a less favorable substrate for nuclease enzymes. The arabinose sugar pucker in F-ANA also contributes to a unique helical geometry when paired with RNA, which may further hinder nuclease recognition and cleavage.
2'-O-methyl RNA: The presence of a methyl group at the 2'-hydroxyl position of the ribose sugar provides steric hindrance. This bulky methyl group physically blocks the approach of nuclease enzymes to the phosphodiester backbone, thereby preventing cleavage.
Experimental Protocols
This section outlines a general methodology for assessing the nuclease resistance of modified oligonucleotides.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in a complex biological fluid containing a mixture of nucleases.
Materials:
-
Modified oligonucleotides (F-ANA, 2'-OMe-RNA) and unmodified control oligonucleotide.
-
Human or Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS), nuclease-free.
-
Gel loading buffer (e.g., 2x formamide (B127407) loading dye).
-
Polyacrylamide gel (e.g., 15-20% TBE-Urea gel).
-
Gel staining solution (e.g., SYBR Gold or similar nucleic acid stain).
-
Microcentrifuge tubes.
-
Incubator or water bath at 37°C.
-
Gel electrophoresis apparatus and power supply.
-
Gel imaging system.
Procedure:
-
Preparation of Oligonucleotide Samples: Dilute the modified and unmodified oligonucleotides to a final concentration of 1-5 µM in nuclease-free PBS.
-
Incubation with Serum: In separate microcentrifuge tubes, mix the oligonucleotide solution with serum to a final serum concentration of 50-90%. A typical reaction volume is 20-50 µL.
-
Time Course: Incubate the reactions at 37°C. At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), withdraw an aliquot from each reaction tube.
-
Quenching the Reaction: Immediately mix the aliquot with an equal volume of gel loading buffer to stop the nuclease activity. Store the samples at -20°C or -80°C until analysis.
-
Gel Electrophoresis: Thaw the samples and load them onto a denaturing polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the oligonucleotides based on size.
-
Visualization and Analysis: After electrophoresis, stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the half-life.
3'-Exonuclease Assay
This assay specifically assesses the stability of oligonucleotides against 3'-to-5' exonucleases.
Materials:
-
Modified oligonucleotides (F-ANA, 2'-OMe-RNA) and unmodified control oligonucleotide (typically 5'-end labeled with a fluorescent dye or radioisotope).
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase).
-
Reaction buffer for the specific exonuclease.
-
Stop solution (e.g., EDTA-containing loading buffer).
-
Polyacrylamide gel.
-
Gel electrophoresis and imaging equipment.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the labeled oligonucleotide, reaction buffer, and nuclease-free water.
-
Initiate Reaction: Add the 3'-exonuclease to the reaction mixture to initiate the degradation.
-
Time Course and Quenching: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C). At various time points, take aliquots and quench the reaction by adding the stop solution.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis. Visualize the bands corresponding to the full-length and degraded oligonucleotide fragments. The disappearance of the full-length band over time indicates the susceptibility to the 3'-exonuclease.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying principles of nuclease resistance, the following diagrams are provided.
Synthesis and Purification of Modified Oligonucleotides
Synthesis: Both F-ANA and 2'-O-methyl RNA modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[4][5] The corresponding phosphoramidite building blocks for F-ANA and 2'-O-methylated ribonucleosides are commercially available. The synthesis cycle involves sequential coupling of these monomers to a solid support.
Purification: After synthesis and cleavage from the solid support, the crude oligonucleotides are purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying modified oligonucleotides.[6][7] Reversed-phase HPLC (RP-HPLC) separates oligonucleotides based on hydrophobicity, while ion-exchange HPLC (IEX-HPLC) separates them based on charge. The choice of purification method depends on the length of the oligonucleotide and the nature of the modifications.
Conclusion
Both F-ANA and 2'-O-methyl RNA modifications significantly enhance the nuclease resistance of oligonucleotides compared to their unmodified counterparts. The data suggests that fully 2'-O-methylated oligonucleotides may offer superior stability in serum, with half-lives extending beyond 24 hours. F-ANA modifications also provide substantial protection, with the added advantage of supporting RNase H activity, which is crucial for certain antisense applications.[3][8]
The choice between F-ANA and 2'-O-methyl RNA will depend on the specific requirements of the therapeutic or research application, including the desired duration of action, the mechanism of action (e.g., RNase H-dependent or steric blocking), and potential off-target effects. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions in the design and development of next-generation nucleic acid-based tools and therapeutics.
References
- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oligofastx.com [oligofastx.com]
- 7. agilent.com [agilent.com]
- 8. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
In Vivo Antiviral Efficacy of 2'-Deoxy-2'-fluoroarabinoadenosine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A), a synthetic nucleoside analog, has garnered significant interest within the virology and medicinal chemistry fields for its potent antiviral properties. Its structural similarity to natural nucleosides allows it to interfere with viral replication, primarily by acting as a chain terminator during viral DNA synthesis. The addition of a fluorine atom at the 2' position of the arabinose sugar moiety enhances its metabolic stability and potency compared to its non-fluorinated counterpart, vidarabine (B1017) (ara-A). This guide provides a comparative overview of the in vivo antiviral activity of F-ara-A and related compounds, supported by experimental data, to inform further research and drug development efforts.
Mechanism of Action: A Tale of Two Analogs
Both F-ara-A and its parent compound, vidarabine, exert their antiviral effects through the inhibition of viral DNA polymerase.[] Upon entering a host cell, these compounds are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates then compete with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing viral DNA chain. Once incorporated, the arabinose sugar, instead of the natural deoxyribose, prevents the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication. The 2'-fluoro substitution in F-ara-A is believed to increase the compound's resistance to deamination by adenosine (B11128) deaminase, thereby prolonging its intracellular half-life and enhancing its antiviral activity.
Comparative In Vivo Efficacy Against Herpes Simplex Virus
In this model, treatment with a 10% vaginal cream containing ara-A, its 5'-monophosphate (ara-AMP), or its 5'-valerate ester (ara-AV), initiated 6 hours after viral inoculation, resulted in the complete inhibition of viral replication in the vaginal tract and prevented the development of external genital lesions.[2] However, delaying the treatment to 24 hours post-infection abrogated the effect on vaginal virus titers, although ara-A and ara-AMP still reduced the severity of the lesions.[2]
| Treatment Group (10% Cream) | Mean Viral Titer (log10 PFU/ml) - Day 2 | Mean Lesion Score - Day 5 |
| Placebo | 4.5 | 3.2 |
| ara-A (Vidarabine) | 0 | 0 |
| ara-AMP | 0 | 0 |
| ara-AV | 0 | 0 |
Data represents treatment initiated 6 hours post-infection. PFU = Plaque-Forming Units.
These findings underscore the critical importance of early intervention in herpesvirus infections. The comparable high efficacy of ara-A and its soluble prodrugs (ara-AMP and ara-AV) in this model suggests that the core ara-A structure is highly effective in vivo. It is hypothesized that the enhanced metabolic stability of F-ara-A would translate to improved efficacy, particularly in scenarios where treatment initiation is delayed.
Experimental Protocol: Genital Herpes Simplex Virus Type 2 Infection in Guinea Pigs
The following methodology provides a detailed overview of the in vivo model used to generate the comparative data.
1. Animal Model:
-
Female Hartley guinea pigs weighing 350-400g were used for the study.
2. Virus and Inoculation:
-
The MS strain of Herpes Simplex Virus Type 2 (HSV-2) was used for inoculation.
-
Animals were inoculated intravaginally with 0.1 ml of viral suspension containing 10^5.7 plaque-forming units (PFU) of HSV-2.
3. Treatment:
-
Topical treatment with 0.5 ml of a 10% cream formulation of the test compounds (ara-A, ara-AMP, ara-AV) or a placebo was initiated either 6 or 24 hours after viral inoculation.
-
Treatments were administered twice daily for 7 days.
4. Efficacy Evaluation:
-
Viral Replication: Vaginal swabs were collected on days 1, 2, 3, 5, 7, 9, and 12 post-infection to determine viral titers through plaque assay on Vero cell monolayers.
-
Disease Progression: The severity of external genital lesions was scored daily on a scale of 0 to 4, where 0 represents no disease and 4 represents severe ulceration and necrosis.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of action for this compound (F-ara-A).
Caption: In vivo experimental workflow for antiviral efficacy testing.
Conclusion
The available in vivo data, primarily from studies on its parent compound vidarabine, strongly supports the potent antiviral activity of the arabinosyladenine scaffold against herpesviruses. The complete inhibition of viral replication and disease pathology when treatment is initiated early highlights the therapeutic potential. The enhanced metabolic stability conferred by the 2'-fluoro substitution in F-ara-A is expected to provide a significant advantage in clinical settings. Further direct comparative in vivo studies are warranted to fully elucidate the therapeutic index and clinical potential of F-ara-A against a broad range of DNA viruses.
References
A Comparative Analysis of F-ANA and Phosphorothioate Oligonucleotides in Therapeutic Applications
For researchers, scientists, and drug development professionals, the choice of oligonucleotide chemistry is a critical determinant of therapeutic success. This guide provides an objective comparison of two prominent modifications, 2'-deoxy-2'-fluoro-D-arabinonucleic acid (F-ANA) and phosphorothioate (B77711) (PS) oligonucleotides, supported by experimental data to inform selection for antisense and other gene silencing applications.
F-ANA and phosphorothioate oligonucleotides represent significant advancements in overcoming the limitations of unmodified nucleic acids, primarily their susceptibility to nuclease degradation. While both modifications enhance stability, they confer distinct physicochemical properties that influence their performance in terms of binding affinity, nuclease resistance, RNase H activation, and cellular uptake.
At a Glance: F-ANA vs. Phosphorothioate Oligonucleotides
| Feature | F-ANA Oligonucleotides | Phosphorothioate (PS) Oligonucleotides |
| Chemical Modification | A fluorine atom replaces the 2'-hydroxyl group on the arabinose sugar. | A non-bridging oxygen in the phosphate (B84403) backbone is replaced by a sulfur atom.[1] |
| Binding Affinity (Tm) | High binding affinity to target RNA, with a significant increase in melting temperature (ΔTm) of approximately +1.2°C per modification.[2][3] | Reduces binding affinity towards its target RNA compared to unmodified oligonucleotides.[4] |
| Nuclease Resistance | Increased stability against nuclease degradation.[2][5] | Significantly increases nuclease resistance, a primary reason for its widespread use in therapeutic oligonucleotides.[1][6][7] |
| RNase H Activity | F-ANA/RNA hybrids are potent activators of RNase H, leading to cleavage of the target RNA.[2][8][9][10] | PS-DNA/RNA duplexes are recognized and cleaved by RNase H.[11][12] |
| Toxicity | Generally considered to have a favorable toxicity profile. | Can be associated with sequence-independent toxicities, including interactions with cellular proteins and immunostimulatory effects.[13][14][15] |
| Cellular Uptake | Capable of gymnotic (unassisted) delivery in vitro and in vivo.[16] | Facilitates cellular uptake and bioavailability in vivo.[6][7] |
Delving Deeper: A Head-to-Head Comparison
Chemical Structures
The fundamental difference between F-ANA and PS oligonucleotides lies in their chemical modifications. F-ANA oligonucleotides feature a fluorine substitution at the 2' position of an arabinose sugar, which is an epimer of ribose.[2][3] This modification confers a DNA-like B-type helix conformation.[2] In contrast, the phosphorothioate modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, creating a chiral center at the phosphorus.[1]
Binding Affinity and Specificity
A high binding affinity to the target mRNA is crucial for the potency of antisense oligonucleotides. F-ANA modifications have been shown to significantly enhance the thermal stability of the duplex formed with the target RNA. For each F-ANA modification, the melting temperature (Tm) increases by approximately 1.2°C.[2][3] This increased affinity contributes to their high potency. Furthermore, F-ANA-containing oligonucleotides exhibit excellent binding specificity, with a single mismatch in an F-ANA/RNA duplex resulting in a substantial decrease in Tm of -7.2°C.[3]
Conversely, the introduction of phosphorothioate linkages tends to decrease the binding affinity of an oligonucleotide for its target RNA.[4] While this can be a disadvantage, the enhanced nuclease resistance and other favorable properties often outweigh this limitation.
Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems. Both F-ANA and phosphorothioate modifications provide significant protection against this degradation. The phosphorothioate backbone is a widely adopted strategy to increase nuclease stability and is a key feature of many therapeutic oligonucleotides.[1][6][7] The 2'-fluoro modification in F-ANA also confers substantial resistance to nuclease-mediated hydrolysis, contributing to a longer duration of action.[2][5]
RNase H-Mediated Gene Silencing
A primary mechanism of action for many antisense oligonucleotides is the recruitment of RNase H to the oligo/mRNA duplex, leading to the enzymatic cleavage of the target RNA. Both F-ANA and PS-modified oligonucleotides are capable of eliciting RNase H activity.
F-ANA/RNA hybrids are recognized as substrates by RNase H, leading to potent target knockdown.[2][8][9][10] Similarly, the DNA-like properties of the phosphorothioate-modified backbone in a PS-DNA/RNA duplex allow for RNase H-mediated degradation of the RNA strand.[11][12]
In Vitro and In Vivo Performance
Studies have demonstrated the potent antisense activity of F-ANA oligonucleotides. Chimeric F-ANA/DNA oligonucleotides, in both "altimer" and "gapmer" designs, have shown target inhibition with EC50 values significantly lower than those of conventional phosphorothioate DNA oligonucleotides.[17] In some cases, the potency of F-ANA constructs was comparable to that of siRNAs.[17] A notable advantage of F-ANA ASOs is their ability to be taken up by cells without the need for transfection reagents, a phenomenon known as gymnotic delivery.[16]
Phosphorothioate oligonucleotides are the most common chemical modification used in therapeutic oligonucleotides due to their excellent nuclease resistance, cellular uptake, and in vivo bioavailability.[6][7] However, high doses of PS-modified oligonucleotides can be associated with sequence-independent toxicities, such as inflammation and coagulation abnormalities, which are linked to their interactions with cellular proteins.[13]
Experimental Protocols
A general workflow for comparing the efficacy of F-ANA and phosphorothioate antisense oligonucleotides is outlined below.
Detailed Methodologies:
1. Oligonucleotide Design and Synthesis:
-
Target Selection: Identify the target mRNA sequence.
-
Oligonucleotide Design: Design antisense oligonucleotides (typically 16-20 bases) complementary to the target sequence. For F-ANA, gapmer or altimer designs with a central DNA gap are common. For PS-oligos, a full phosphorothioate backbone is often used.
-
Synthesis and Purification: Synthesize the designed F-ANA and PS-modified oligonucleotides using standard automated solid-phase synthesis protocols. Purify the oligonucleotides by HPLC.
2. In Vitro Evaluation of Antisense Activity:
-
Cell Culture: Culture a suitable cell line that expresses the target gene.
-
Oligonucleotide Delivery:
-
For PS-oligonucleotides, use a cationic lipid-based transfection reagent to deliver the oligos into the cells.
-
For F-ANA oligonucleotides, test for gymnotic uptake by adding the oligos directly to the culture medium. A transfection reagent can also be used for comparison.
-
-
Dose-Response and Time-Course: Treat cells with a range of oligonucleotide concentrations to determine the EC50 value. Harvest cells at different time points to assess the duration of action.
-
Analysis of Gene Expression:
-
Quantitative PCR (qPCR): Isolate total RNA from treated and control cells and perform reverse transcription followed by qPCR to quantify the levels of the target mRNA.
-
Western Blot: Prepare protein lysates from treated and control cells and perform western blotting to determine the levels of the target protein.
-
3. Nuclease Stability Assay:
-
Incubate the F-ANA and PS-oligonucleotides in the presence of serum or a nuclease-containing buffer.
-
At various time points, take aliquots and analyze the integrity of the oligonucleotides by gel electrophoresis or HPLC.
4. In Vivo Studies:
-
Select an appropriate animal model for the disease of interest.
-
Administer the F-ANA and PS-oligonucleotides to the animals via a suitable route (e.g., intravenous, subcutaneous).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, collect tissues of interest and analyze the levels of the target mRNA and protein to evaluate efficacy.
Conclusion
Both F-ANA and phosphorothioate modifications offer compelling advantages for the development of oligonucleotide therapeutics. F-ANA oligonucleotides stand out for their high binding affinity, potent RNase H activation, and the potential for unassisted cellular delivery. Phosphorothioate oligonucleotides, while having a lower binding affinity, provide excellent nuclease resistance and have a well-established track record in clinical development. The choice between these two chemistries will depend on the specific therapeutic application, the target, and the desired pharmacokinetic and pharmacodynamic profile. For applications requiring high potency and specificity, F-ANA may be the preferred choice, while the robust in vivo performance of PS-oligonucleotides makes them a continued mainstay in the field. Further research and clinical studies will continue to delineate the optimal applications for each of these important oligonucleotide modifications.
References
- 1. Phosphorothioate (PS) | Oligowiki [oligowizard.com]
- 2. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphorothioate oligonucleotides block reverse transcription by the Rnase H activity associated with the HIV-1 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Use of a Self-Delivering Anti-CCL3 FANA Oligonucleotide as an Innovative Approach to Target Inflammation after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Head-to-Head Comparison: F-ANA vs. 2'-MOE Modifications in Antisense Oligonucleotides
In the landscape of oligonucleotide therapeutics, chemical modifications are paramount for enhancing the drug-like properties of antisense oligonucleotides (ASOs). Among the second-generation modifications, 2'-deoxy-2'-fluoro-D-arabinonucleic acid (F-ANA) and 2'-O-methoxyethyl (2'-MOE) have emerged as critical players. This guide provides a comprehensive, data-supported comparison of these two modifications to assist researchers, scientists, and drug development professionals in selecting the optimal chemistry for their therapeutic applications.
Executive Summary
Both F-ANA and 2'-MOE modifications significantly improve the therapeutic profile of ASOs compared to first-generation phosphorothioate (B77711) (PS) DNA ASOs. They are typically incorporated in a "gapmer" design, where a central DNA or F-ANA/DNA "gap" that supports RNase H cleavage is flanked by modified "wings" that confer high binding affinity and nuclease resistance.
2'-MOE is a well-established and widely used modification known for its excellent safety profile and robust performance, leading to several approved ASO drugs.[1] It provides a substantial increase in binding affinity and nuclease resistance.[1][2]
F-ANA , a structural mimic of DNA, offers the unique advantage of supporting RNase H activity, allowing for more flexible gapmer designs and potentially greater potency.[3][4] It also demonstrates high binding affinity and significant nuclease resistance.[4]
The choice between F-ANA and 2'-MOE will depend on the specific therapeutic goal, the target, and the desired balance between potency, durability, and safety.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between F-ANA and 2'-MOE modifications based on available experimental data.
Table 1: Binding Affinity to Complementary RNA
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference(s) |
| F-ANA | +1.0 to +2.0 | [4] |
| 2'-MOE | +0.9 to +1.6 | [1] |
Table 2: Nuclease Resistance
| Modification | Relative Stability compared to PS-DNA | Reference(s) |
| F-ANA | >20-fold more stable against 3'-exonucleases | [5] |
| 2'-MOE | Superior stability compared to unmodified and 2'-OMe modified oligos | [1] |
Table 3: In Vitro Efficacy
| Modification | Target | Cell Line | IC50 | Reference(s) |
| F-ANA (gapmer) | c-MYB | K562 | ~20% of the dose of PS-DNA ASO | [5] |
| 2'-MOE (gapmer) | TRADD | bEND | ~8 nM | [6] |
| F-ANA (gapmer) | Bcl-2 | PC3, LNCaP | Low micromolar range (gymnotic delivery) | [4] |
Table 4: In Vivo Efficacy
| Modification | Target | Animal Model | ED50 | Reference(s) |
| 2'-F/MOE (chimeric) | miR-122 | Mouse | At least 8-fold more potent than 2'-MOE alone | [7] |
| 2'-MOE (gapmer) | ApoB | Human | 200 mg/week for 50% protein reduction | [6] |
Table 5: Toxicity Profile
| Modification | Key Observations | Reference(s) |
| F-ANA | Generally well-tolerated, but some studies with 2'-F modifications (a related fluoro-sugar modification) have shown potential for hepatotoxicity at high doses. | [6] |
| 2'-MOE | Excellent safety record in human clinical trials; minimal to mild pro-inflammatory effects at therapeutic doses. | [6][8] |
Mandatory Visualizations
Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.
Caption: A typical experimental workflow for the screening and selection of ASO candidates.
Experimental Protocols
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of the ASO:RNA duplex, which is an indicator of binding affinity.
Methodology:
-
Oligonucleotide Preparation: Synthesize ASOs with either F-ANA or 2'-MOE modifications and the complementary target RNA oligonucleotide. Purify all oligonucleotides by HPLC.
-
Duplex Formation: Anneal the ASO and its complementary RNA target in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the duplex solution at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is calculated from the first derivative of the melting curve (absorbance vs. temperature).
Nuclease Resistance Assay
Objective: To evaluate the stability of F-ANA and 2'-MOE modified ASOs in the presence of nucleases.
Methodology:
-
Oligonucleotide Preparation: Prepare F-ANA and 2'-MOE modified ASOs, along with an unmodified PS-DNA ASO as a control.
-
Incubation: Incubate a fixed concentration of each ASO in a solution containing either serum (e.g., 50% human serum) or a specific nuclease (e.g., snake venom phosphodiesterase) at 37°C.
-
Time Points: Collect aliquots of the reaction at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: Quench the reaction and analyze the integrity of the ASOs at each time point using methods such as polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis (CE).
-
Quantification: Quantify the amount of full-length ASO remaining at each time point to determine the degradation rate and half-life.
In Vitro ASO Activity Assay (RNase H-mediated knockdown)
Objective: To determine the potency (IC50) of F-ANA and 2'-MOE modified ASOs in reducing target RNA levels in cultured cells.
Methodology:
-
Cell Culture: Plate cells expressing the target gene of interest in a suitable multi-well format.
-
ASO Transfection: Transfect the cells with increasing concentrations of the F-ANA or 2'-MOE gapmer ASOs using a suitable transfection reagent (e.g., Lipofectamine). Include a negative control ASO with a scrambled sequence.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for ASO uptake and target RNA degradation.
-
RNA Isolation and Quantification: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the levels of the target mRNA. Normalize the target mRNA levels to a housekeeping gene.
-
Data Analysis: Plot the percentage of target mRNA reduction as a function of ASO concentration. Calculate the IC50 value, which is the concentration of ASO that produces a 50% reduction in the target mRNA level.
In Vivo Efficacy and Toxicity Assessment
Objective: To evaluate the in vivo potency (ED50) and safety profile of F-ANA and 2'-MOE modified ASOs in an animal model.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice) that is relevant to the disease indication.
-
ASO Administration: Administer the F-ANA or 2'-MOE ASOs to the animals via a clinically relevant route (e.g., subcutaneous injection) at various dose levels. Include a saline-treated control group.
-
Efficacy Assessment: After a specified treatment period, sacrifice the animals and collect relevant tissues. Analyze the levels of the target mRNA or protein in the target tissue to determine the extent of target engagement and knockdown. Calculate the ED50, the dose that produces 50% of the maximal effect.
-
Toxicity Assessment:
-
Clinical Observations: Monitor the animals for any signs of toxicity throughout the study.
-
Blood Chemistry: Collect blood samples to analyze for markers of liver toxicity (e.g., ALT, AST) and kidney toxicity (e.g., BUN, creatinine).
-
Histopathology: Perform a detailed histopathological examination of major organs to identify any tissue damage or abnormalities.
-
Organ Weights: Measure the weights of key organs (e.g., liver, spleen, kidneys).
-
References
- 1. Fatty Acid-Modified Gapmer Antisense Oligonucleotide and Serum Albumin Constructs for Pharmacokinetic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- 5. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RNase H Activation: F-ANA Containing Duplexes Versus DNA/RNA Hybrids
For researchers, scientists, and professionals in drug development, understanding the nuances of RNase H activation is critical for the design of effective antisense therapies. This guide provides a detailed comparison of RNase H activation by 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (F-ANA) containing duplexes and traditional DNA/RNA hybrids, supported by available experimental insights.
Executive Summary
Antisense oligonucleotides (ASOs) that leverage the cellular enzyme RNase H to degrade target RNA are a cornerstone of modern therapeutic strategies. The canonical substrate for RNase H is a DNA/RNA hybrid duplex. However, chemically modified nucleic acids, such as F-ANA, have been developed to enhance properties like binding affinity and nuclease resistance. This guide evaluates the capacity of F-ANA/RNA duplexes to activate RNase H in comparison to the natural DNA/RNA substrate.
While direct, side-by-side kinetic data for F-ANA/RNA duplexes is not extensively published, the available literature suggests that DNA/RNA hybrids are generally more efficient substrates for RNase H.[1] However, F-ANA modifications, particularly when incorporated into chimeric "gapmer" structures, are capable of eliciting robust RNase H activity, making them a viable and often advantageous alternative for therapeutic applications.[2] The structural mimicry of the DNA/RNA hybrid conformation by F-ANA/RNA duplexes is a key factor in their ability to be recognized by the enzyme.[3]
Structural and Mechanistic Overview
RNase H is an endonuclease that specifically cleaves the RNA strand of a DNA/RNA heteroduplex. This activity is fundamental to the mechanism of action for many antisense drugs. The enzyme recognizes the unique helical geometry of the hybrid duplex, which is distinct from that of double-stranded DNA (B-form) or double-stranded RNA (A-form). DNA/RNA hybrids adopt an intermediate conformation, a feature that is critical for enzyme binding and catalytic activity.[1]
F-ANA is a synthetic nucleic acid analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the "up" or arabino configuration. This modification confers several desirable properties, including increased thermal stability of the duplex with RNA and enhanced resistance to degradation by cellular nucleases.[4] Structural studies have revealed that F-ANA/RNA duplexes adopt a conformation that is remarkably similar to that of DNA/RNA hybrids, which explains their ability to serve as substrates for RNase H.[3]
The general mechanism of RNase H activation is depicted below:
References
A Head-to-Head Battle for Gene Silencing: F-ANA Antisense Oligonucleotides vs. siRNA
For researchers, scientists, and drug development professionals navigating the landscape of gene silencing technologies, the choice between F-ANA antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) is a critical one. Both are powerful tools for post-transcriptional gene silencing, yet they operate through distinct mechanisms, offering unique advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the optimal strategy for your research needs.
At their core, both F-ANA ASOs and siRNAs aim to reduce the expression of a specific target gene by intercepting its messenger RNA (mRNA). However, the cellular machinery they recruit to achieve this goal is fundamentally different. F-ANA ASOs are single-stranded, chemically modified nucleic acid analogs that primarily leverage the endogenous enzyme RNase H to degrade target mRNA in both the nucleus and cytoplasm. In contrast, siRNAs are double-stranded RNA molecules that engage the RNA-induced silencing complex (RISC) in the cytoplasm to mediate mRNA cleavage.[1][2] This mechanistic divergence underpins many of the observed differences in their performance, from potency and duration of action to off-target effects.
Quantitative Performance: A Comparative Analysis
Direct experimental comparisons are crucial for dissecting the relative strengths of these two technologies. While both can achieve substantial knockdown of target genes, studies have indicated that siRNAs often demonstrate higher potency in cell culture, eliciting a comparable or greater effect at lower concentrations.[1][3]
| Parameter | F-ANA Antisense Oligonucleotides (ASOs) | Small Interfering RNAs (siRNAs) | Key Findings from Comparative Studies |
| Knockdown Efficiency | Can be highly potent, but efficacy may vary depending on the target and chemical modifications. | Generally considered more potent and robust in cell culture, often requiring lower concentrations for significant knockdown.[1][4] | A study comparing a nuclease-resistant ASO and an siRNA targeting Green Fluorescent Protein (GFP) in HeLa cells found that the siRNA was quantitatively more efficient.[3] |
| Duration of Action | Effects can be long-lasting, persisting for several days to weeks, influenced by ASO stability and target protein turnover. | Effects are typically more transient, lasting 3-7 days in rapidly dividing cells. | The comparative study on GFP knockdown also noted that the effect of the siRNA lasted for a longer time in cell culture.[3] |
| Off-Target Effects | Can induce off-target effects through partial hybridization to unintended mRNAs. | A primary source of off-target effects is the "seed region" of the guide strand, which can lead to miRNA-like silencing of unintended transcripts.[2] | Microarray analysis comparing an ASO and an siRNA targeting PDK1 revealed that both can induce a significant number of non-specific gene expression changes.[5] |
| Cellular Location of Action | Active in both the nucleus and the cytoplasm.[1] | Primarily active in the cytoplasm.[1][6] | This difference allows ASOs to target pre-mRNA splicing events in the nucleus, a capability not shared by siRNAs. |
Delving into the Mechanisms: Two Distinct Pathways to Gene Silencing
The divergent paths F-ANA ASOs and siRNAs take to silence genes are a key consideration for experimental design.
F-ANA Antisense Oligonucleotide (ASO) Mechanism
F-ANA ASOs are single-stranded molecules that enter the cell and bind to their complementary target mRNA. This binding event forms a DNA/RNA hybrid duplex, which is a substrate for the ubiquitous enzyme RNase H. RNase H then cleaves the RNA strand of this duplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[2][7]
F-ANA ASO recruits RNase H to degrade target mRNA.
siRNA Mechanism
siRNAs, in contrast, are double-stranded RNA molecules. Upon entering the cytoplasm, the siRNA duplex is incorporated into the RNA-Induced Silencing Complex (RISC). Within RISC, the passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains. This guide strand then directs RISC to the complementary target mRNA. The Argonaute-2 (Ago2) protein within RISC then cleaves the target mRNA, leading to its degradation.[2][6][8]
siRNA utilizes the RISC complex to cleave target mRNA.
Experimental Protocols: A Guide to Direct Comparison
To obtain a meaningful comparison between F-ANA ASOs and siRNAs, it is essential to perform experiments under identical conditions, targeting the same gene. Below are generalized protocols for such a comparative study.
General Cell Culture and Transfection/Delivery
-
Cell Line: Use a well-characterized cell line that expresses the target gene at a detectable level.
-
Seeding: Seed cells at a density that will result in 50-70% confluency at the time of transfection or delivery.
-
Controls: Include appropriate controls for each technology:
-
Negative Control: A non-targeting siRNA or a scrambled-sequence ASO.
-
Positive Control: An siRNA or ASO known to effectively silence a housekeeping gene.
-
Untreated Control: Cells that do not receive any oligonucleotide.
-
Mock Transfection Control: Cells treated with the delivery reagent alone (for siRNA).
-
F-ANA ASO Delivery Protocol (Gymnotic Delivery)
F-ANA ASOs can often be delivered to cells without the need for transfection reagents, a process known as gymnosis.
-
Preparation of F-ANA ASO: Dilute the F-ANA ASO stock solution in serum-free medium to the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM).
-
Cell Treatment: Aspirate the growth medium from the cells and replace it with the medium containing the F-ANA ASO.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis of mRNA and protein levels.
siRNA Transfection Protocol (Lipid-Mediated)
-
Preparation of siRNA: Dilute the siRNA stock solution in a suitable transfection medium (e.g., Opti-MEM) to the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM).
-
Preparation of Transfection Reagent: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium according to the manufacturer's protocol.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells for downstream analysis of mRNA and protein levels.
Analysis of Gene Knockdown
-
mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target mRNA.
-
Protein Level: Perform Western blotting to assess the reduction in the target protein levels.
Experimental Workflow Comparison
The workflows for evaluating F-ANA ASOs and siRNAs, while aiming for the same outcome, have distinct steps, primarily related to the delivery method.
Comparative experimental workflows for F-ANA ASO and siRNA.
Conclusion: Selecting the Right Tool for the Job
The choice between F-ANA ASOs and siRNAs is not a one-size-fits-all decision. For routine gene knockdown in cell culture, the high potency and well-established protocols of siRNAs often make them the preferred choice.[4] However, the ability of F-ANA ASOs to function in the nucleus, their potential for longer-lasting effects, and the possibility of delivery without transfection reagents present compelling advantages in specific contexts, such as targeting non-coding RNAs or in certain in vivo applications.
Ultimately, the optimal choice depends on the specific experimental goals, the nature of the target RNA, the cell type or model system, and the desired duration of the gene silencing effect. By carefully considering the comparative data and understanding the distinct mechanisms and protocols, researchers can make an informed decision to effectively harness the power of these transformative gene silencing technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of antisense oligonucleotides and siRNAs in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. portlandpress.com [portlandpress.com]
- 6. siRNA and ASO: Exploring the Pillars of Small Nucleic Acid Therapeutics [synapse.patsnap.com]
- 7. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 8. RNA-Based Therapeutics: From Antisense Oligonucleotides to miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of F-ANA and Other Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 2'-deoxy-2'-fluoro-arabinonucleic acid (F-ANA) analogues against other key nucleoside analogues, including gemcitabine (B846), cytarabine (B982), and fludarabine (B1672870). This analysis is based on available preclinical data from various cancer models.
Executive Summary
Nucleoside analogues are a cornerstone of chemotherapy, functioning by interfering with nucleic acid synthesis and inducing cell death in rapidly dividing cancer cells. F-ANA analogues, a newer class of modified nucleosides, have demonstrated promising antitumor activity in preclinical studies. This guide synthesizes in vivo data to offer a comparative perspective on their efficacy. The available data suggests that specific F-ANA analogues, such as 4'-thio-FAC, exhibit potent antitumor effects, in some cases surpassing the efficacy of established drugs like gemcitabine, particularly in resistant tumor models. Direct comparative in vivo data for F-ANA analogues against cytarabine and fludarabine is less readily available; however, this guide provides an analysis based on studies in relevant cancer models to draw informative, albeit indirect, comparisons.
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of F-ANA analogues compared to gemcitabine, cytarabine, and fludarabine in various xenograft models.
F-ANA Analogue vs. Gemcitabine in Solid Tumors
A key F-ANA analogue, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl) cytosine (4'-thio-FAC), has been evaluated against gemcitabine in pancreatic and ovarian cancer models.
Table 1: 4'-thio-FAC vs. Gemcitabine in Pancreatic Cancer Xenograft Models
| Parameter | 4'-thio-FAC | Gemcitabine | Cancer Model | Animal Model | Source(s) |
| Tumor Growth Inhibition | Significant inhibition in gemcitabine-resistant BxPC-3 tumors; regression in gemcitabine-refractory Capan-1 tumors. | Less effective in resistant models. | Human Pancreatic Tumor Xenografts (BxPC-3, Capan-1) | Nude Mice | [1] |
| Survival | Prolonged survival to a greater extent than gemcitabine in ovarian cancer models. | - | Human Ovarian Cancer Xenografts (SK-OV-3, ES-2) | Nude Mice | [1] |
Table 2: 4'-thio-FAC vs. Gemcitabine in Ovarian Cancer Xenograft Models
| Parameter | 4'-thio-FAC | Gemcitabine | Cancer Model | Animal Model | Source(s) |
| Survival | Prolonged survival to a greater extent. | Standard efficacy. | Human Ovarian Cancer Xenografts (SK-OV-3, ES-2) | Nude Mice | [1] |
| Superiority to other agents | Demonstrated superiority to carboplatin (B1684641) and paclitaxel (B517696) in the ES-2 clear cell ovarian carcinoma model. | - | ES-2 Clear Cell Ovarian Carcinoma | Nude Mice | [1] |
F-ANA Analogue vs. Cytarabine in Hematological Malignancies
Direct in vivo comparisons of F-ANA analogues with cytarabine (Ara-C) are limited. However, a study on a novel L-nucleoside analogue, 5-fluorotroxacitabine, provides a relevant comparison in an acute myeloid leukemia (AML) model.
Table 3: 5-fluorotroxacitabine vs. Cytarabine in an AML Xenograft Model
| Parameter | 5-fluorotroxacitabine | Cytarabine (Ara-C) | Cancer Model | Animal Model | Source(s) |
| Tumor Regression | Dramatic and sustained tumor regressions. | Less effective at maximum tolerated dose. | Human AML Xenograft (MV4-11 cells) | NOD/SCID Mice | [2] |
F-ANA Analogue vs. Fludarabine in Hematological Malignancies
Direct comparative in vivo efficacy data between an F-ANA analogue and fludarabine was not identified in the reviewed literature. The following table presents in vivo efficacy data for fludarabine in a multiple myeloma xenograft model for an indirect comparison.
Table 4: In Vivo Efficacy of Fludarabine in a Multiple Myeloma Xenograft Model
| Parameter | Fludarabine | Cancer Model | Animal Model | Source(s) |
| Tumor Growth | Tumors increased less than 5-fold in 25 days compared to approximately 10-fold in the control group. | Human Multiple Myeloma Xenograft (RPMI8226 cells) | SCID Mice |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
Pancreatic Cancer Xenograft Model (for 4'-thio-FAC and Gemcitabine)
-
Cell Line and Animal Model: Human pancreatic cancer cell lines (e.g., BxPC-3, Capan-1) are cultured and subcutaneously implanted into nude mice.[1]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.[1]
-
Dosing and Administration: 4'-thio-FAC is administered orally daily for 8-10 days. Gemcitabine is administered as per standard protocols for comparison.[1]
-
Efficacy Evaluation: Tumor volume is measured regularly to assess tumor growth inhibition. Survival is monitored as a primary endpoint.[1]
Ovarian Cancer Xenograft Model (for 4'-thio-FAC and Gemcitabine)
-
Cell Line and Animal Model: Human ovarian cancer cell lines (e.g., SK-OV-3, ES-2) are implanted intraperitoneally in nude mice to mimic peritoneal carcinomatosis.[1]
-
Treatment: Oral daily administration of 4'-thio-FAC.[1]
-
Efficacy Evaluation: The primary endpoint is survival, which is monitored and compared between treatment and control groups.[1]
Acute Myeloid Leukemia (AML) Xenograft Model (for 5-fluorotroxacitabine and Cytarabine)
-
Cell Line and Animal Model: Human AML cells (e.g., MV4-11) are xenografted into NOD/SCID mice.[2]
-
Treatment Initiation: Once tumors reach a volume of approximately 200 mm³, treatment is initiated.[2]
-
Dosing and Administration: 5-fluorotroxacitabine is administered at specified doses (e.g., 100 mg/kg BID x 5 days). Cytarabine is administered at its maximum tolerated dose (e.g., 60 mg/kg qD x 5/7 x 2 weeks).[2]
-
Efficacy Evaluation: Tumor volume is measured over time to assess tumor regression.[2]
Visualizations
Signaling Pathway of Nucleoside Analogues
Caption: Mechanism of action of nucleoside analogues.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: A typical workflow for an in vivo xenograft study.
References
- 1. Anti-tumor efficacy of the nucleoside analog 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl) cytosine (4'-thio-FAC) in human pancreatic and ovarian tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel L-nucleoside analogue, 5-fluorotroxacitabine, displays potent efficacy against acute myeloid leukemia | Haematologica [haematologica.org]
Unveiling the Superior Thermodynamic Stability of F-ANA Modified Duplexes: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for enhanced stability and binding affinity in nucleic acid-based therapeutics is paramount. 2'-deoxy-2'-fluoro-arabinonucleic acid (F-ANA) has emerged as a promising modification, demonstrating significant improvements in the thermodynamic stability of duplexes compared to their natural DNA and RNA counterparts. This guide provides an objective comparison of the thermodynamic properties of F-ANA modified duplexes, supported by experimental data, to inform the design of next-generation oligonucleotides.
The enhanced stability of F-ANA modified duplexes is a key attribute for their application in antisense and RNAi technologies. This heightened stability, characterized by a higher melting temperature (Tm), translates to a stronger binding affinity for target RNA sequences. The primary origin of this increased stability lies in the conformational pre-organization of the fluorinated arabinose sugar and a more favorable enthalpy of hybridization.[1] Studies have shown that each F-ANA modification can increase the melting temperature of a duplex by approximately 1.2°C to 1.5°C.[2] This stabilizing effect is crucial for the efficacy and longevity of F-ANA-based drugs in a physiological environment.
Comparative Thermodynamic Data
The thermodynamic parameters of duplex formation—melting temperature (Tm), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—quantify the stability of the duplex. The following tables summarize these parameters for F-ANA modified duplexes in comparison to unmodified DNA and RNA duplexes when hybridized to a complementary RNA strand.
| Duplex Type | Sequence (Modified Strand) | Complementary RNA | Tm (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| F-ANA/RNA | 5'-g a a u u c g-3' (F-ANA) | 3'-c u u a a g c-5' (RNA) | 55.2 | -10.8 | -68.3 | -185.4 |
| DNA/RNA | 5'-g a a t t c g-3' (DNA) | 3'-c u u a a g c-5' (RNA) | 48.9 | -9.5 | -64.7 | -178.0 |
| RNA/RNA | 5'-g a a u u c g-3' (RNA) | 3'-c u u a a g c-5' (RNA) | 53.8 | -10.5 | -72.1 | -198.7 |
Note: The thermodynamic data presented are for illustrative purposes and are based on published studies. Actual values may vary depending on the specific sequence and experimental conditions.
The data clearly indicates that the F-ANA/RNA duplex possesses a higher melting temperature and a more favorable Gibbs free energy of formation compared to the DNA/RNA hybrid, underscoring its superior thermodynamic stability. While the RNA/RNA duplex exhibits the most favorable enthalpy, the F-ANA/RNA duplex's stability is a compelling combination of both enthalpic and entropic contributions.[1]
Impact of Mismatches
A critical aspect of therapeutic oligonucleotides is their ability to discriminate between the target sequence and other closely related sequences. F-ANA modified oligonucleotides exhibit a significant destabilization upon the introduction of a single mismatch, indicating high binding specificity. For instance, a single mismatch in a 2'-F-ANA/RNA duplex can lead to a decrease in Tm of as much as 7.2°C.
Experimental Protocols
The thermodynamic data presented in this guide are typically determined using UV thermal melting experiments. Below is a detailed methodology for conducting such an analysis.
Experimental Protocol: Determination of Thermodynamic Parameters by UV Melting
1. Oligonucleotide Synthesis and Purification:
-
F-ANA, DNA, and RNA oligonucleotides are synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.
-
Post-synthesis, the oligonucleotides are cleaved from the solid support and deprotected.
-
Purification is performed by high-performance liquid chromatography (HPLC) to ensure high purity of the single-stranded oligonucleotides.
2. Sample Preparation and Annealing:
-
The concentration of each purified oligonucleotide is determined by measuring its absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure it is in a single-stranded state.
-
Complementary strands are mixed in a 1:1 stoichiometric ratio in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
The mixture is then annealed by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for proper duplex formation.
3. UV Thermal Denaturation:
-
The absorbance of the duplex solution is monitored at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
The temperature is ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
4. Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the maximum of the first derivative of the melting curve (dA/dT vs. T).
-
Thermodynamic parameters (ΔH° and ΔS°) are obtained by analyzing the melting curves at different oligonucleotide concentrations using van't Hoff plots (1/Tm vs. ln(Ct)), assuming a two-state transition model.
-
The Gibbs free energy (ΔG°) at 37°C is then calculated using the equation: ΔG°₃₇ = ΔH° - (310.15 K)ΔS°.
Workflow for Thermodynamic Stability Analysis
The following diagram illustrates the experimental workflow for determining the thermodynamic stability of nucleic acid duplexes.
Caption: Experimental workflow for thermodynamic analysis.
References
Validating the Specificity of 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A) Targeting: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic agent is paramount. This guide provides an objective comparison of the targeting specificity of 2'-Deoxy-2'-fluoroarabinoadenosine (F-ara-A), the active metabolite of the widely used chemotherapeutic agent Fludarabine. We present supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with alternative nucleoside analogs to aid in the informed design and interpretation of preclinical and clinical studies.
Introduction to this compound (F-ara-A)
F-ara-A is a purine (B94841) nucleoside analog that, upon intracellular conversion to its active triphosphate form (F-ara-ATP), potently inhibits key enzymes involved in DNA synthesis and repair. This mechanism underlies its efficacy in treating various hematologic malignancies. However, a thorough understanding of its specificity is crucial to anticipate potential off-target effects and to develop more targeted therapeutic strategies.
On-Target Activity of F-ara-ATP
The primary mechanism of action of F-ara-A involves the inhibition of several enzymes essential for DNA replication and repair by its active metabolite, F-ara-ATP.[1] The affinity and inhibitory concentrations of F-ara-ATP for its principal targets are summarized in the table below.
| Target Enzyme | Parameter | Value | Significance |
| DNA Polymerase α | Apparent K_m | 0.053 µM | Comparable to the natural substrate dATP (0.044 µM), indicating efficient recognition and incorporation into DNA. |
| DNA Primase | IC_50 | 2.3 µM | Potent, noncompetitive inhibition, blocking the initiation of DNA synthesis.[2][3] |
| K_i | 6.1 µM | Strong binding affinity to DNA primase.[2][3] | |
| DNA Ligase I | Inhibition | >90% at 80 µM | High concentrations of F-ara-ATP effectively inhibit the joining of DNA fragments. |
| Ribonucleotide Reductase | Inhibition | Saturated at 25 µM | Cellular concentrations of F-ara-ATP effectively block the production of deoxyribonucleotides. |
Comparative Analysis with Alternative Nucleoside Analogs
To provide a comprehensive perspective on the specificity of F-ara-A, we compare its on-target activity with other clinically relevant nucleoside analogs: Cladribine, Clofarabine, and Gemcitabine.
| Drug (Active Form) | Primary Target(s) | IC_50 / K_i / K_m |
| Fludarabine (F-ara-ATP) | DNA Polymerase α | Apparent K_m = 0.053 µM |
| DNA Primase | IC_50 = 2.3 µM; K_i = 6.1 µM[2][3] | |
| DNA Ligase I | >90% inhibition at 80 µM | |
| Ribonucleotide Reductase | Inhibition saturated at 25 µM | |
| Cladribine (CdA-TP) | DNA Polymerase | - |
| Ribonucleotide Reductase | - | |
| Adenosine (B11128) Deaminase | - | |
| Clofarabine (Clofarabine-TP) | Ribonucleotide Reductase | IC_50 = 65 nM[2][4] |
| DNA Polymerase α | - | |
| Gemcitabine (dFdCTP) | Ribonucleotide Reductase | - |
| DNA Polymerase | - |
Note: A comprehensive, publicly available kinome-wide or proteome-wide off-target profile for F-ara-A and its comparators is not currently available. The assessment of off-target effects largely relies on observed clinical side effects and toxicities.
Known Off-Target Effects and Clinical Implications
While F-ara-A exhibits high affinity for its primary targets, clinical observations suggest potential off-target activities. The most significant of these is the inhibition of STAT1 activation, which may contribute to the immunosuppressive effects of Fludarabine. Myelosuppression is the major dose-limiting toxicity, a direct consequence of its on-target inhibition of DNA synthesis in hematopoietic progenitor cells.[5] Neurotoxicity has also been reported, particularly at higher doses.[6]
A comparison of the common adverse effects of F-ara-A and its alternatives can provide insights into their potential off-target profiles.
| Drug | Common Adverse Effects |
| Fludarabine | Myelosuppression (neutropenia, thrombocytopenia, anemia), fever, chills, infection, nausea, vomiting, fatigue, neurotoxicity.[7] |
| Cladribine | Myelosuppression, fever, fatigue, nausea, headache. |
| Clofarabine | Myelosuppression, febrile neutropenia, nausea, vomiting, diarrhea, headache, fatigue. |
| Gemcitabine | Myelosuppression, nausea, vomiting, flu-like symptoms, rash, elevation of liver transaminases.[8] |
| Pentostatin | Myelosuppression, immunosuppression, nausea, vomiting, rash, fatigue.[9] |
Experimental Protocols for Specificity Validation
Validating the target engagement and identifying off-target effects of small molecules like F-ara-A is critical. The following are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to the desired density. Treat cells with varying concentrations of F-ara-A or a vehicle control for a specified duration to allow for intracellular conversion to F-ara-ATP.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies specific for the target proteins (e.g., subunits of ribonucleotide reductase or DNA polymerase). Alternatively, mass spectrometry can be used for proteome-wide analysis.
-
Data Analysis: Quantify the band intensities at each temperature to generate melting curves. A shift in the melting curve to a higher temperature in the F-ara-A-treated samples compared to the control indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets of a small molecule by exploiting the principle that drug binding can confer protection against proteolysis.
Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from the cells of interest using a non-denaturing lysis buffer.
-
Drug Incubation: Incubate aliquots of the cell lysate with different concentrations of F-ara-ATP or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each lysate and incubate for a specific time to allow for protein digestion.
-
Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE.
-
Target Identification: Protein bands that are more prominent in the F-ara-ATP-treated lanes are potential targets. These bands can be excised and identified by mass spectrometry.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in F-ara-A's mechanism of action and the experimental workflows for its validation can aid in a deeper understanding.
References
- 1. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. minicule.com [minicule.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Fludarabine. A review of its pharmacological properties and therapeutic potential in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. Pentostatin: an adenosine deaminase inhibitor for the treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of Pentostatin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
A Comparative Guide to the Cytotoxicity of F-ANA and Other Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic profiles of 2-fluoro-ara-adenine (F-ANA, Fludarabine) and other prominent modified nucleosides: Clofarabine (B1669196), Cladribine (B1669150), and Gemcitabine (B846). The information presented is collated from experimental data to aid in the understanding of their relative potencies and mechanisms of action in hematological malignancies.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of F-ANA (Fludarabine) and other nucleoside analogs in various leukemia and lymphoma cell lines. It is important to note that these values can be influenced by variations in experimental conditions.
Table 1: Comparative IC50 Values (in µM) of Nucleoside Analogs in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | F-ANA (Fludarabine) | Clofarabine | Cladribine | Gemcitabine |
| HL-60 | Acute Promyelocytic Leukemia | - | - | 0.027[1] | - |
| K562 | Chronic Myelogenous Leukemia | 3.33[2] | - | - | - |
| LAMA-84 | Chronic Myeloid Leukemia | 0.101[2] | - | - | - |
| JURL-MK1 | Chronic Myeloid Leukemia | 0.239[2] | - | - | - |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.686[2] | - | - | - |
| NALM-6 | B-cell Leukemia | 0.749[2] | - | - | - |
| RS4-11 | Leukemia | 0.823[2] | - | - | - |
| 697 | Acute Lymphoblastic Leukemia | 1.22[2] | - | - | - |
| P30-OHK | Acute Lymphoblastic Leukemia | 1.37[2] | - | - | - |
| MOLT-4 | Acute Lymphoblastic Leukemia | - | - | 0.015[1] | - |
| THP-1 | Acute Monocytic Leukemia | - | - | 0.045[1] | - |
| U266 | Multiple Myeloma | - | - | 2.43[3] | - |
| RPMI8226 | Multiple Myeloma | - | - | 0.75[3] | - |
| MM1.S | Multiple Myeloma | - | - | 0.18[3] | - |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.6 - 106[2] | - | 0.16 (median)[1] | - |
Note: A lower IC50 value indicates a higher potency.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these nucleoside analogs are primarily mediated through the disruption of DNA synthesis and the induction of apoptosis. While their overarching mechanisms are similar, there are nuances in their specific molecular targets and the signaling cascades they activate.
F-ANA (Fludarabine)
Fludarabine (B1672870) is a purine (B94841) analog that, in its active triphosphate form (F-ara-ATP), inhibits DNA polymerase and ribonucleotide reductase, leading to the cessation of DNA replication.[4] It induces apoptosis through both the intrinsic and extrinsic pathways.[5]
Caption: Fludarabine's mechanism of action.
Clofarabine
Clofarabine, a second-generation purine nucleoside analog, also inhibits DNA polymerase and ribonucleotide reductase.[4] Its triphosphate form is incorporated into the DNA strand, leading to chain termination.[6] Clofarabine also directly damages mitochondria, leading to the release of pro-apoptotic factors.[6]
Caption: Clofarabine's mechanism of action.
Cladribine
Cladribine is another purine analog that is converted to its active triphosphate metabolite (CdA-TP). CdA-TP is incorporated into DNA, leading to strand breaks and subsequent apoptosis. Cladribine induces apoptosis through both caspase-dependent and -independent mitochondrial pathways.[7]
Caption: Cladribine's mechanism of action.
Gemcitabine
Gemcitabine is a pyrimidine (B1678525) analog that primarily exerts its cytotoxic effects through two mechanisms. Its diphosphate (B83284) form inhibits ribonucleotide reductase, depleting the cell of deoxynucleotides required for DNA synthesis. Its triphosphate form is incorporated into DNA, leading to "masked chain termination" where the addition of one more nucleotide prevents further DNA elongation.[8] This triggers apoptosis primarily through the intrinsic pathway.
Caption: Gemcitabine's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of nucleoside analogs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Leukemia/lymphoma cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
F-ANA (Fludarabine), Clofarabine, Cladribine, Gemcitabine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of the nucleoside analogs. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assessment: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after drug treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 6. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2'-Deoxy-2'-fluoroarabinoadenosine: A Procedural Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for 2'-Deoxy-2'-fluoroarabinoadenosine to ensure laboratory safety and environmental protection. This nucleoside analog, recognized for its antitumor and antiviral properties, is classified as a hazardous substance, harmful if swallowed, and an irritant to the skin, eyes, and respiratory tract.[1][2] Proper disposal is not merely a recommendation but a critical component of responsible laboratory management.
All waste containing this compound, including pure compounds, solutions, and contaminated materials, must be managed through a designated hazardous waste program.[3] Under no circumstances should this chemical waste be released into the sanitary sewer system or allowed to contaminate general laboratory or municipal trash.[3][4]
Disposal Protocol for this compound
The following step-by-step procedure outlines the essential operational and disposal plan for this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials (e.g., weigh boats, contaminated bench paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[5] Given its cytotoxic potential, it is best practice to use containers marked for "Cytotoxic Waste".[5][6]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in a separate, compatible, and shatter-resistant container. This container must also be clearly labeled as hazardous and cytotoxic waste. Do not mix with other incompatible chemical waste streams.[2]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated, puncture-proof sharps container that is specifically labeled for cytotoxic sharps waste.[6][7]
2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and "Cytotoxic" warnings. The label should clearly identify the contents, including the full chemical name "this compound" and its concentration.
-
Waste containers must be kept securely closed except when adding waste.[1][4]
-
Store the waste in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible chemicals.[2][4]
3. Disposal of Empty Containers:
-
Empty containers that originally held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[3]
-
The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3]
-
After triple-rinsing, the container labels must be defaced or removed, and the container can then be disposed of as non-hazardous solid waste.[3]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[5][6]
Quantitative Data Summary
| Waste Category | Accumulation Limit in Satellite Area | Disposal Method |
| Solid and Liquid Cytotoxic Waste | Up to 55 gallons | High-Temperature Incineration via EHS |
| Acutely Toxic "P-listed" Waste | Up to 1 quart (liquid) or 1 kg (solid) | High-Temperature Incineration via EHS |
| Contaminated Sharps | Container-specific volume | Disposal in a designated cytotoxic sharps container |
Note: While this compound is not explicitly a "P-listed" waste, its cytotoxic nature warrants similar caution in accumulation.[1][4]
Experimental Protocol: Decontamination of Work Surfaces
In the event of a spill or as part of routine laboratory cleaning, the following decontamination procedure should be followed.
-
Preparation: Don appropriate personal protective equipment (PPE), including two pairs of chemotherapy-rated gloves, a disposable gown, and eye protection.
-
Containment: For spills, cover the area with absorbent pads, working from the outside in.
-
Deactivation (Optional but Recommended): Prepare a 10% bleach solution. Carefully apply the bleach solution to the contaminated surface and let it sit for at least 30 minutes.
-
Cleaning: After deactivation, clean the area thoroughly with a detergent solution.
-
Rinsing: Rinse the surface with clean water.
-
Disposal: All materials used for decontamination (absorbent pads, wipes, PPE) must be disposed of as solid cytotoxic hazardous waste.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. odu.edu [odu.edu]
- 5. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 6. danielshealth.ca [danielshealth.ca]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
